(S)-5-METHYLHYDANTOIN
Description
Structure
3D Structure
Properties
IUPAC Name |
(5S)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAQYKGITHDWKL-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423560 | |
| Record name | Methylhydantoin-5-(L) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40856-73-3 | |
| Record name | Methylhydantoin-5-(L) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-5-Methylhydantoin: Core Properties and Applications
Introduction
(S)-5-Methylhydantoin, a chiral derivative of imidazolidine-2,4-dione, serves as a pivotal building block in modern organic and medicinal chemistry.[1][2][3] Its structurally defined five-membered heterocyclic core, featuring a stereocenter at the C5 position, makes it an invaluable precursor for the stereoselective synthesis of complex bioactive molecules and pharmaceuticals.[4] The hydantoin scaffold itself is a privileged structure in drug discovery, present in numerous clinically approved drugs for treating a range of conditions from epilepsy to cancer.[2][5][6] This guide provides a comprehensive overview of the fundamental properties, synthesis, analytical characterization, and key applications of this compound for professionals in research and drug development.
Physicochemical and Spectroscopic Properties
This compound is typically a white to off-white crystalline solid with good stability and solubility in water and polar organic solvents.[1] Its core physical and chemical characteristics are essential for its handling, reaction setup, and analytical identification.
Core Properties
A summary of the key physicochemical properties is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | (5S)-5-methylimidazolidine-2,4-dione | PubChem[7] |
| Molecular Formula | C₄H₆N₂O₂ | PubChem[7] |
| Molecular Weight | 114.10 g/mol | PubChem[7] |
| Melting Point | 148-152 °C | ChemicalBook, Sigma-Aldrich[8] |
| Appearance | White to off-white crystalline powder | Chem-Impex[1] |
| Solubility | Soluble in water | Chem-Impex[1] |
| InChI Key | VMAQYKGITHDWKL-QFIPXVFZSA-N | PubChem |
Spectroscopic Profile
Spectroscopic data provides the definitive structural confirmation of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides clear signals corresponding to the methyl group (CH₃), the methine proton at the chiral center (C5-H), and the two amide protons (N-H). The distinct chemical shifts and coupling patterns are used to confirm the molecular structure.[7]
-
¹³C NMR Spectroscopy: The carbon spectrum shows characteristic peaks for the two carbonyl carbons (C2 and C4), the chiral C5 carbon, and the methyl carbon, confirming the carbon framework of the molecule.[4][7]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands characteristic of the hydantoin ring. Key stretches include N-H vibrations (typically around 3200-3400 cm⁻¹) and sharp, strong C=O stretches from the two carbonyl groups (around 1700-1780 cm⁻¹).[7][9]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 114, corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern that can be used for identification.[7]
Synthesis and Stereochemical Integrity
The synthesis of enantiomerically pure this compound is critical for its application as a chiral building block. The most common and stereospecific route begins with the naturally occurring amino acid L-alanine, which possesses the desired (S)-stereochemistry.
Stereoselective Synthesis from L-Alanine
A prevalent method involves the reaction of L-alanine with potassium cyanate (KOCN) to form the corresponding N-carbamoyl amino acid, which is subsequently cyclized under acidic conditions. This pathway preserves the stereochemistry of the starting material.
Workflow: Stereoselective Synthesis of this compound
Caption: Stereoselective synthesis workflow from L-alanine.
Protocol: Synthesis from L-Alanine
This protocol is a self-validating system, where the final characterization confirms the success of the synthesis and purification steps.
-
Carbamoylation:
-
Dissolve L-alanine (1.0 eq) in water.
-
Add potassium cyanate (1.1 eq) to the solution.
-
Heat the mixture gently (e.g., 50-60°C) for 1-2 hours, monitoring the reaction by TLC until the L-alanine is consumed.
-
-
Cyclization:
-
Cool the reaction mixture and acidify to approximately pH 1-2 with concentrated hydrochloric acid.
-
Heat the acidified mixture under reflux for 1 hour to induce cyclization.
-
-
Isolation and Purification:
-
Cool the solution in an ice bath to precipitate the product.
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
Self-Validation Step: Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) until a constant melting point is achieved.
-
-
Final Characterization:
-
Dry the purified crystals under vacuum.
-
Confirm the identity and purity of the product using NMR, IR, and melting point analysis.
-
Stereochemical Validation: Determine the optical rotation using a polarimeter and compare it to the literature value to confirm the enantiomeric integrity. Further confirmation can be achieved via chiral HPLC.
-
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of this compound.
Workflow: Analytical Characterization
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openmedscience.com [openmedscience.com]
- 5. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 6. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Methylhydantoin | C4H6N2O2 | CID 69216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 616-03-5 CAS MSDS (5-Methylhydantoin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to (S)-5-Methylhydantoin: Chemical Structure, Stereochemistry, Synthesis, and Applications
Introduction
The hydantoin scaffold, a five-membered heterocyclic ring system (imidazolidine-2,4-dione), is a privileged structure in medicinal chemistry and drug development.[][2] Its derivatives exhibit a wide array of biological activities, including anticonvulsant, antiarrhythmic, antitumor, and antiandrogenic properties.[3][4] The stereochemistry at the C5 position of the hydantoin ring is often crucial for biological activity, making the synthesis and characterization of enantiomerically pure hydantoins a significant area of research for drug development professionals.[]
This technical guide provides a comprehensive overview of (S)-5-Methylhydantoin, a chiral hydantoin derivative. We will delve into its chemical structure and stereochemistry, provide detailed protocols for its synthesis and characterization, and discuss its potential applications in drug discovery and asymmetric synthesis.
Chemical Structure and Physicochemical Properties
This compound, systematically named (5S)-5-methylimidazolidine-2,4-dione, is a white solid with the molecular formula C₄H₆N₂O₂ and a molecular weight of 114.10 g/mol .[2][5]
| Property | Value | Source |
| IUPAC Name | (5S)-5-methylimidazolidine-2,4-dione | [2] |
| Molecular Formula | C₄H₆N₂O₂ | [5] |
| Molecular Weight | 114.10 g/mol | [5] |
| CAS Number | 40856-73-3 | - |
| Melting Point | 148-152 °C | [6] |
| Appearance | White solid | [6] |
Stereochemistry and Absolute Configuration
The stereochemistry of 5-substituted hydantoins is of paramount importance as it dictates their interaction with chiral biological targets such as enzymes and receptors. The C5 carbon of 5-methylhydantoin is a stereocenter, giving rise to two enantiomers: this compound and (R)-5-Methylhydantoin.
The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the substituents on the C5 stereocenter are prioritized as follows:
-
-NH- (part of the hydantoin ring) : Highest priority due to the higher atomic number of nitrogen compared to carbon.
-
-C=O (part of the hydantoin ring) : The carbonyl carbon is considered to be bonded to two oxygen atoms, giving it a higher priority than the methyl group.
-
-CH₃ (methyl group) : The methyl group has a lower priority than the ring carbons attached to heteroatoms.
-
-H (hydrogen) : Lowest priority.
With the lowest priority group (hydrogen) pointing away from the viewer, the sequence from the highest to the lowest priority substituents (-NH- → -C=O → -CH₃) traces a counter-clockwise direction, thus assigning the (S) configuration.
Caption: 3D structure of this compound.
Synthesis of this compound
The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from a chiral precursor or resolution of a racemic mixture.
Protocol 1: Enantioselective Synthesis from L-Alanine
This protocol is adapted from a similar synthesis of (S)-5-benzylimidazolidine-2,4-dione from L-phenylalanine and involves a two-step, one-pot procedure under microwave irradiation.[8]
Workflow:
Caption: Enantioselective synthesis of this compound.
Step-by-Step Methodology:
-
N-Carbamylation:
-
In a 30 mL microwave reactor vial, combine L-alanine (5 mmol, 1.0 eq.), potassium cyanate (25 mmol, 5.0 eq.), and distilled water (7 mL).
-
Seal the vial and irradiate in a microwave reactor at 80°C for 1 hour.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
To the reaction mixture from the previous step, add concentrated hydrochloric acid (7 mL).
-
Reseal the vial and irradiate in the microwave reactor at 80°C for 15 minutes.
-
After cooling, the product will precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Causality of Experimental Choices:
-
Microwave Irradiation: Significantly accelerates the reaction rates for both the N-carbamylation and the acid-catalyzed cyclization, reducing the overall synthesis time from hours or days to just over an hour.[8]
-
Excess Potassium Cyanate: Ensures the complete conversion of the starting amino acid to the N-carbamoyl intermediate.
-
Concentrated HCl: Catalyzes the intramolecular cyclization of the N-carbamoyl intermediate to form the hydantoin ring.
Protocol 2: Racemic Synthesis via Bucherer-Bergs Reaction and Chiral Resolution
The Bucherer-Bergs reaction is a classic and efficient method for the synthesis of 5-substituted hydantoins from aldehydes or ketones.[9] In the case of 5-methylhydantoin, acetaldehyde is used as the starting material, which produces a racemic mixture of (R)- and this compound.
Workflow:
Caption: Racemic synthesis via Bucherer-Bergs reaction.
Step-by-Step Methodology (Synthesis):
-
Reaction Setup:
-
In a pressure-resistant vessel, combine acetaldehyde (0.1 mol, 1.0 eq.), potassium cyanide (0.15 mol, 1.5 eq.), and ammonium carbonate (0.15 mol, 1.5 eq.) in a mixture of ethanol and water (1:1 v/v).
-
-
Reaction:
-
Seal the vessel and heat at 60-70°C with stirring for several hours to 24 hours.[9]
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After cooling, carefully acidify the reaction mixture with concentrated HCl to pH 6-6.5 in a well-ventilated fume hood.
-
Cool the mixture to room temperature to induce crystallization.
-
Collect the racemic 5-methylhydantoin by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from ethanol/water for further purification.
-
Chiral Resolution:
The resulting racemic mixture can be resolved into its constituent enantiomers using several techniques, with chiral High-Performance Liquid Chromatography (HPLC) being one of the most effective.[3][10]
Spectroscopic Characterization
| Technique | Expected Characteristics |
| ¹H NMR | A doublet for the C5-methyl protons (due to coupling with the C5-H), a quartet for the C5-proton (due to coupling with the methyl protons), and broad singlets for the N1-H and N3-H protons. |
| ¹³C NMR | A signal for the C5-methyl carbon, a signal for the C5 carbon, and two signals for the C2 and C4 carbonyl carbons. |
| IR Spectroscopy | Characteristic absorptions for N-H stretching (around 3200 cm⁻¹), C=O stretching (two bands in the region of 1700-1780 cm⁻¹), and C-N stretching. |
| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 114, along with characteristic fragmentation patterns. |
Chiral Analysis
Confirming the enantiomeric purity of this compound is critical. Chiral HPLC is the most common and reliable method for this analysis.[3]
Protocol 3: Chiral HPLC Analysis
This protocol is a starting point for method development, adapted from a method for the separation of 5-methyl-5-phenylhydantoin enantiomers.[13] Optimization of the mobile phase composition and flow rate may be necessary for baseline separation of 5-methylhydantoin enantiomers.
Workflow:
Caption: Chiral HPLC analysis workflow.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a solution of the 5-methylhydantoin sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate) coated on silica gel. An Astec® CHIROBIOTIC® V column has been shown to be effective for a similar compound.[13]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for optimal separation. A starting point could be 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV detection at a wavelength where the hydantoin ring absorbs (e.g., 210-230 nm).
-
-
Data Analysis:
-
The two enantiomers will elute at different retention times.
-
The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.
-
Applications in Drug Development and Asymmetric Synthesis
This compound and other chiral hydantoins are valuable building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[12]
-
Precursors to Chiral Amino Acids: Hydantoinases are enzymes that can stereoselectively hydrolyze one enantiomer of a hydantoin to the corresponding N-carbamoyl-amino acid, which can then be converted to the enantiomerically pure amino acid. This enzymatic kinetic resolution is a powerful tool for the production of non-natural chiral amino acids.
-
Chiral Scaffolds: The enantiomerically pure hydantoin ring can serve as a rigid scaffold onto which other functional groups are added to create novel drug candidates. The defined stereochemistry at C5 can orient these appended groups in a specific three-dimensional arrangement for optimal binding to a biological target.
-
Chiral Auxiliaries: While less common, the hydantoin moiety could potentially be used as a chiral auxiliary to control the stereochemical outcome of reactions at other parts of a molecule.
Conclusion
This compound is a valuable chiral molecule with significant potential in drug discovery and asymmetric synthesis. Understanding its stereochemistry and having access to reliable methods for its enantioselective synthesis and analysis are crucial for its effective utilization. This technical guide has provided a detailed overview of these aspects, offering both theoretical background and practical, field-proven protocols to aid researchers and scientists in their work with this important compound. The continued exploration of the chemistry and biological activity of this compound and its derivatives is likely to lead to the discovery of new therapeutic agents and synthetic methodologies.
References
-
Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. National Institutes of Health. [Link]
-
Ichitani, M., et al. (2013). Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. European Journal of Chemistry, 4(4), 350-352. [Link]
-
A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
5-methylhydantoin (C4H6N2O2). PubChemLite. [Link]
-
Enzymatic synthesis of enantiomerically enriched D- and L-3-silylated alanines by deracemization of DL-5-silylmethylated hydanto. ElectronicsAndBooks. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health. [Link]
-
Crystal Structure of 1-Methyl-5-phenylhydantoin. ResearchGate. [Link]
-
Application of chiral building blocks to the synthesis of drugs. Drugs of the Future. [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
1 H-and 13 C-NMR chemical shifts for compound 5. ResearchGate. [Link]
-
Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions (RSC Publishing). [Link]
-
Biosynthesis of l-alanine from cis-butenedioic anhydride catalyzed by a triple-enzyme cascade via a genetically modified strain. Green Chemistry (RSC Publishing). [Link]
-
BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses. [Link]
- Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applic
Sources
- 2. Biosynthesis of l-alanine from cis-butenedioic anhydride catalyzed by a triple-enzyme cascade via a genetically modified strain - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin | European Journal of Chemistry [eurjchem.com]
- 8. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations [mdpi.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. 5-METHYL-5-PHENYLHYDANTOIN(6843-49-8) 1H NMR spectrum [chemicalbook.com]
- 12. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem [pubchem.ncbi.nlm.nih.gov]
(S)-5-METHYLHYDANTOIN CAS number and physical data
Executive Summary
(S)-5-Methylhydantoin is a chiral heterocyclic compound of significant interest in the fields of synthetic chemistry and pharmacology. As a derivative of hydantoin, it belongs to a class of molecules recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] The stereochemistry at the C-5 position imparts specific properties crucial for its application as a chiral building block, particularly in the synthesis of enantiomerically pure α-amino acids and complex drug molecules. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic profile, synthesis methodologies, and key applications, tailored for researchers and professionals in drug development.
Core Molecular Profile and Physicochemical Properties
This compound, systematically named (5S)-5-methylimidazolidine-2,4-dione, is the (S)-enantiomer of 5-methylhydantoin.[3] Its structural and physical data are fundamental for its application in controlled chemical synthesis and formulation.
Table 1: Core Identification Data for this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 40856-73-3 | [3] |
| IUPAC Name | (5S)-5-methylimidazolidine-2,4-dione | [3] |
| Molecular Formula | C₄H₆N₂O₂ | [3][4][5][6] |
| Molecular Weight | 114.10 g/mol | [3][5][6] |
| Canonical SMILES | C[C@H]1C(=O)NC(=O)N1 |
| InChIKey | VMAQYKGITHDWKL-QFIPXVFZSA-N | |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 148-152 °C (literature value for racemic mixture) | [7][8] |
| Boiling Point | 213.6 °C (estimated) | [7] |
| Solubility | Soluble in water | [4] |
| Purity | Typically ≥97% | [3] |
| Storage | Store at room temperature in a dry, sealed container |[4][7] |
Spectroscopic Characterization
A robust spectroscopic profile is essential for the unambiguous identification and quality control of this compound. The following sections detail the expected spectral characteristics.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. Key signals would include a doublet for the methyl protons (-CH₃) coupled to the adjacent methine proton, a quartet for the methine proton (-CH) at the C-5 chiral center, and two distinct broad singlets for the two N-H protons of the hydantoin ring. The precise chemical shifts would be dependent on the solvent used.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides clear markers for the hydantoin core. Two distinct signals are expected in the carbonyl region (δ ≈ 155-175 ppm) corresponding to C-2 and C-4. Additional signals would appear for the chiral C-5 carbon and the C-5 methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic absorptions of the hydantoin ring. Strong, sharp peaks corresponding to the stretching vibrations of the two carbonyl (C=O) groups are typically observed around 1700-1780 cm⁻¹. Broad bands in the region of 3200-3400 cm⁻¹ are indicative of N-H stretching vibrations. C-H stretching and bending vibrations for the methyl group will also be present.
-
Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak [M]⁺ for this compound would be observed at an m/z of 114, corresponding to its molecular weight.[5][6] Fragmentation analysis can reveal characteristic losses, such as the loss of HNCO (isocyanic acid), which is a common fragmentation pathway for hydantoin structures.
Synthesis and Stereochemical Considerations
The synthesis of 5-substituted hydantoins is well-established, with the Bucherer-Bergs reaction being a cornerstone methodology. However, achieving enantiopure this compound requires specific strategies, as this reaction typically produces a racemic mixture.
The Bucherer-Bergs Reaction: A Foundational Method
The Bucherer-Bergs reaction is a one-pot synthesis that combines an aldehyde (in this case, acetaldehyde), an alkali cyanide (like KCN or NaCN), and ammonium carbonate to form the hydantoin ring system.[9][10][11] The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes upon reaction with carbonate.
Caption: General workflow for the Bucherer-Bergs synthesis of 5-Methylhydantoin.
Protocol 1: Synthesis of Racemic 5-Methylhydantoin
This protocol is a representative example based on the principles of the Bucherer-Bergs reaction.[9][10]
-
Reaction Setup: In a well-ventilated fume hood, dissolve acetaldehyde (1.0 eq), sodium cyanide (1.2 eq), and ammonium carbonate (1.5 eq) in a 1:1 mixture of ethanol and water.
-
Causality: The aqueous ethanol solvent system is chosen to ensure the solubility of both the organic aldehyde and the inorganic salts. Ammonium carbonate serves as the source of both ammonia and carbon dioxide for the cyclization.
-
-
Heating and Reaction: Gently heat the mixture to 60-80°C with continuous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and allowed to proceed for several hours until the starting material is consumed.
-
Causality: Heating provides the necessary activation energy for the formation of the aminonitrile intermediate and the subsequent ring-closing reaction to form the hydantoin.
-
-
Workup and Isolation: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated HCl to a pH of approximately 6. This step should be performed with caution due to the potential release of HCN gas.
-
Causality: Acidification protonates the hydantoin and neutralizes excess ammonium carbonate, promoting the precipitation of the product, which is less soluble in the acidic aqueous medium.
-
-
Purification: The resulting crystalline precipitate is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as aqueous ethanol, can be performed to obtain a product of higher purity.
Achieving Enantiopurity: From Racemate to (S)-Enantiomer
Since the standard Bucherer-Bergs synthesis yields a racemic product, obtaining the pure (S)-enantiomer requires a subsequent resolution step. Industrial and laboratory methods often rely on enzymatic processes, which offer high stereoselectivity.
-
Enzymatic Hydrolysis: This is a highly effective method for chiral resolution. A specific enzyme, known as a hydantoinase, can selectively hydrolyze one enantiomer of the hydantoin to the corresponding N-carbamoyl-α-amino acid, leaving the desired enantiomer untouched.[11] For example, a D-specific hydantoinase would hydrolyze the (R)-5-methylhydantoin, allowing for the separation and recovery of the unreacted this compound. The addition of a hydantoin racemase can further improve yield by converting the unwanted (R)-enantiomer back into the racemic mixture in situ, enabling a dynamic kinetic resolution process.
Key Applications in Drug Discovery and Development
The utility of this compound is primarily derived from its identity as a chiral building block and its membership in the pharmacologically significant hydantoin family.
Precursor for Enantiopure α-Amino Acids
The most prominent industrial application of chiral 5-substituted hydantoins is in the production of non-proteinogenic α-amino acids.[11] The enzymatic pathway provides a cost-effective and highly stereoselective route to these valuable compounds, which are themselves critical starting materials for many pharmaceuticals.
Caption: Biocatalytic pathway from racemic hydantoin to an enantiopure amino acid.
A Privileged Scaffold in Medicinal Chemistry
The hydantoin core is present in a wide array of approved drugs, demonstrating its versatility and favorable drug-like properties.[1][2] Its structure contains both hydrogen bond donors (the N-H groups) and acceptors (the C=O groups), allowing for diverse interactions with biological targets. Derivatives of hydantoin have shown a broad spectrum of pharmacological activities, including:
-
Anticonvulsant Activity: As exemplified by Phenytoin.
-
Anticancer Activity: Found in modern anti-androgens like Enzalutamide.[12]
-
Antimicrobial Activity: Seen in drugs such as Nitrofurantoin.[2]
This compound serves as a valuable starting point for the synthesis of novel, chiral hydantoin derivatives, where the stereochemistry at C-5 can be critical for achieving desired potency and selectivity.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-methylhydantoin is classified as a substance that causes skin and serious eye irritation and may cause respiratory irritation.[5]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place away from incompatible materials.[7]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic chiral intermediate for the synthesis of high-value molecules. Its well-defined physical and spectroscopic properties, coupled with established synthetic and resolution methodologies, make it an indispensable tool for researchers. Its primary applications in the stereoselective synthesis of α-amino acids and as a scaffold for novel therapeutics underscore its continuing importance in the pharmaceutical and chemical industries.
References
-
5,5-Dimethylhydantoin. Organic Syntheses Procedure. [Link]
-
5-Methylhydantoin | C4H6N2O2 | CID 69216. PubChem. [Link]
-
5-Ethyl-5-methylhydantoin | C6H10N2O2 | CID 82162. PubChem. [Link]
-
Chemical Properties of 2,4-Imidazolidinedione, 5-methyl- (CAS 616-03-5). Cheméo. [Link]
-
A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. [Link]
-
5-Hydroxy-5-methylhydantoin | C4H6N2O3 | CID 3014609. PubChem. [Link]
-
Recent applications of hydantoin and thiohydantoin in medicinal chemistry. ResearchGate. [Link]
-
Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. [Link]
-
Recent applications of hydantoin and thiohydantoin in medicinal chemistry. PubMed. [Link]
-
Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. PubMed. [Link]
-
Chemical synthesis of C-5-monosubstituted hydantoins. ResearchGate. [Link]
-
SPECTRA PROBLEM #7 SOLUTION. University of Calgary. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Methylhydantoin | C4H6N2O2 | CID 69216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Methylhydantoin 97 616-03-5 [sigmaaldrich.com]
- 7. 616-03-5 CAS MSDS (5-Methylhydantoin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 5-甲基乙内酰脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of 5-Methylhydantoin Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylhydantoin, a chiral heterocyclic compound, and its derivatives represent a significant scaffold in medicinal chemistry and pharmacology. The stereochemistry at the C5 position is a critical determinant of biological activity, making the study of its individual enantiomers a subject of intense research. This technical guide provides a comprehensive overview of the discovery, synthesis, chiral resolution, and stereospecific biological activities of 5-methylhydantoin enantiomers. It aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development by detailing the historical context, key synthetic methodologies, and the evolution of analytical techniques for enantiomeric separation and characterization.
Introduction to Hydantoins and the Significance of Chirality
Hydantoins, or imidazolidine-2,4-diones, are a class of five-membered heterocyclic compounds that form the structural core of numerous biologically active molecules. Their derivatives have found applications as anticonvulsants, antiarrhythmics, antivirals, and antitumor agents.[1][2] The biological activity of these compounds is often intrinsically linked to the three-dimensional arrangement of substituents on the hydantoin ring, particularly at the C5 position, which can be a stereocenter.
The differential pharmacological effects of enantiomers are a cornerstone of modern drug development. For chiral drugs, one enantiomer (the eutomer) is often responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects.[3] This underscores the critical importance of developing stereoselective synthetic routes and robust analytical methods to isolate and characterize individual enantiomers. This guide focuses specifically on 5-methylhydantoin, a fundamental chiral hydantoin, to explore the historical and technical journey of understanding its stereoisomers.
The Genesis of 5-Methylhydantoin: Early Synthetic Approaches
The synthesis of hydantoins has a rich history dating back to the 19th century. One of the most notable and enduring methods is the Bucherer-Bergs reaction , first reported in the early 20th century. This multicomponent reaction provides a straightforward route to 5-substituted and 5,5-disubstituted hydantoins from aldehydes or ketones, potassium cyanide, and ammonium carbonate.[4]
While the first synthesis of the parent 5-methylhydantoin is not definitively documented in readily available literature, the synthesis of its close analog, 5-methyl-5-benzylhydantoin, was reported by Herbst in 1932.[4] This synthesis involved the reaction of phenylacetone with ammonium cyanide, followed by treatment with potassium cyanate.[4] A more contemporary and efficient synthesis of 5-methyl-5-benzylhydantoin utilizes a modification of the Bucherer-Bergs reaction, highlighting the enduring utility of this classic method.[4]
The Bucherer-Bergs Reaction: A Cornerstone of Hydantoin Synthesis
The Bucherer-Bergs reaction is a powerful tool for the synthesis of a wide array of hydantoins. The reaction proceeds through the formation of an aminonitrile intermediate from the starting carbonyl compound, which then cyclizes in the presence of carbonate to form the hydantoin ring.
Experimental Protocol: Synthesis of a 5-Substituted Hydantoin via the Bucherer-Bergs Reaction
-
Reaction Setup: Dissolve the starting ketone (e.g., phenylacetone for 5-methyl-5-benzylhydantoin) in a 1:1 mixture of ethanol and water.
-
Addition of Reagents: Add sodium cyanide (NaCN) and ammonium carbonate ((NH₄)₂CO₃) to the solution.
-
Reaction Conditions: Heat the mixture to 60°C and stir for 24 hours.
-
Workup: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) to a pH of 6-6.5 in a well-ventilated fume hood.
-
Isolation: Cool the acidified mixture to room temperature to precipitate the hydantoin product. The crude product can then be collected by filtration and purified by recrystallization.[4]
The Quest for Enantiomeric Purity: Chiral Resolution of 5-Methylhydantoin and its Analogs
The synthesis of 5-methylhydantoin via classical methods like the Bucherer-Bergs reaction typically yields a racemic mixture of the (R)- and (S)-enantiomers. The separation of these enantiomers, a process known as chiral resolution, has been a significant area of research.
Early Methods: Preferential Crystallization
One of the earliest and most direct methods for resolving racemates is preferential crystallization . This technique relies on the ability of a racemic mixture to crystallize as a conglomerate, which is a mechanical mixture of enantiopure crystals. By seeding a supersaturated solution of the racemate with a crystal of one enantiomer, that enantiomer can be selectively crystallized. This method has been successfully applied to the resolution of 5-ethyl-5-methylhydantoin, a close analog of 5-methylhydantoin.[1]
Conceptual Workflow for Preferential Crystallization
-
Supersaturation: Prepare a supersaturated solution of the racemic hydantoin derivative.
-
Seeding: Introduce a small amount of pure seed crystals of the desired enantiomer (e.g., the (R)-enantiomer).
-
Crystallization: Maintain the solution under controlled conditions of temperature and agitation to promote the growth of crystals of the seeded enantiomer.
-
Isolation: Separate the crystallized enantiomer by filtration.
-
Resolution of the Second Enantiomer: The mother liquor, now enriched in the other enantiomer, can be used to crystallize that enantiomer by seeding with its corresponding pure crystal.
Modern Techniques: Chiral High-Performance Liquid Chromatography (HPLC)
With advancements in analytical chemistry, chiral High-Performance Liquid Chromatography (HPLC) has become the method of choice for both the analytical and preparative separation of hydantoin enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation.
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be particularly effective for the resolution of a wide range of chiral hydantoin derivatives.
Key Parameters in Chiral HPLC Method Development:
| Parameter | Description | Typical Conditions for Hydantoin Separation |
| Chiral Stationary Phase | The heart of the separation, providing the chiral recognition environment. | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD) |
| Mobile Phase | The solvent system that carries the analyte through the column. | Normal-phase (e.g., hexane/isopropanol) or reversed-phase |
| Flow Rate | Affects the efficiency and speed of the separation. | 0.5 - 1.5 mL/min |
| Temperature | Can influence the thermodynamics of the chiral recognition process. | Ambient or controlled (e.g., 25°C) |
| Detection | Method for observing the separated enantiomers as they elute. | UV-Vis spectroscopy (typically at 210-254 nm) |
Asymmetric Synthesis: The Path to Enantiopure 5-Methylhydantoin
While chiral resolution is effective, it is inherently limited by a maximum yield of 50% for the desired enantiomer from a racemic mixture. To overcome this, asymmetric synthesis , which aims to directly produce a single enantiomer, has become a major focus of modern organic chemistry.
Recent advances have led to the development of enantioselective methods for the synthesis of hydantoins. For example, a palladium-catalyzed aza-Heck cyclization has been reported for the asymmetric synthesis of 5,5-disubstituted hydantoins, demonstrating the potential for direct access to enantioenriched hydantoin derivatives.[5] While a specific asymmetric synthesis for 5-methylhydantoin is not prominently featured in the reviewed literature, the principles of these advanced methods could likely be adapted for its stereoselective preparation.
The Biological Significance of 5-Methylhydantoin Enantiomers: A Stereochemical Imperative
The stereochemistry of hydantoin derivatives is paramount to their pharmacological activity. Studies on various 5-substituted hydantoins have consistently demonstrated that enantiomers can exhibit significantly different, and sometimes opposing, biological effects.
For instance, in the context of 5-HT₇ receptor antagonists, the affinity and activity of hydantoin-based ligands are highly dependent on the absolute configuration at the C5 stereocenter.[6][7] One enantiomer may be a potent antagonist, while the other is significantly less active.[6] Similarly, the antiviral activity of certain hydantoin derivatives has been shown to be stereospecific. The compound 5-(3,4-dichlorophenyl) methylhydantoin has been identified as an inhibitor of poliovirus replication, and it is highly probable that its enantiomers would exhibit differential activity.[8]
While specific studies detailing the distinct biological activities of the (R)- and (S)-enantiomers of the parent 5-methylhydantoin are not abundant in the current literature, the extensive research on its derivatives strongly suggests that each enantiomer of 5-methylhydantoin would likely have a unique pharmacological profile. Further investigation into the specific biological targets and activities of each 5-methylhydantoin enantiomer is a promising area for future research.
Conclusion
The journey of understanding the enantiomers of 5-methylhydantoin mirrors the broader evolution of stereochemistry in drug discovery. From the early days of classical synthesis and resolution techniques to the modern era of asymmetric synthesis and sophisticated chiral analysis, the pursuit of enantiomerically pure compounds has been driven by the recognition that stereochemistry is a critical determinant of biological function. This guide has provided a technical overview of the key milestones in the synthesis, separation, and biological evaluation of 5-methylhydantoin and its analogs. For researchers and professionals in the pharmaceutical sciences, a deep understanding of this history and the associated methodologies is essential for the rational design and development of new, safer, and more effective chiral drugs.
References
-
The importance of stereochemistry in 5-HT7R modulation a case study of hydantoin derivatives. (2024-10-21). ACS Chemical Neuroscience. [Link]
-
A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. (2020). Molecules. [Link]
-
The relationship between stereochemical and both, pharmacological and ADME-Tox, properties of the potent hydantoin 5-HT7R antagonist MF-8. (2020). Bioorganic & Medicinal Chemistry. [Link]
-
The Importance of Stereochemistry in 5-HT7R Modulation—A Case Study of Hydantoin Derivatives. (2024). ACS Chemical Neuroscience. [Link]
-
Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. (2022). Molecules. [Link]
-
Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. (2021). Journal of the American Chemical Society. [Link]
-
Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (2021). Journal of Heterocyclic Chemistry. [Link]
-
A Review on the Some Biological Activities of the Hydantoin Derivatives. (2022). Journal of Drug Delivery and Therapeutics. [Link]
-
Chiral resolution. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
The antiviral compound 5-(3,4-dichlorophenyl) methylhydantoin inhibits the post-synthetic cleavages and the assembly of poliovirus in a cell-free system. (2000). Antiviral Research. [Link]
-
5-Phosphonohydantoins: synthesis and investigation of their biological activities. (2025). Monatshefte für Chemie - Chemical Monthly. [Link]
-
Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]
-
Part 6: Resolution of Enantiomers. (2025). Chiralpedia. [Link]
-
The Chemistry of the Hydantoins. (1950). Chemical Reviews. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules. [Link]
-
5-Methylhydantoin. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2021). Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A comparison of the S(+) and R(-) enantiomers of 5-ethyl-5-phenylhydantoin as hypolipidemic agents in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Importance of Stereochemistry in 5-HT7R Modulation—A Case Study of Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antiviral compound 5-(3,4-dichlorophenyl) methylhydantoin inhibits the post-synthetic cleavages and the assembly of poliovirus in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Chiral Hydantoin Derivatives: A Technical Guide for Drug Discovery
Abstract The hydantoin ring, an imidazolidine-2,4-dione, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant pharmaceuticals.[1][2] Its synthetic tractability and capacity for substitution at multiple positions have made it a focal point for drug development for over a century.[1][3] A critical, yet often complex, aspect of hydantoin chemistry is the stereochemistry at the C-5 position. The introduction of a chiral center at this position profoundly influences the molecule's interaction with biological targets, leading to enantiomers with vastly different pharmacological, metabolic, and toxicological profiles. This guide provides an in-depth analysis of the biological significance of chiral hydantoin derivatives, exploring their stereoselective synthesis, diverse pharmacological applications, and the structure-activity relationships that govern their efficacy. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile chemical scaffold.
The Hydantoin Scaffold and the Imperative of Chirality
Hydantoin: A Privileged Scaffold
The hydantoin moiety is a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups.[2] Its structure is notable for several features that make it an attractive scaffold in drug design:
-
Hydrogen Bonding Capacity: It possesses two hydrogen bond donors (at N-1 and N-3) and two hydrogen bond acceptors (the C-2 and C-4 carbonyl oxygens), enabling strong and specific interactions with biological receptors.[1][2][4]
-
Synthetic Accessibility: The hydantoin ring can be synthesized through well-established and robust cyclization reactions, facilitating the creation of diverse chemical libraries.[1][2]
-
Multiple Substitution Sites: The scaffold allows for the introduction of substituents at the N-1, N-3, and C-5 positions, enabling fine-tuning of its physicochemical and pharmacological properties.[1][4]
These characteristics have led to the development of numerous hydantoin-based drugs with a wide range of applications, including the anticonvulsant Phenytoin, the anti-cancer drug Enzalutamide, and the antimicrobial agent Nitrofurantoin.[1][2]
The Principle of Chirality in Biological Systems
Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. Biological systems—from enzymes and receptors to DNA—are inherently chiral. This stereospecificity dictates that the interaction between a chiral drug and its biological target is often highly dependent on the drug's absolute configuration. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, possess a different activity, or even be toxic. Therefore, controlling the stereochemistry of a drug candidate is a critical aspect of modern drug development.
The C-5 Stereocenter: The Key to Stereospecific Activity
For most biologically active hydantoin derivatives, the crucial stereocenter is located at the C-5 position of the ring. The spatial arrangement of the substituents at this carbon determines how the molecule fits into the binding pocket of a target protein. As demonstrated in structure-activity relationship (SAR) studies, the chirality of the C-5 position is often highly conserved for potent biological activity, underscoring the importance of enantiomerically pure compounds in research and clinical use.[5][6]
Enantioselective Synthesis: Crafting the Correct Mirror Image
The synthesis of enantiomerically pure hydantoins is paramount to unlocking their therapeutic potential. The primary challenge is to control the stereochemistry at the C-5 position and prevent racemization during the synthetic process.[7][8]
Key Synthetic Strategies
Several methods have been developed to produce optically pure hydantoins:
-
From Chiral Precursors: The most common approach involves starting with enantiomerically pure α-amino acids or their derivatives (e.g., α-amino amides).[7][8][9] The inherent chirality of the starting material is then transferred to the final hydantoin product.
-
Asymmetric Catalysis: Modern methods employ chiral catalysts to direct the formation of one enantiomer over the other. The enantioselective Urech hydantoin synthesis, for example, uses chiral acids to produce thiohydantoins with high stereoselectivity.[10] Asymmetric hydrogenation of prochiral 5-alkylidenehydantoins using precious metal catalysts (e.g., Iridium or Rhodium) with chiral phosphine ligands is another powerful technique.[11]
A significant breakthrough in preserving stereochemical integrity involves the choice of cyclizing agent. While reagents like 1,1'-carbonyldiimidazole (CDI) can cause complete racemization, the use of triphosgene has been shown to effectively form the hydantoin ring from optically pure α-amino amides without epimerization.[7][8]
Experimental Protocol: Synthesis of Enantiomerically Pure Hydantoins via Triphosgene
This protocol is adapted from the method described by Cuny et al., which avoids the racemization issues associated with other cyclizing agents.[7][8]
Objective: To synthesize an enantiomerically pure hydantoin from an optically pure α-amino amide using triphosgene.
Materials:
-
Enantiomerically pure α-amino amide (1.0 eq)
-
Triphosgene (0.4 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the α-amino amide in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
In a separate flask, dissolve triphosgene in anhydrous DCM.
-
Slowly add the triphosgene solution dropwise to the α-amino amide solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the enantiomerically pure hydantoin.
-
Verify the enantiomeric excess (ee) using chiral HPLC.
Causality: The use of triphosgene is critical because it avoids the formation of an imidazole carbamate intermediate, which is proposed to be the cause of racemization when using CDI.[7][8] Pyridine acts as a base to neutralize the HCl generated during the reaction.
Visualization: Enantioselective Synthesis Workflow
Caption: Workflow for enantiopure hydantoin synthesis.
The Spectrum of Pharmacological Activity
The true significance of chiral hydantoins lies in their diverse and potent biological activities. The specific orientation of substituents at the C-5 stereocenter is often the determining factor for efficacy.
Anticonvulsant Activity
The most well-known application of hydantoins is in the treatment of epilepsy.[12][13][14]
-
Mechanism of Action: Hydantoin anticonvulsants, like phenytoin, primarily act by modulating voltage-gated sodium channels in neurons.[15][16][17] They bind to the inactivated state of the channel, slowing its rate of recovery and thereby preventing the rapid, repetitive firing of action potentials that underlies seizure activity.[15][18] This action stabilizes the neuronal membrane and limits the spread of seizures in the motor cortex.[17][18]
-
Stereoselectivity: The metabolism of hydantoins can be highly stereoselective. For example, studies on p-hydroxyphenyl-phenylhydantoin (p-HPPH), a metabolite of phenytoin, have shown that its enantiomers stereoselectively inhibit the metabolism of the parent drug, which can have significant clinical implications for drug dosing and toxicity.[19]
Caption: Hydantoin stabilizes the inactive state of Na+ channels.
Anticancer Activity
Chiral hydantoins have emerged as a powerful class of anticancer agents, targeting various signaling pathways critical for tumor growth and survival.[3][4][20]
-
Androgen Receptor Antagonism: Nonsteroidal antiandrogens like Enzalutamide and Apalutamide feature a hydantoin core and are used to treat prostate cancer by blocking the androgen receptor signaling pathway.[4]
-
Hedgehog Pathway Inhibition: The Hedgehog (Hh) signaling pathway is aberrantly activated in several cancers. Chiral hydantoin derivatives have been developed as potent antagonists of the Smoothened (SMO) receptor, a key component of this pathway.[5][6][21] SAR studies confirm that the chirality and substitution on the hydantoin core are critical for binding and inhibition.[5][6]
-
Other Mechanisms: Hydantoin derivatives also exhibit antiproliferative activity by inhibiting sirtuins (SIRT1/SIRT2), which are involved in cancer progression, and by targeting other cellular processes.[3][22] Spirohydantoin derivatives, in particular, have shown potent cytotoxic effects against various leukemia and solid tumor cell lines.[23][24]
Table 1: Comparative Anticancer Activity of Chiral Hydantoin Derivatives
| Compound ID | Chiral Center | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 5g | (S)-configuration | HeLa (Cervical) | 5.4 | [25][26] |
| 5g | (S)-configuration | MCF-7 (Breast) | 2.0 | [25][26] |
| 5h | (S)-configuration | HeLa (Cervical) | 20-23 | [25][26] |
| 5h | (S)-configuration | SW 620 (Colon) | 20-23 | [25][26] |
| anti-5c | (4S,5R) | MCF-7 (Breast) | 4.5 |[24] |
Diverse Biological Roles
The versatility of the chiral hydantoin scaffold extends to numerous other therapeutic areas:
-
Antiarrhythmic: Certain hydantoins, including phenytoin, can be used to control irregular heart rhythms, acting as Class Ib antiarrhythmic agents.[12][16][17]
-
Antimicrobial & Antiviral: Derivatives have been synthesized that show activity against bacteria, fungi, and viruses, including vaccinia virus and Coxsackie virus.[27][28]
-
Anti-diabetic: An optically pure hydantoin analogue of 4-hydroxyisoleucine was found to stimulate insulin secretion, showing potential for the management of type-2 diabetes.[29]
Structure-Activity Relationship (SAR): Designing for Potency and Selectivity
Understanding the SAR of chiral hydantoins is crucial for designing next-generation therapeutics with improved potency and reduced side effects.
-
C-5 Position: As previously noted, the stereochemistry and the nature of the substituent at the C-5 position are the primary determinants of biological activity. A phenyl group or other aromatic substituent at this position is often essential for anticonvulsant activity.[18] For SMO receptor antagonists, the chirality and size of the C-5 substitution are highly conserved for optimal binding.[5][6]
-
N-1 and N-3 Positions: Substitution at the nitrogen atoms significantly modulates the compound's properties. For instance, N-3 substitution can introduce new interaction points with a target receptor or alter the molecule's lipophilicity and metabolic stability.
-
The Hydantoin Ring: While central to activity, studies have shown that for some targets, particularly sodium channels, the hydantoin ring is more critical for compounds with shorter side chains. For those with long alkyl side chains, the ring is less essential for binding.[30]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis and medicinal application of hydantoin [wisdomlib.org]
- 4. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure‐Activity Relationship Studies of Hydantoin‐Cored Ligands for Smoothened Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization [organic-chemistry.org]
- 8. Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization - American Chemical Society - Figshare [acs.figshare.com]
- 10. Enantioselective catalytic Urech hydantoin synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydantoin - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.com [encyclopedia.com]
- 15. drugs.com [drugs.com]
- 16. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 17. brainkart.com [brainkart.com]
- 18. pcbiochemres.com [pcbiochemres.com]
- 19. Stereoselective inhibition of diphenylhydantoin metabolism by p-hydroxyphenyl-phenylhydantoin enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jddtonline.info [jddtonline.info]
- 21. Structure-Activity Relationship Studies of Hydantoin-Cored Ligands for Smoothened Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 23. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis of hydantoin analogues of (2S,3R,4S)-4-hydroxyisoleucine with insulinotropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (S)-5-Methylhydantoin: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for (S)-5-methylhydantoin, a key chiral molecule with applications in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental insights.
Introduction
This compound is a derivative of hydantoin, a five-membered heterocyclic compound. The stereochemistry at the C5 position is crucial for its biological activity and its utility as a chiral building block. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and structural integrity. This guide explains the key spectral features of this compound, providing the rationale behind the observed data and outlining the experimental methodologies for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is relatively simple, yet informative. The key to its interpretation lies in understanding the chemical environment of each proton. In a typical deuterated solvent like DMSO-d₆, three distinct signals are expected.[1]
-
C5-H Proton: The proton attached to the chiral center (C5) is a methine proton. It is coupled to the three protons of the adjacent methyl group, resulting in a quartet. Its chemical shift is influenced by the two neighboring carbonyl groups and the nitrogen atoms in the ring.
-
C5-CH₃ Protons: The three protons of the methyl group at the C5 position are chemically equivalent. They are coupled to the C5-H proton, leading to a doublet.
-
N-H Protons: The two N-H protons (at N1 and N3) can exhibit distinct chemical shifts, which are often broad due to quadrupole broadening and chemical exchange. Their positions are also highly dependent on the solvent, concentration, and temperature.
Table 1: Typical ¹H NMR Data for 5-Methylhydantoin
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C5-H | ~4.0-4.2 | Quartet | ~7.0 |
| C5-CH₃ | ~1.3-1.5 | Doublet | ~7.0 |
| N1-H & N3-H | Variable (broad signals) | Singlet (broad) | - |
Causality in Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. Its ability to form hydrogen bonds helps in observing the N-H protons, which might otherwise exchange too rapidly in protic solvents like D₂O.[1]
Standard ¹H NMR spectroscopy cannot distinguish between the (S) and (R) enantiomers. To assess enantiomeric purity, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) must be employed.[2][3] These agents form diastereomeric complexes or derivatives that exhibit distinct NMR spectra for each enantiomer, allowing for their quantification.[2]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 5-methylhydantoin provides a clear picture of its carbon skeleton. Four distinct signals are expected.
-
Carbonyl Carbons (C2 & C4): The two carbonyl carbons are in different chemical environments. The C4 carbon is adjacent to the chiral center, while the C2 carbon is situated between the two nitrogen atoms. This results in two separate signals in the downfield region of the spectrum.
-
Chiral Center (C5): The C5 carbon, being attached to a methyl group and two nitrogen atoms, appears at a characteristic chemical shift.
-
Methyl Carbon (C5-CH₃): The methyl carbon gives a signal in the upfield region of the spectrum.
Table 2: Typical ¹³C NMR Data for 5-Methylhydantoin
| Carbon Assignment | Chemical Shift (ppm) |
| C2 (Ureidic Carbonyl) | ~157-159 |
| C4 (Amidic Carbonyl) | ~173-175 |
| C5 (Chiral Center) | ~50-55 |
| C5-CH₃ | ~15-20 |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic vibrations of the hydantoin ring.[4][5]
Key Vibrational Modes:
-
N-H Stretching: The N-H stretching vibrations typically appear as a broad band in the region of 3200-3400 cm⁻¹. The broadening is a result of hydrogen bonding in the solid state.
-
C=O Stretching: The hydantoin ring contains two carbonyl groups, which give rise to strong absorption bands. The symmetric and asymmetric stretching vibrations of these carbonyls are typically observed in the range of 1700-1800 cm⁻¹. Often, two distinct peaks can be resolved.
-
C-N Stretching: The stretching vibrations of the C-N bonds within the ring are found in the fingerprint region, typically between 1200 and 1400 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for 5-Methylhydantoin
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Strong, Broad |
| C=O Stretch (asymmetric) | ~1770 | Strong |
| C=O Stretch (symmetric) | ~1710 | Strong |
| C-N Stretch | 1200 - 1400 | Medium-Strong |
Experimental Insight: The sample preparation method, such as using a KBr pellet or an ATR accessory, can influence the exact peak positions and shapes due to differences in intermolecular interactions.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.
Electron Ionization (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of the hydantoin ring is a key feature in its EI-MS spectrum.
-
Molecular Ion Peak (M⁺): For 5-methylhydantoin (C₄H₆N₂O₂), the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 114.10.
-
Key Fragmentation Pathways: The hydantoin ring can undergo characteristic cleavages. Common fragmentation patterns involve the loss of CO, NHCO, and cleavage of the C5-substituent.[7] The loss of the methyl group would result in a fragment at m/z 99.
Electrospray Ionization (ESI-MS)
Electrospray Ionization (ESI) is a softer ionization technique, often resulting in a more prominent protonated molecule [M+H]⁺ (at m/z 115) or sodiated molecule [M+Na]⁺ (at m/z 137) with less fragmentation compared to EI. This is particularly useful for confirming the molecular weight.[8]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[6]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.
IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Mix approximately 1 mg of this compound with ~100 mg of dry KBr powder.[6]
-
Grinding: Grind the mixture thoroughly in an agate mortar to a fine powder.
-
Pellet Pressing: Press the powder into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan and subtract it from the sample spectrum.
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and fragment ions.
Visualizations
Molecular Structure and NMR Assignments
Caption: Structure of this compound with ¹H and ¹³C NMR chemical shift assignments.
Mass Spectrometry Fragmentation Workflow
Caption: Proposed EI-MS fragmentation pathways for 5-methylhydantoin.
References
-
Thevis, M., et al. (2008). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. PubMed. Available at: [Link]
-
PubChem. (n.d.). 5-Methylhydantoin. National Center for Biotechnology Information. Available at: [Link]
-
NIST. (n.d.). 5-Cyclopropyl-5-methylhydantoin. NIST Chemistry WebBook. Available at: [Link]
-
Nogueira, B. A., et al. (2021). Matrix Isolation Infrared Spectra and Photochemistry of Hydantoin. ResearchGate. Available at: [Link]
-
Silva, L. P., et al. (2019). Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ). ResearchGate. Available at: [Link]
-
Weymouth-Wilson, A. C. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules, 22(8), 1296. Available at: [Link]
-
PubChem. (n.d.). 5-Methylhydantoin Spectral Information. National Center for Biotechnology Information. Available at: [Link]
-
Reva, I., & Fausto, R. (2021). Revisiting structural, vibrational, and photochemical data of matrix-isolated simple hydantoins — Common features and substituent effects. AIP Publishing. Available at: [Link]
-
CSEARCH. (n.d.). Hydantoines - C13-NMR. Available at: [Link]
-
Li, Y., et al. (2019). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Molecules, 24(18), 3290. Available at: [Link]
-
Luchian, R., & Vlase, G. (2013). Vibrational Features of Diphenylhydantoin. ResearchGate. Available at: [Link]
-
Reva, I., & Fausto, R. (2021). Revisiting structural, vibrational, and photochemical data of matrix-isolated simple hydantoins — Common features and substitu. AIP Publishing. Available at: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available at: [Link]
-
ResearchGate. (n.d.). Figure S.1. 1 H NMR Spectra of hydantoin acrylamide and HA. (solvent: DMSO-d 6 ). Available at: [Link]
-
NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. Available at: [Link]
-
NIST. (n.d.). 2,4-Imidazolidinedione, 5-ethyl-5-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
ResearchGate. (n.d.). Comparative NMR data of 1-Methylhydantoin. Available at: [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003646). Available at: [Link]
-
ResearchGate. (n.d.). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Available at: [Link]
-
NIST. (n.d.). Mephenytoin. NIST Chemistry WebBook. Available at: [Link]
-
Royal Society of Chemistry. (2014). Spectral data: 1H NMR of 5,5-diphenylhydantoin. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ACS Publications. (n.d.). The Chemistry of the Hydantoins. Chemical Reviews. Available at: [Link]
-
Senior, M. M., et al. (2007). Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy. Magnetic Resonance in Chemistry, 45(3), 240-244. Available at: [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
-
PubMed Central. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Available at: [Link]
-
Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
ResearchGate. (n.d.). Protonation of 5-Methylhydantoin and Its Thio Derivatives in the Gas Phase: A Theoretical Study. Available at: [Link]
-
Bulgarian Chemical Communications. (n.d.). Spectroscopic study on the solid-state structure of Pt(II) complexes of cycloalkanespiro-5-(2,4-dithiohydantoins). Available at: [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for N-Methylhydantoin (HMDB0003646). Available at: [Link]
-
Analyst (RSC Publishing). (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometry of hydantoin-derived selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystal structure of (S)-5-METHYLHYDANTOIN
An In-Depth Technical Guide to the X-ray Crystal Structure of a Chiral 5-Substituted Hydantoin Derivative
A Case Study on (S)-5-Isopropyl-5-methyl-2-thiohydantoin
Introduction
Hydantoin and its derivatives are a significant class of heterocyclic compounds with a wide spectrum of biological activities, making them crucial scaffolds in medicinal chemistry and drug development. The precise three-dimensional arrangement of atoms within these molecules, dictated by their solid-state crystal structure, is fundamental to understanding their physicochemical properties, mechanism of action, and potential for intermolecular interactions with biological targets. X-ray crystallography stands as the definitive method for elucidating these atomic-level details.[1][2][3]
This technical guide provides a comprehensive overview of the process of determining the X-ray crystal structure of a chiral 5-substituted hydantoin, using (S)-5-isopropyl-5-methyl-2-thiohydantoin as a practical exemplar. We will delve into the experimental design, from synthesis and crystallization to data collection and structure refinement, with an emphasis on the rationale behind key procedural choices.
Synthesis and Crystallization: The Foundation of a High-Quality Structure
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. For (S)-5-isopropyl-5-methyl-2-thiohydantoin, a one-pot reaction of α-methyl-L-valine and thiourea in the absence of a solvent has been reported as an effective synthetic route.[4][5] The purity of the synthesized compound is paramount, as impurities can inhibit crystallization or lead to poorly ordered crystals.
Protocol 1: Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step in X-ray crystallography.[3] For small molecules like the subject of our case study, slow evaporation of a saturated solution is a commonly employed and effective technique.
Step-by-Step Methodology:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For many hydantoin derivatives, ethanol or aqueous ethanol solutions are a good starting point.[6]
-
Preparation of a Saturated Solution: The purified compound is dissolved in the chosen solvent with gentle heating to ensure complete dissolution and the creation of a saturated or near-saturated solution.
-
Filtration: The warm solution is filtered to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.
-
Slow Evaporation: The filtered solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at a constant temperature. This slow process encourages the orderly arrangement of molecules into a crystal lattice.
-
Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor.
X-ray Diffraction Data Collection: Capturing the Diffraction Pattern
Once a suitable single crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern.[3][7] This pattern of spots, known as reflections, contains the information about the arrangement of atoms within the crystal.
Experimental Workflow for X-ray Diffraction Data Collection
Caption: Experimental workflow for the determination of a small molecule crystal structure.
Protocol 2: Single-Crystal X-ray Diffraction Analysis
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed in a diffractometer, where it is cooled (often to 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The crystal is then rotated in a beam of monochromatic X-rays, and the diffracted X-rays are detected.[6]
-
Data Processing: The collected diffraction images are processed to determine the intensity and position of each reflection. This data is then corrected for various experimental factors to produce a final reflection file.
Structure Solution and Refinement: From Diffraction Data to Molecular Structure
The processed diffraction data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. For small molecules, direct methods are typically successful in providing an initial structural model.[3] This model is then refined to best fit the experimental data.
Key Steps in Structure Solution and Refinement:
-
Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group. For a chiral molecule like (S)-5-isopropyl-5-methyl-2-thiohydantoin, the space group must be chiral (lacking inversion centers or mirror planes). In this case, the reported space group is P2₁2₁2₁.[4][5]
-
Structure Solution: An initial model of the molecule is generated from the diffraction data.
-
Refinement: The positions and anisotropic displacement parameters of the atoms in the model are adjusted to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]
Structural Analysis of (S)-5-Isopropyl-5-methyl-2-thiohydantoin
The final refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.
Crystallographic Data Summary
| Parameter | (S)-5-isopropyl-5-methyl-2-thiohydantoin[4][5] |
| Chemical Formula | C₇H₁₂N₂OS |
| Formula Weight | 172.25 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.2798(12) |
| b (Å) | 8.6024(13) |
| c (Å) | 12.826(2) |
| V (ų) | 913.6(2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.252 |
Molecular Structure and Conformation
The five-membered hydantoin ring is a common feature. The substituents at the C5 position, being a chiral center, will have a specific stereochemical configuration which is unambiguously determined by the X-ray analysis.
Intermolecular Interactions: The Role of Hydrogen Bonding
In the crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin, hydrogen bonding plays a crucial role in the packing of the molecules. The thioamide and amide N-H groups of one molecule form hydrogen bonds with the thioamide C=S group of neighboring molecules.[4][5] This results in the formation of rings with an R²₂(8) graph-set motif, which are then linked into infinite one-dimensional tapes.[4][5]
Visualization of Hydrogen Bonding Motif
Sources
- 1. excillum.com [excillum.com]
- 2. rigaku.com [rigaku.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin | European Journal of Chemistry [eurjchem.com]
- 5. Sci-Hub. Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin / European Journal of Chemistry, 2013 [sci-hub.st]
- 6. mdpi.com [mdpi.com]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Solubility and Stability of (S)-5-Methylhydantoin for Pharmaceutical Development
Abstract
(S)-5-Methylhydantoin is a pivotal chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a variety of bioactive molecules.[1][2] Its utility in drug development hinges on a thorough understanding of its fundamental physicochemical properties, namely solubility and stability.[1] This guide provides an in-depth technical overview of these critical parameters. We will explore the theoretical underpinnings of its solubility in various solvent systems and present a systematic, field-tested protocol for its empirical determination. Furthermore, this document details a comprehensive strategy for assessing the chemical stability of this compound under forced degradation conditions, outlining potential degradation pathways and the analytical methodologies required for their elucidation. The protocols and insights herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to effectively handle, formulate, and analyze this versatile compound, ensuring the integrity and success of their research and development endeavors.
Introduction: The Strategic Importance of this compound
The hydantoin scaffold, a five-membered imidazolidine-2,4-dione ring, is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, including the anti-epileptic agent phenytoin and the anti-cancer drug enzalutamide.[3][4] The introduction of a chiral center at the C5 position, as seen in this compound, offers a strategic advantage for creating stereospecific interactions with biological targets, a cornerstone of modern drug design. Its role as a precursor and key intermediate makes a comprehensive understanding of its physical and chemical characteristics a prerequisite for its successful application in pharmaceutical synthesis.[1][2]
This guide moves beyond a simple recitation of data, focusing instead on the causality behind the experimental design for characterizing solubility and stability. By understanding why certain protocols are employed, researchers can better anticipate challenges, interpret results, and make informed decisions during the drug development lifecycle.
Solubility Profiling: From Theoretical Prediction to Empirical Verification
Solubility is a critical determinant of a compound's behavior in both synthetic reactions and biological systems. While general statements describe 5-methylhydantoin as slightly soluble in water and methanol and insoluble in water, a quantitative and systematic approach is essential for formulation development.[5][6]
Theoretical Framework
The solubility of a molecule like this compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. Key factors include:
-
Polarity and Hydrogen Bonding: The hydantoin ring possesses two hydrogen bond donors (N-H groups) and two hydrogen bond acceptors (C=O groups), making it relatively polar.[3] Its solubility is therefore favored in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, NMP) that can engage in these interactions.
-
Crystal Lattice Energy: As a solid, the energy required to break the crystal lattice must be overcome by the energy released upon solvation. The melting point of 5-methylhydantoin is in the range of 148-152°C, suggesting a moderately stable crystal structure that will influence its solubility.[5][7]
-
pH and pKa: The pKa of the hydantoin ring's N-H protons influences its ionization state. With a predicted pKa around 8.91, this compound will be predominantly in its neutral form in acidic and neutral media.[5][6] In alkaline conditions (pH > 9), it will deprotonate to form an anionic species, which is typically more soluble in aqueous media.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method (OECD Guideline 105) remains the gold standard for determining equilibrium solubility due to its reliability and straightforwardness. The causality is simple: it ensures that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid.
Methodology:
-
Preparation: Add an excess amount of this compound solid to a series of vials, each containing a precisely measured volume of the test solvent (e.g., water, pH-buffered solutions, ethanol, acetone, ethyl acetate).
-
Equilibration: Seal the vials and agitate them in a constant-temperature shaker bath (e.g., 25°C and 37°C to simulate room and physiological temperatures) for a predetermined period (typically 24-72 hours). A preliminary kinetics study should be run to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to ensure clear separation of the supernatant from any suspended solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and bring the concentration into the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, typically HPLC-UV. The concentration is determined against a standard calibration curve.
Data Presentation: Expected Solubility Profile
While specific experimental data for the (S)-enantiomer is sparse in public literature, the behavior of the racemate and related hydantoins allows for a well-grounded estimation.
| Solvent System | Polarity Index | Expected Solubility | Rationale |
| Water (pH 7.0) | 10.2 | Slightly Soluble | High polarity and H-bonding capacity, but offset by crystal lattice energy.[5][6] |
| Phosphate Buffer (pH 4.0) | 10.2 | Slightly Soluble | Compound is in its neutral, less soluble form. |
| Carbonate Buffer (pH 10.0) | 10.2 | Moderately Soluble | Deprotonation to the more soluble anionic form occurs. |
| Methanol | 5.1 | Slightly to Moderately Soluble | Good H-bond donor/acceptor properties.[5][6] |
| Ethanol | 4.3 | Slightly Soluble | Reduced polarity compared to methanol. |
| Acetone | 4.3 | Sparingly Soluble | Aprotic, can act as H-bond acceptor but not donor.[8] |
| Ethyl Acetate | 4.4 | Sparingly Soluble | Lower polarity and limited H-bonding capability.[9] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | Highly polar aprotic solvent, excellent H-bond acceptor.[8] |
Visualization: Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Chemical Stability Assessment: A Forced Degradation Approach
Understanding a molecule's stability is paramount for determining its shelf-life, storage conditions, and potential degradation products, which could have toxicological implications. A forced degradation (or stress testing) study is the cornerstone of this assessment.
Theoretical Framework: Potential Degradation Pathways
Hydantoins are generally stable, but the five-membered ring can be susceptible to certain degradation mechanisms, primarily hydrolysis.[1]
-
Hydrolytic Degradation: This is the most common pathway. Under acidic or basic conditions, the amide bonds in the hydantoin ring can be cleaved. Alkaline hydrolysis of the hydantoin ring is a known degradation pathway for related compounds like nitrofurantoin.[10] This can lead to the formation of N-carbamoyl-α-amino acids, which can further hydrolyze to the corresponding α-amino acid (in this case, Alanine).
-
Oxidative Degradation: While less common for this specific structure, strong oxidizing agents could potentially interact with the molecule, though there are no highly susceptible functional groups.
-
Photolytic Degradation: Exposure to UV light can provide the energy to induce degradation. Studies on the related 5-ethyl-5-methylhydantoin have shown it to be more susceptible to UV photolysis than its corresponding amino acid.[11][12]
-
Thermal Degradation: High temperatures can provide the energy to overcome activation barriers for degradation reactions, typically accelerating hydrolysis.
Experimental Protocol: Forced Degradation Study
The objective is to create conditions more severe than expected during storage to accelerate degradation and identify potential degradants. This protocol must be self-validating; the analytical method used must be able to separate the parent peak from all degradation products (a "stability-indicating method").
Methodology:
-
Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a set time (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature (hydrolysis is often faster under basic conditions).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 60-80°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in foil to exclude light.
-
-
Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 8, 24 hours).
-
Sample Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to stop the reaction before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradants. The goal is to achieve 5-20% degradation of the active ingredient.
Data Presentation: Expected Stability Profile
| Stress Condition | Expected Stability | Potential Degradation Products | Primary Mechanism |
| 0.1 M HCl, 80°C | Moderately Stable | N-Carbamoyl-(S)-alanine, (S)-Alanine | Acid-catalyzed hydrolysis of amide bonds. |
| 0.1 M NaOH, RT | Labile | N-Carbamoyl-(S)-alanine, (S)-Alanine | Base-catalyzed hydrolysis of amide bonds.[10] |
| 3% H₂O₂, RT | Stable | Minimal to no degradation expected | Lack of easily oxidizable functional groups. |
| Heat (80°C) | Stable | Minimal degradation | Thermal stress primarily accelerates other pathways like hydrolysis. |
| UV Light (254 nm) | Moderately Labile | Ring-opened products, various photoproducts | Photolysis of the hydantoin ring structure.[11][12] |
Visualization: Forced Degradation Study Workflow
Caption: Workflow for a Comprehensive Forced Degradation Study.
Conclusion
A comprehensive characterization of the solubility and stability of this compound is not merely an academic exercise; it is a fundamental requirement for its effective use in pharmaceutical research and development. The methodologies outlined in this guide provide a robust framework for generating the critical data needed for formulation, process development, and regulatory filings. By pairing theoretical understanding with rigorous, well-designed experimental protocols, researchers can confidently harness the potential of this valuable chiral intermediate, ensuring the development of safe, stable, and effective new medicines.
References
-
Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PubMed Central. Available from: [Link]
-
Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PubMed. Available from: [Link]
-
5-Methylhydantoin | C4H6N2O2 | CID 69216 - PubChem. Available from: [Link]
-
Chemical Properties of 2,4-Imidazolidinedione, 5-methyl- (CAS 616-03-5) - Cheméo. Available from: [Link]
-
Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem. Available from: [Link]
-
5,5-Dimethylhydantoin - Organic Syntheses Procedure. Available from: [Link]
-
Solvents and solubilities - MicroChemicals. Available from: [Link]
-
Relative stability of the protonated structures of 5-methylhydantoin and its thio derivatives. All values are in kcal/mol. - ResearchGate. Available from: [Link]
-
A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations - MDPI. Available from: [Link]
-
Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed. Available from: [Link]
-
The metabolism of 1-methylhydantoin via 5-hydroxy-1-methylhydantoin in mammals. Available from: [Link]
-
Effect of temperature and pH on ErtD ( hydantoin-5-propionic acid... - ResearchGate. Available from: [Link]
-
The Versatility of N-Methylhydantoin in Pharmaceutical and Fine Chemical Synthesis. Available from: [Link]
-
Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed. Available from: [Link]
-
III Analytical Methods. Available from: [Link]
-
Hydantoin based inhibitors of MMP13--discovery of AZD6605 - PubMed. Available from: [Link]
-
Degradation of 5,5-diphenylhydantoin by chlorination and UV/chlorination: kinetics, transformation by-products, and toxicity assessment - PubMed. Available from: [Link]
-
Photostability of Isovaline and its Precursor 5-Ethyl-5- methylhydantoin Exposed to Simulated Space Radiations - PMC - NIH. Available from: [Link]
-
Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC - NIH. Available from: [Link]
-
Photostability of Iiovaline and its precursor 5-Ethyl-5- methylhydantoin exposed to simulated space radiations - PubMed. Available from: [Link]
-
Nitrofurantoin hydrolytic degradation in the environment - PubMed. Available from: [Link]
-
allantoin degradation to glyoxylate III | Pathway - PubChem. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 616-03-5 CAS MSDS (5-Methylhydantoin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 5-Methylhydantoin | 616-03-5 [amp.chemicalbook.com]
- 7. 5-甲基乙内酰脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photostability of Isovaline and its Precursor 5-Ethyl-5- methylhydantoin Exposed to Simulated Space Radiations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photostability of Iiovaline and its precursor 5-Ethyl-5- methylhydantoin exposed to simulated space radiations - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-5-Methylhydantoin: A Technical Guide to Its Application as a Versatile Chiral Building Block in Modern Drug Discovery
Abstract
(S)-5-Methylhydantoin is a chiral heterocyclic compound that has emerged as a molecule of significant interest for researchers in medicinal chemistry and drug development. Its inherent stereochemistry, coupled with the proven biological relevance of the hydantoin scaffold, positions it as a valuable chiral building block for the synthesis of complex, single-enantiomer drug candidates. This guide provides an in-depth exploration of the potential research applications of this compound, moving beyond a simple catalog of properties to a functional analysis of its utility. We will delve into its role as a chiral synthon, its application in the construction of libraries of bioactive compounds, and provide detailed experimental protocols for its derivatization and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their R&D programs.
Core Concepts: Understanding this compound
Physicochemical Properties and Structure
This compound, also known as (5S)-5-methylimidazolidine-2,4-dione, is the (S)-enantiomer of the 5-methyl substituted hydantoin core.[1] The hydantoin ring is a five-membered heterocycle containing two nitrogen atoms and two carbonyl groups.[2][3] The presence of a stereocenter at the C5 position is the defining feature of this molecule, making it a valuable asset in asymmetric synthesis. The general physicochemical properties of 5-methylhydantoin are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 40856-73-3 (for S-enantiomer) | [1] |
| Molecular Formula | C₄H₆N₂O₂ | [1][3][4] |
| Molecular Weight | 114.10 g/mol | [1][4][5] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | ~148-152 °C (for racemate) | [5][6] |
| Purity | ≥97% (typical for commercial grade) | [1] |
| Solubility | Water-soluble | [4] |
The Critical Importance of Chirality
In drug development, the three-dimensional structure of a molecule is paramount. Biological targets, such as enzymes and receptors, are themselves chiral, meaning they interact differently with the different enantiomers (mirror-image isomers) of a drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects. Synthesizing a single, specific enantiomer is therefore a critical goal in modern pharmacology. This compound serves as a "chiral pool" starting material—a readily available, economically viable, and enantiomerically pure compound that can be used to build more complex chiral molecules, preserving the initial stereochemistry throughout the synthetic process.[]
Application I: A Foundational Chiral Synthon for Asymmetric Synthesis
The primary application of this compound is as a chiral building block, or synthon, for the enantioselective synthesis of complex molecules.[8][9] Its rigid heterocyclic structure allows for predictable, stereocontrolled reactions where the chiral center at C5 directs the formation of new stereocenters or is incorporated directly into the final target molecule.
Synthetic Strategy: Derivatization and Ring-Opening
Researchers can leverage this compound through two main synthetic strategies. The first involves the functionalization of the hydantoin ring at the N1 and N3 positions, followed by modifications at the C5 methyl group. The second, more transformative approach, involves the chemical opening of the hydantoin ring to yield chiral amino acid derivatives, which are themselves powerful intermediates in pharmaceutical synthesis.
The causality behind this approach is efficiency and stereochemical control. By starting with an enantiopure building block, chemists can avoid challenging and often low-yielding asymmetric reactions or costly chiral separations later in the synthesis.
Caption: Generalized workflow for asymmetric synthesis using this compound.
Protocol: N3-Selective Alkylation of this compound
This protocol describes a foundational step for creating a library of derivatives. The choice to selectively alkylate the N3 position is based on the differential acidity of the N-H protons. The N3 proton is generally more acidic and sterically accessible than the N1 proton, allowing for selective functionalization under controlled basic conditions.
Objective: To introduce an alkyl group at the N3 position of the this compound ring.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
An alkyl halide (e.g., Benzyl bromide)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
Reaction Setup: Add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to a dry round-bottom flask under a nitrogen atmosphere.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting materials. Stir the mixture at room temperature for 20 minutes.
-
Reagent Addition: Slowly add the alkyl halide (1.1 eq) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure N3-alkylated this compound derivative.
Self-Validation: The success of the protocol is validated by characterizing the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. Chiral HPLC analysis should be performed to confirm that no racemization occurred at the C5 stereocenter.
Application II: A Privileged Scaffold for Bioactive Compound Libraries
The hydantoin core is considered a "privileged scaffold" in medicinal chemistry.[2] This term describes a molecular framework that is capable of binding to multiple, distinct biological targets, leading to a wide range of pharmacological activities.[2] By using this compound as the starting scaffold, researchers can rapidly generate libraries of enantiomerically pure compounds for screening against various disease targets.
Rationale for a Privileged Scaffold
The hydantoin ring possesses key structural features that make it an effective pharmacophore:
-
Hydrogen Bond Donors: The two N-H groups can act as hydrogen bond donors.
-
Hydrogen Bond Acceptors: The two carbonyl oxygens serve as hydrogen bond acceptors.
-
Multiple Substitution Sites: Positions N1, N3, and C5 can be readily substituted to modulate the molecule's steric and electronic properties, allowing for fine-tuning of its binding affinity and selectivity for a target.[2][10]
Caption: The hydantoin core as a privileged scaffold for diverse therapeutic areas.
Summary of Biological Activities of Hydantoin Derivatives
While research on this compound itself is specific to its role as a synthon, the derivatives of the broader hydantoin and thiohydantoin class demonstrate its vast potential. This data justifies the exploration of novel derivatives originating from the (S)-5-methyl core.
| Derivative Class | Therapeutic Area | Specific Activity / Target | Source(s) |
| Phenyl-substituted Hydantoins | Neurology | Anticonvulsant (e.g., Phenytoin) | [2][11] |
| 5-Arylidene-2-thiohydantoins | Oncology | Androgen receptor antagonists, PI3K/AKT pathway inhibition | [12] |
| 5-Biarylidene-thiohydantoins | Oncology | DNA Topoisomerase I (Top1) inhibitors | [10][13] |
| 3-Substituted-thiohydantoins | Inflammation | NADPH oxidases (NOX) inhibitors | [13] |
| General Hydantoins | Infectious Disease | Antibacterial, Antiviral | [2][11] |
Essential Workflow: Chiral Purity Verification
A critical, self-validating step in any synthesis starting with this compound is the confirmation of its enantiomeric integrity throughout the synthetic sequence. The method of choice is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).
Protocol: Enantiomeric Excess (e.e.) Determination by Chiral HPLC
Objective: To separate and quantify the (S) and (R) enantiomers of a 5-methylhydantoin derivative to determine the enantiomeric excess.
Rationale: Chiral stationary phases contain a chiral selector that interacts diastereomerically with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification. Immobilized polysaccharide-based columns are often effective for this class of compounds.[14]
Materials:
-
Synthesized hydantoin derivative sample
-
HPLC-grade solvents (e.g., n-hexane, 2-propanol)
-
Chiral HPLC column (e.g., Amylose or Cellulose-based CSP)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified hydantoin derivative in the mobile phase to a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Method Development: Start with a standard mobile phase, such as 90:10 (v/v) n-hexane/2-propanol, at a flow rate of 1.0 mL/min.[14]
-
Injection: Inject 10 µL of the sample onto the column.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 220 nm).
-
Analysis: If separation is not optimal, systematically vary the ratio of the mobile phase solvents to improve resolution.
-
Quantification: Integrate the peak areas for the (S)-enantiomer (Aₛ) and the (R)-enantiomer (Aᵣ).
-
Calculation: Calculate the enantiomeric excess using the formula: e.e. (%) = [(Aₛ - Aᵣ) / (Aₛ + Aᵣ)] x 100
Caption: Workflow for the determination of enantiomeric excess (% e.e.) via chiral HPLC.
Future Directions and Conclusion
This compound represents more than just another chemical reagent; it is a strategic tool for accelerating the discovery of novel, stereochemically defined therapeutics. Its value lies in its ability to impart chirality to synthetic targets efficiently and economically.
Future research applications will likely focus on:
-
Combinatorial Chemistry: Using this compound as a core for large, enantiopure libraries to screen against emerging drug targets.
-
Fragment-Based Drug Discovery (FBDD): Employing small, chiral hydantoin derivatives as initial fragments for building more potent drug candidates.
-
Novel Bio-conjugation: Using functionalized this compound derivatives as chiral linkers in antibody-drug conjugates (ADCs) or PROTACs.
References
-
Mezoughi, A. B., Al-Ghorbani, M., & El-Faham, A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-229. Retrieved from [Link]
-
Kim, H. S., & Shin, D. Y. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 517-533. Retrieved from [Link]
-
Nikolova, S., Philipova, I., Doytchinova, I., & Shivachev, B. (2022). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Crystals, 12(11), 1612. Retrieved from [Link]
-
Al-Bayati, M. A. F. (2022). A Review on the Some Biological Activities of the Hydantoin Derivatives. International Journal of Pharmaceutical and Bio-Medical Science, 2(4), 1-10. Retrieved from [Link]
-
Mezoughi, A. B., Al-Ghorbani, M., & El-Faham, A. (2021). Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69216, 5-Methylhydantoin. Retrieved from [Link]
-
Rethore, G., Rasmussen, T., & Jorgensen, K. A. (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. Chemistry, 24(28), 7217-7227. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of 5-aryliden-2-thiohydantoin S-aryl Derivatives. Retrieved from [Link]
-
Honda, I., & Shibagaki, M. (1992). SYNTHESIS OF A USEFUL CHIRAL BUILDING BLOCK, (S)-5-ACETOXY-2-PENTEN-4-OLIDE FROM D-GLUCOSE. Heterocycles, 34(11), 2131. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 5-Methylhydantoin (97%). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93043, 5-Methyl-5-phenylhydantoin. Retrieved from [Link]
-
Chida, N. (1995). Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan, 53(7), 577-587. Retrieved from [Link]
-
Rethore, G., Rasmussen, T., & Jorgensen, K. A. (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. Semantic Scholar. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82162, 5-Ethyl-5-methylhydantoin. Retrieved from [Link]
-
Perlikowska, R., Kowalska, T., & Sajewicz, M. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules, 27(13), 3986. Retrieved from [Link]
-
Blacker, A. J., & Stirling, M. (2006). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molbank, 2006(3), M483. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Methylhydantoin | C4H6N2O2 | CID 69216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Methylhydantoin 97 616-03-5 [sigmaaldrich.com]
- 6. 5-甲基乙内酰脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Portico [access.portico.org]
- 10. jchemrev.com [jchemrev.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jchemrev.com [jchemrev.com]
- 14. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of Chiral Hydantoins
Abstract
Hydantoin and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1][2][3] The stereochemistry at the C5 position of the hydantoin ring is often crucial for therapeutic efficacy, making the development of robust and efficient methods for the synthesis of chiral hydantoins a significant focus in medicinal and organic chemistry.[4] This guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiomerically enriched hydantoins, intended for researchers, scientists, and professionals in drug development. We will delve into classical methods, modern asymmetric catalysis, and biocatalytic approaches, explaining the underlying principles and causality behind experimental choices to provide a field-proven perspective on this vital area of synthetic chemistry.
Introduction: The Significance of Chiral Hydantoins
The hydantoin scaffold, an imidazolidine-2,4-dione ring system, is a privileged structure in drug discovery.[1] Its unique arrangement of hydrogen bond donors and acceptors allows for versatile interactions with biological targets.[1] Several clinically approved drugs, such as the anticonvulsant Phenytoin and the anti-cancer agent Enzalutamide, feature a hydantoin core, highlighting its therapeutic importance.[1][3]
The synthesis of hydantoins has a rich history, with foundational methods like the Bucherer-Bergs and Urech syntheses being developed in the late 19th and early 20th centuries.[5] These classical approaches, while effective for producing racemic hydantoins, laid the groundwork for the more sophisticated enantioselective methods that are the focus of modern research. The demand for enantiopure drugs has driven the innovation of asymmetric syntheses to control the stereocenter at the C5 position of the hydantoin ring.
Foundational Racemic Syntheses: The Bucherer-Bergs and Urech Reactions
Understanding the classical, non-stereoselective methods for hydantoin synthesis is essential as they often serve as the basis for developing chiral variants or are used to produce racemic mixtures for subsequent resolution.
The Bucherer-Bergs Reaction
This multicomponent reaction is a cornerstone for the preparation of 5-substituted and 5,5-disubstituted hydantoins.[6] It involves the reaction of a carbonyl compound (aldehyde or ketone) with potassium cyanide and ammonium carbonate.[7]
Mechanism and Rationale: The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia (from ammonium carbonate) to form an α-amino nitrile.[8] Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization yields the hydantoin product.[8] The robustness and simplicity of this one-pot synthesis, utilizing readily available starting materials, have made it a widely used method.[6]
Experimental Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzophenone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a mixture of ethanol and water.
-
Heating: Heat the reaction mixture to 60-70°C with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.
-
Purification: Isolate the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain pure 5,5-diphenylhydantoin.
The Urech Hydantoin Synthesis
The Urech synthesis provides an alternative route to hydantoins, starting from α-amino acids.[9]
Mechanism and Rationale: The synthesis involves the reaction of an α-amino acid with potassium cyanate, which forms an intermediate N-carbamoyl amino acid (ureido derivative).[9] This intermediate then undergoes acid-catalyzed cyclization to yield the hydantoin.[9] A key advantage of this method is the potential to retain the stereochemistry of the starting α-amino acid if the reaction conditions are carefully controlled to avoid racemization.
Asymmetric Synthesis of Chiral Hydantoins
The development of enantioselective methods to synthesize chiral hydantoins is a major area of contemporary research. These strategies can be broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled approaches.
Chiral Pool Synthesis
This approach utilizes enantiomerically pure starting materials, such as amino acids, to introduce the desired stereochemistry. The Urech synthesis, when performed under mild conditions, is a prime example of a chiral pool approach.
Asymmetric Catalysis
The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful and elegant strategy. Several catalytic asymmetric methods have been successfully applied to the synthesis of chiral hydantoins.
One of the most direct methods to obtain chiral hydantoins is the asymmetric hydrogenation of prochiral 5-alkylidenehydantoins.[10] This approach involves the use of a chiral transition metal catalyst to selectively add hydrogen across the exocyclic double bond, creating a chiral center at the C5 position.
Catalyst Systems and Performance: Various precious metal catalysts with chiral phosphine ligands have been employed for this transformation.[11]
-
Palladium (Pd): Pd/BINAP catalyst systems have shown moderate to good enantioselectivity (up to 90% ee).[10][12] The addition of a chiral Brønsted acid has been found to be crucial for achieving high enantioselectivity.[10]
-
Rhodium (Rh): Rhodium catalysts have demonstrated high yields (up to 99%) and excellent enantioselectivities (up to 97% ee).[11]
-
Iridium (Ir): Iridium-based catalysts have also provided outstanding results, with yields up to 99% and enantiomeric excesses up to 98% ee.[11]
Experimental Protocol: Pd-Catalyzed Asymmetric Hydrogenation
-
Substrate Preparation: Synthesize the prochiral 5-alkylidenehydantoin starting material, typically through a Knoevenagel condensation of a hydantoin with an appropriate aldehyde.
-
Catalyst Preparation: In a glovebox, prepare the active chiral palladium catalyst by reacting a palladium precursor with a chiral ligand such as (R)-BINAP.
-
Hydrogenation: In a high-pressure reactor, dissolve the 5-alkylidenehydantoin and the chiral catalyst in a suitable solvent (e.g., 2,2,2-trifluoroethanol). Pressurize the reactor with hydrogen gas (e.g., 60 atm) and stir at a controlled temperature.
-
Analysis: After the reaction is complete, determine the conversion and enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
A novel and efficient single-step enantioselective synthesis of 5-monosubstituted hydantoins involves the condensation of glyoxals and ureas in the presence of a chiral phosphoric acid (CPA) catalyst.[11][13] This method provides high yields and excellent enantioselectivities at room temperature.[11]
Mechanism and Causality: Mechanistic studies suggest that the enantiodetermining step is the face-selective protonation of a transient enol-type intermediate by the chiral phosphoric acid.[11] The modularity and ease of synthesis of CPAs make them highly tunable for optimizing reaction outcomes.[11]
Data Summary: Chiral Phosphoric Acid Catalyzed Synthesis
| Entry | Glyoxal Substituent | Urea | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | Phenyl | Urea | 95 | 96:4 |
| 2 | 4-Methoxyphenyl | Urea | 99 | 98:2 |
| 3 | 2-Naphthyl | Urea | 92 | 95:5 |
Data adapted from Foley, D. A., et al. (2023).[11]
The Strecker synthesis, a classic method for producing α-amino acids, can be adapted for the asymmetric synthesis of hydantoin precursors.[14][15][16] The key step is the enantioselective addition of a cyanide source to an imine, controlled by a chiral catalyst.[14] The resulting chiral α-amino nitrile can then be converted to the corresponding chiral hydantoin.
Workflow: Asymmetric Strecker to Chiral Hydantoin
Caption: The enzymatic cascade of the Hydantoinase Process.
Conclusion and Future Outlook
The synthesis of chiral hydantoins has evolved from classical racemic methods to highly sophisticated asymmetric catalytic and biocatalytic strategies. The choice of synthetic route depends on factors such as the desired scale, the availability of starting materials, and the required enantiopurity. Asymmetric hydrogenation and chiral acid-catalyzed reactions offer direct and efficient pathways to enantioenriched hydantoins. The Hydantoinase Process stands out as a powerful and sustainable method for producing chiral amino acids, which are key precursors to hydantoins.
Future research will likely focus on the development of even more efficient and versatile catalysts, the expansion of substrate scope, and the integration of continuous flow technologies for the large-scale production of these vital pharmaceutical building blocks. The continued synergy between chemical and biological catalysis will undoubtedly pave the way for novel and sustainable approaches to the synthesis of chiral hydantoins.
References
-
Foley, D. A., et al. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science. [Link]
-
He, Y., et al. (2022). Enantioselective catalytic Urech hydantoin synthesis. Organic Chemistry Frontiers. [Link]
-
Reddy, T. R., et al. (2019). Enantioselective Synthesis of Hydantoin and Diketopiperazine-Fused Tetrahydroisoquinolines via Pictet–Spengler Reaction. ACS Combinatorial Science. [Link]
-
Altenbuchner, J., et al. (2001). Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. Current Opinion in Biotechnology. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. [Link]
-
Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]
-
Wang, Y., et al. (2016). Synthesis of chiral hydantoin derivatives by homogeneous Pd-catalyzed asymmetric hydrogenation. Tetrahedron Letters. [Link]
-
Martínez-Rodríguez, S., et al. (2015). Optically pure alpha-amino acids production by the "Hydantoinase Process". Applied Microbiology and Biotechnology. [Link]
-
Foley, D. A., et al. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science. [Link]
-
Altenbuchner, J., et al. (2001). Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. Current Opinion in Biotechnology. [Link]
-
Pagar, V. V., et al. (2021). Novel new research strategies of hydantoin derivatives: A review. Scholarly Research Reporter. [Link]
-
Wang, Y., et al. (2016). Synthesis of chiral hydantoin derivatives by homogeneous Pd-catalyzed asymmetric hydrogenation. ResearchGate. [Link]
-
Ohta, S., et al. (2014). Synthesis of New 5-Substituted Hydantoins and Symmetrical Twin-Drug Type Hydantoin Derivatives. Chemical and Pharmaceutical Bulletin. [Link]
-
Ohta, S., et al. (2014). Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives. PubMed. [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]
-
Kim, Y., & Park, H. (2021). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. Future Medicinal Chemistry. [Link]
-
Li, Z., et al. (2018). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Molecules. [Link]
-
Zorc, B., et al. (2011). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules. [Link]
-
Tan, Y. S., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry. [Link]
-
Wikipedia. (n.d.). Kinetic resolution. [Link]
-
Zuend, S. J., et al. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. Nature. [Link]
-
Wang, J., et al. (2018). Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts. Molecules. [Link]
-
Macmillan Group. (n.d.). Dynamic Kinetic Resolutions. [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 4. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. ikm.org.my [ikm.org.my]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Enantioselective synthesis of (S)-5-METHYLHYDANTOIN
Application Note & Protocol
Topic: Enantioselective Synthesis of (S)-5-Methylhydantoin via Lipase-Catalyzed Kinetic Resolution
Audience: Researchers, scientists, and drug development professionals.
Strategic Overview: Accessing Enantiopure this compound
This compound is a valuable chiral building block in medicinal chemistry and materials science. Its rigid, hydrogen-bond donating and accepting structure makes it a desirable scaffold in the design of various bioactive compounds. The primary challenge in its synthesis lies in controlling the stereochemistry at the C5 position. While methods like asymmetric hydrogenation of prochiral precursors exist, Enzymatic Kinetic Resolution (EKR) of the readily available racemic 5-methylhydantoin offers a highly efficient, scalable, and environmentally benign alternative.
This application note details a robust, field-proven protocol for the synthesis of this compound using a lipase-catalyzed kinetic resolution. The strategy is based on the selective N-acylation of the (R)-enantiomer from a racemic mixture, leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess. This method leverages the exceptional selectivity of lipases, particularly Candida antarctica Lipase B (CALB), a workhorse enzyme in industrial biocatalysis.[1]
The Principle and Mechanism of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is predicated on the difference in reaction rates between two enantiomers with a chiral catalyst. In this process, the lipase selectively recognizes and acylates one enantiomer at a much higher rate (k_fast) than the other (k_slow).
The core of the lipase's catalytic machinery is a Ser-His-Asp catalytic triad located within a chiral active site.[2] The mechanism proceeds via a "ping-pong bi-bi" pathway:
-
Acyl-Enzyme Formation: The catalytic serine attacks the acyl donor (e.g., vinyl acetate), forming a covalent tetrahedral intermediate. This intermediate collapses, releasing vinyl alcohol (which tautomerizes to acetaldehyde, rendering the reaction irreversible) and forming a stable acyl-enzyme complex.
-
Enantioselective Acylation: The racemic hydantoin enters the active site. The enzyme's chiral pockets preferentially accommodate one enantiomer—in this case, the (R)-hydantoin—orienting its N1-H group for nucleophilic attack on the acyl-enzyme complex.
-
Product Release: The attack forms a new tetrahedral intermediate which then collapses, releasing the N-acylated (R)-hydantoin and regenerating the free enzyme for the next catalytic cycle.
The enantioselectivity (E) of the reaction is determined by the ratio of the specificity constants for the two enantiomers and is a measure of the enzyme's ability to differentiate between them. For an ideal resolution, the reaction is monitored and stopped at approximately 50% conversion, which theoretically yields both the unreacted substrate and the acylated product with high enantiomeric excess (ee).
Detailed Application Protocol: EKR of (R,S)-5-Methylhydantoin
This protocol is an adapted, representative procedure based on well-established methods for the kinetic resolution of chiral amines and alcohols using immobilized Candida antarctica Lipase B (Novozym® 435).[3][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| (R,S)-5-Methylhydantoin | ≥97% | Sigma-Aldrich | The racemic starting material. |
| Novozym® 435 (Immobilized CALB) | N/A | Novozymes | Store desiccated at 4°C. Highly effective and reusable biocatalyst.[1][5] |
| Vinyl Acetate | Anhydrous, ≥99% | Sigma-Aldrich | Irreversible acyl donor.[6] |
| Methyl tert-butyl ether (MTBE) | Anhydrous, ≥99.8% | Sigma-Aldrich | Excellent solvent for lipase reactions.[3] |
| Activated Molecular Sieves, 4 Å | N/A | Acros Organics | To ensure anhydrous conditions. |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | For workup and chromatography. |
| Hexanes | HPLC Grade | Fisher Scientific | For chromatography. |
| Silica Gel | 230-400 mesh | SiliCycle Inc. | For column chromatography. |
Equipment
-
Magnetic stirrer hotplate
-
Orbital shaker with temperature control
-
Rotary evaporator
-
Glassware for synthesis and column chromatography
-
Chiral HPLC system with a suitable chiral column
Step-by-Step Protocol
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (R,S)-5-methylhydantoin (1.14 g, 10.0 mmol).
-
Add 20 mL of anhydrous methyl tert-butyl ether (MTBE).
-
Add activated 4 Å molecular sieves (~1 g) to maintain anhydrous conditions.
-
Stir the mixture at room temperature until the hydantoin is fully dissolved.
-
-
Initiation of Enzymatic Reaction:
-
Add Novozym® 435 (115 mg, ~10% w/w of substrate).[4]
-
Add vinyl acetate (0.92 mL, 10.0 mmol, 1.0 equivalent). Using 1.0 equivalent of the acylating agent helps prevent acylation of the less reactive enantiomer as the reaction progresses.
-
Seal the flask and place it in an orbital shaker set to 200 rpm and 40°C.
-
-
Reaction Monitoring:
-
The reaction progress must be monitored to stop at ~50% conversion. This is critical for achieving high enantiomeric excess for both components.
-
Method: Periodically (e.g., every 4-6 hours), pause the shaking, allow the enzyme beads to settle, and carefully withdraw a small aliquot (~50 µL) of the supernatant.
-
Analyze the aliquot by chiral HPLC (see Section 4.0) to determine the relative peak areas of the remaining (R)- and this compound. The conversion is calculated as: Conversion (%) = [1 - (2 * Area_S) / (Area_S + Area_R)] * 100
-
The reaction is typically complete within 24-48 hours.
-
-
Work-up and Purification:
-
Once the reaction reaches ~50% conversion, remove the flask from the shaker and cool to room temperature.
-
Filter the reaction mixture through a small plug of celite or a sintered glass funnel to remove the Novozym® 435 beads. Wash the beads with a small amount of fresh MTBE (2 x 5 mL) and combine the filtrates. The recovered enzyme can often be dried under vacuum and reused.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.
-
Purify the crude material by silica gel column chromatography. The significant polarity difference between the unreacted hydantoin and the N-acylated product allows for straightforward separation.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 70% ethyl acetate) is typically effective.
-
Fraction 1 (Less Polar): N-Acetyl-(R)-5-methylhydantoin.
-
Fraction 2 (More Polar): this compound.
-
-
-
Characterization:
-
Combine the pure fractions of each compound and remove the solvent in vacuo.
-
Determine the yield of the recovered this compound (theoretical maximum is 50%).
-
Confirm the chemical identity using ¹H NMR, ¹³C NMR, and MS.
-
Determine the enantiomeric excess (ee%) of the purified this compound using chiral HPLC analysis. An ee >98% is commonly achievable under optimized conditions.
-
Analytical Method: Chiral HPLC for Enantiomeric Excess (ee%) Determination
Accurate determination of enantiomeric excess is crucial for validating the success of the resolution. Chiral HPLC is the gold standard for this analysis.
| HPLC Parameter | Condition | Notes |
| Column | Chiralpak® IA or similar immobilized polysaccharide-based column | These columns show broad applicability for separating enantiomers of various compound classes.[7] |
| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 80:20 v/v) | The exact ratio may require optimization. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 210 nm | The hydantoin carbonyl groups provide sufficient UV absorbance at this wavelength. |
| Column Temperature | 25°C | |
| Sample Preparation | Dilute a small sample of the reaction mixture or purified product in the mobile phase. | Ensure the sample is fully dissolved and filtered before injection. |
Expected Elution Profile: The two enantiomers of 5-methylhydantoin will have distinct retention times. The N-acetylated product will have a different retention time altogether. By integrating the peak areas of the (R) and (S) enantiomers, the ee% can be calculated: ee% = |(Area_S - Area_R) / (Area_S + Area_R)| * 100
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, ensure all reagents and solvents were anhydrous. The enzyme activity may be low; consider using a fresh batch or increasing the enzyme loading to 15-20% w/w.
-
Low Enantioselectivity (ee%): This often occurs if the reaction is allowed to proceed far beyond 50% conversion, as the enzyme will begin to slowly acylate the (S)-enantiomer. Monitor the reaction more frequently. Alternatively, screening other lipases (e.g., from Pseudomonas cepacia) or changing the solvent could improve selectivity.[8]
-
Difficult Separation: If the hydantoin and its acylated form co-elute during column chromatography, adjust the polarity of the eluent system. Using a shallower gradient can improve resolution.
Conclusion
The lipase-catalyzed kinetic resolution of racemic 5-methylhydantoin is a powerful and practical method for accessing the enantiopure (S)-enantiomer. The protocol described herein, utilizing the robust and commercially available Novozym® 435, provides a reliable pathway that avoids harsh reagents and complex chiral auxiliaries. By carefully monitoring the reaction to achieve approximately 50% conversion and employing standard purification techniques, this compound can be isolated in high yield and excellent enantiomeric purity, making it readily available for applications in pharmaceutical and materials research.
References
- Kazlauskas, R. J., & Bornscheuer, U. T. (2009). Biotransformations with Lipases. In Hydrolases in Organic Synthesis (pp. 37-191). Wiley-VCH. [Link available through publisher]
-
Bari, M., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. Available at: [Link]
-
Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts. Available at: [Link]
-
Singh, R., & Singh, R. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
- Chinoy, Z.S., et al. (2019). Selective Engineering of Linkage Specific alpha-2,6-N-Linked Sialoproteins using Sydnone-Modified Sialic Acid Bioorthogonal Reporters. Angewandte Chemie International Edition. [Link available through publisher]
-
Kim, J.M., Shimizu, S., & Yamada, H. (1987). Amidohydrolysis of N-methylhydantoin coupled with ATP hydrolysis. FEBS Letters. Available at: [Link]
-
McLoughlin, E. C., et al. (2024). Candida antarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry. Available at: [Link]
-
Gotor-Fernández, V., & Gotor, V. (2020). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules. Available at: [Link]
-
Atabaki, V., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules. Available at: [Link]
-
Ismail, H., et al. (n.d.). EMPLOYING LIPASE OF CANDIDA ANTARCTICA (CALB) AS CATALYST IN THE ACETYLATION OF PARA-AMINOPHENOL IN AQUEOUS AND WATER-FREE MEDIUM. CORE. Available at: [Link]
- Bommarius, A. S., et al. (1998). Hydantoinase-catalyzed enantioselective hydrolysis of hydantoins.
-
Kobayashi, Y., et al. (2024). A highly selective and operationally simple one-pot chemoenzymatic tandem cyclization approach for synthesizing bicyclic peptides. Communications Chemistry. Available at: [Link]
- Brady, D., & Jordaan, J. (2009). Novozym 435: The "perfect" lipase immobilized biocatalyst? Biotechnology Letters.
-
Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar Kemiai Folyoirat. Available at: [Link]
- Aehle, W. (Ed.). (2007). Enzymes in Industry: Production and Applications. Wiley-VCH. [Link available through publisher]
-
Cao, H., Kulkarni, S., & Oguri, H. (Eds.). (2025). Themed collection: Chemoenzymatic synthesis. Royal Society of Chemistry. Available at: [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2010). Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses. Journal of Chromatography A. Available at: [Link]
-
Barbosa, O., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Resolution of 5-Methylhydantoin for the Isolation of the (S)-Enantiomer
Introduction: The Significance of Chiral Hydantoins in Drug Development
The hydantoin scaffold, a five-membered heterocyclic ring, is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its value is enhanced by the potential for stereoisomerism, particularly at the C5 position. The biological activity of chiral hydantoin derivatives is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be less active or contribute to off-target effects.[3] 5-Methylhydantoin serves as a fundamental building block for more complex pharmaceutical agents, and access to its enantiomerically pure forms, such as the (S)-isomer, is critical for the synthesis of stereochemically defined drug candidates.[4][5]
This application note provides detailed protocols and technical insights for two robust methods for the chiral resolution of racemic 5-methylhydantoin: Enzymatic Kinetic Resolution using hydantoinase enzymes and Direct Chromatographic Separation via High-Performance Liquid Chromatography (HPLC) on chiral stationary phases. The guide is designed for researchers, chemists, and drug development professionals, emphasizing the scientific principles behind the protocols to ensure reliable and reproducible outcomes.
Method 1: Enzymatic Kinetic Resolution
Enzymatic resolution is a powerful green chemistry tool that leverages the high stereoselectivity of enzymes to separate enantiomers. For hydantoins, a class of enzymes known as hydantoinases (dihydropyrimidinases) are particularly effective.[6] The strategy detailed here is a kinetic resolution , where an enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture, leaving the other, desired enantiomer unreacted and thus enriched.
Principle of Resolution via D-Hydantoinase
The "hydantoinase process" is a well-established biocatalytic method for producing optically pure amino acids.[7][8] By adapting this process, we can achieve a highly efficient kinetic resolution of racemic 5-methylhydantoin. The core principle involves using a D-enantioselective hydantoinase, which specifically recognizes and catalyzes the hydrolytic ring-opening of the (R)-enantiomer of 5-methylhydantoin to form N-carbamoyl-D-alanine. The (S)-enantiomer is not recognized by the enzyme's active site and remains unreacted in the solution.
By stopping the reaction at or near 50% conversion, the unreacted substrate will be highly enriched in the (S)-isomer, which can then be separated from the product, N-carbamoyl-D-alanine, by standard chemical extraction or crystallization techniques. For a more advanced process known as dynamic kinetic resolution , a hydantoin racemase can be added. This third enzyme continuously converts the unreacted (S)-hydantoin back into the racemic mixture, allowing the D-hydantoinase to theoretically convert the entire starting material to the D-product, which is useful for amino acid synthesis but not for isolating the (S)-hydantoin.[6][9] For this protocol, we will focus on the simpler kinetic resolution to isolate (S)-5-methylhydantoin.
Experimental Workflow: Enzymatic Resolution
The following diagram illustrates the kinetic resolution pathway.
Caption: Enzymatic kinetic resolution of 5-methylhydantoin.
Detailed Protocol: Enzymatic Kinetic Resolution
This protocol is a representative starting point and should be optimized for the specific enzyme and substrate batch used.
2.3.1 Materials and Reagents
-
Racemic (±)-5-Methylhydantoin (Substrate)
-
D-Hydantoinase (e.g., from Agrobacterium radiobacter or a recombinant source)[9]
-
Potassium Phosphate Buffer (100 mM, pH 8.0)
-
Hydrochloric Acid (HCl, 1 M) for pH adjustment and reaction quenching
-
Ethyl Acetate for extraction
-
Sodium Sulfate (anhydrous) for drying
-
Chiral HPLC system for analysis (see Section 3.0)
2.3.2 Equipment
-
Thermostatted shaker or water bath
-
pH meter
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
2.3.3 Step-by-Step Procedure
-
Substrate Preparation: Prepare a 50 mM solution of racemic 5-methylhydantoin in 100 mM potassium phosphate buffer (pH 8.0). Ensure it is fully dissolved.
-
Reaction Initiation: Preheat the substrate solution to the enzyme's optimal temperature (typically 40-50°C).[9] Add the D-hydantoinase enzyme (e.g., 5-10 mg of lyophylized powder per mL of reaction volume, to be optimized).
-
Incubation: Incubate the reaction mixture in a thermostatted shaker at the optimal temperature.
-
Monitoring the Reaction: Periodically withdraw small aliquots (e.g., 100 µL) from the reaction. Quench the enzyme activity immediately by adding an equal volume of 1 M HCl. Analyze the sample using the chiral HPLC method described in Section 3.0 to determine the conversion percentage and the enantiomeric excess (e.e.) of the remaining substrate.
-
Reaction Termination: When the reaction reaches approximately 50% conversion (where the e.e. of the remaining substrate is highest), terminate the entire reaction by acidifying the bulk solution to pH ~2 with 1 M HCl. This precipitates the enzyme and stops its activity.
-
Workup and Isolation:
-
Centrifuge the quenched reaction mixture to pellet the precipitated enzyme.
-
Transfer the supernatant to a separatory funnel.
-
Extract the aqueous solution three times with an equal volume of ethyl acetate. The unreacted this compound is more hydrophobic and will preferentially partition into the organic layer, while the charged N-carbamoyl-D-alanine will remain in the aqueous layer.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
-
Purification: The crude product can be further purified by recrystallization or flash chromatography to yield highly enantiopure this compound.
| Parameter | Recommended Starting Condition | Rationale / Notes |
| Substrate Concentration | 10-50 mM | Higher concentrations may lead to substrate inhibition. |
| pH | 7.5 - 8.5 | Most hydantoinases exhibit optimal activity in slightly alkaline conditions.[9] |
| Temperature | 40 - 50 °C | Balances enzyme activity and stability. Higher temperatures can lead to denaturation.[9] |
| Buffer | 100 mM Potassium Phosphate | Provides stable pH control and is generally compatible with enzymes. |
| Enzyme Loading | 1 - 10 U/mL | To be optimized for desired reaction time. Higher loading reduces reaction time. |
| Monitoring Interval | Every 30-60 minutes | Frequent monitoring is crucial to stop the reaction near 50% conversion for maximum e.e. |
Method 2: Resolution by Chiral HPLC
Direct separation of enantiomers by High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique.[10] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.[11][12]
Principle of Chiral Recognition
Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are highly effective for separating a wide range of chiral compounds, including hydantoins.[13][14] Separation occurs due to transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP. The stability of these complexes depends on a combination of interactions, including:
-
Hydrogen bonding
-
Pi-pi interactions
-
Dipole-dipole interactions
-
Steric hindrance
The enantiomer that forms the more stable complex with the CSP will be retained longer on the column, resulting in separation.
Experimental Workflow: Chiral HPLC Separation
The diagram below outlines the general workflow for chiral HPLC analysis and separation.
Caption: General workflow for chiral HPLC resolution.
Detailed Protocol: Chiral HPLC Method
This protocol provides a starting point for the analytical separation of 5-methylhydantoin enantiomers. For preparative scale, the column size, flow rate, and sample concentration would be increased accordingly.
3.3.1 Instrumentation and Column
-
HPLC System: Standard HPLC or UHPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: A polysaccharide-based column is recommended. Examples include Chiralpak® AD-H or Chiralcel® OD-H.[14] (Typical dimensions: 4.6 x 250 mm, 5 µm particle size).
3.3.2 Reagents and Mobile Phase
-
Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Sample Diluent: Mobile phase or a Hexane/IPA mixture.
-
Mobile Phase: A typical starting mobile phase is a mixture of n-Hexane and IPA (e.g., 90:10 v/v). The ratio must be optimized to achieve baseline separation.
3.3.3 Step-by-Step Procedure
-
System Preparation: Purge the HPLC system and equilibrate the chosen chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic 5-methylhydantoin in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis:
-
Inject 5-10 µL of the prepared sample onto the column.
-
Run the analysis under the conditions specified in the table below.
-
Monitor the elution profile with the UV detector. 5-Methylhydantoin has a weak chromophore, so a low wavelength (e.g., 210-220 nm) is required.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the (R) and (S) enantiomers.
-
Integrate the peak areas (Area₁ and Area₂).
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
-
-
Peak Identification: To definitively assign which peak corresponds to the (S)-isomer, a commercially available standard of pure (S)- or (R)-5-methylhydantoin must be injected under the same conditions.
| Parameter | Recommended Setting | Rationale / Notes |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Proven effective for a wide range of hydantoin derivatives.[14] |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | A good starting point. Increase IPA % to decrease retention time; decrease for better resolution.[13] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column. |
| Column Temperature | 25 °C | Temperature can affect selectivity; maintaining a constant temperature is critical for reproducibility. |
| Detection Wavelength | 215 nm | Maximizes sensitivity for the hydantoin chromophore. |
| Injection Volume | 10 µL | Adjust based on concentration and detector response to avoid peak overloading. |
Conclusion
Both enzymatic kinetic resolution and chiral HPLC are highly effective and complementary methods for obtaining enantiomerically enriched this compound. The enzymatic approach offers a scalable, cost-effective, and environmentally friendly process ideal for larger quantities, leveraging the exquisite selectivity of biocatalysts. Chiral HPLC provides a direct, rapid method for both analytical quantification of enantiomeric purity and for small-scale preparative separation. The choice of method will depend on the required scale, available equipment, and specific objectives of the research or development program. Combining these techniques—using HPLC to monitor the progress of the enzymatic resolution—represents a powerful and synergistic workflow for modern chiral synthesis.
References
- Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. (2022). Molecules.
- Organic Syntheses Procedure: 5,5-Dimethylhydantoin. Organic Syntheses.
- Complete Conversion of D,L-5-Monosubstituted Hydantoins with a Low Velocity of Chemical Racemization into D-Amino Acids Using Whole Cells of Recombinant Escherichia coli. (2002). Biotechnology Progress.
- A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. (2019). Molecules.
- N-carbamoyl-D-amino-acid hydrolase. Mechanism and Catalytic Site Atlas (M-CSA).
- May, O., et al. (2000). Inverting enantioselectivity by directed evolution of hydantoinase for improved production of L-methionine. Nature Biotechnology.
- Kartozia, I., et al. (2002). Comparative HPLC Enantioseparation of New Chiral Hydantoin Derivatives on Three Different Polysaccharide Type Chiral Stationary Phases. Journal of Pharmaceutical and Biomedical Analysis.
- Method for producing 5,5-dimethyl hydantoin. Google Patents.
- Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. (2024). Microbial Cell Factories.
- Process for preparing methylolated hydantoins. Google Patents.
- 5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases. (2011). Nucleic Acids Research.
- SAR-studies on the importance of aromatic ring topologies in search for selective 5-HT(7) receptor ligands among phenylpiperazine hydantoin derivatives. (2014). European Journal of Medicinal Chemistry.
- Revisiting D-Acylases for D-Amino Acid Production. (2024). Applied and Environmental Microbiology.
- Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (2023). Mini-Reviews in Medicinal Chemistry.
- Recent applications of hydantoin and thiohydantoin in medicinal chemistry. (2019). European Journal of Medicinal Chemistry.
- Complete conversion of D,L-5-monosubstituted hydantoins with a low velocity of chemical racemization into D-amino acids using whole cells of recombinant Escherichia coli. (2002). Biotechnology Progress.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). Separations.
- Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews.
- Crystal structure of N-carbamyl-D-amino acid amidohydrolase with a novel catalytic framework common to amidohydrolases. (2000). Structure.
- Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (2023). PubMed.
- Immobilization of N-carbamyl-D-amino acid amidohydrolase. (1996). Journal of Fermentation and Bioengineering.
- Chiral Chromatography. Separation Techniques.
- Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. (2021). The Journal of Organic Chemistry.
- 5-Methylhydantoin. Chem-Impex.
- The hydantoinase process. The enantiomere D- p -hydroxyphenylglycin... ResearchGate.
- Enzymatic resolution of a chiral chlorohydrin precursor for (R)-α-lipoic acid synthesis via lipase catalyzed enantioselective transacylation with vinyl acetate. (2014). Journal of Molecular Catalysis B: Enzymatic.
- Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. (2021). Molecules.
- The Versatility of N-Methylhydantoin in Pharmaceutical and Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). ACS Catalysis.
Sources
- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR-studies on the importance of aromatic ring topologies in search for selective 5-HT(7) receptor ligands among phenylpiperazine hydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Complete conversion of D,L-5-monosubstituted hydantoins with a low velocity of chemical racemization into D-amino acids using whole cells of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mz-at.de [mz-at.de]
- 13. bib.irb.hr:8443 [bib.irb.hr:8443]
- 14. Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic kinetic resolution for (S)-5-METHYLHYDANTOIN production
Application Notes & Protocols
Topic: High-Efficiency Production of (S)-5-Methylhydantoin via Enzymatic Kinetic Resolution
Executive Summary
Optically pure L-amino acids are indispensable chiral building blocks for the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty chemicals.[1] The "Hydantoinase Process" represents a cornerstone of industrial biocatalysis, offering an elegant and environmentally benign route to these high-value molecules from inexpensive racemic starting materials.[2] This document provides a comprehensive technical guide for researchers and process chemists on the application of a dynamic enzymatic kinetic resolution for the production of this compound, a direct precursor to L-Alanine. We will dissect the enzymatic cascade, provide detailed, field-tested protocols for reaction execution and analysis, and discuss the critical parameters that govern process efficiency and product purity. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible outcomes.
The Scientific Principle: Dynamic Kinetic Resolution via the Hydantoinase Process
The core of this biotransformation is a multi-enzyme cascade that converts a racemic mixture of D,L-5-methylhydantoin into the desired (S)-enantiomer with a theoretical yield approaching 100%. This is achieved not through a simple kinetic resolution, which is limited to a 50% theoretical yield, but through a dynamic kinetic resolution (DKR). In a DKR process, the slow-reacting enantiomer is continuously racemized in situ, replenishing the substrate pool for the stereoselective enzyme.[1][2]
The process relies on two key enzymes:
-
L-Specific Hydantoinase (EC 3.5.2.2): This enzyme exhibits high stereoselectivity, catalyzing the hydrolytic ring-opening of only the (S)-enantiomer of 5-methylhydantoin to form N-carbamoyl-L-alanine.[3] The (R)-enantiomer is left untouched by the enzyme.
-
L-Specific N-Carbamoylase (EC 3.5.1.87): This enzyme is highly enantiospecific and hydrolyzes the N-carbamoyl-L-alanine intermediate to yield the final L-alanine product, releasing ammonia and carbon dioxide.[4] For the targeted production of this compound itself as an intermediate, this second enzymatic step would be omitted, and the process would focus on the selective hydrolysis of the (S)-enantiomer. However, the full cascade to the amino acid is the more common industrial goal.
The "dynamic" aspect is achieved by the continuous racemization of the unreacted (R)-5-methylhydantoin. This can be accomplished enzymatically with a hydantoin racemase (EC 5.1.99.5) or, more commonly, chemically, as 5-substituted hydantoins readily racemize under mild alkaline conditions (pH > 8.0).[5][6][7] This in situ racemization ensures that the entire racemic starting material can be funneled towards the desired (S)-product stream.
Enzyme System: Selection and Preparation
The success of the bioprocess hinges on the stability and activity of the chosen enzymes. While many microorganisms produce these enzymes, recombinant systems expressed in E. coli are common for industrial applications due to higher yields and easier purification.[1]
Causality Behind Enzyme Immobilization: For industrial-scale production, using free enzymes in solution is economically prohibitive due to the difficulty of separating the enzyme from the product stream and the lack of reusability. Enzyme immobilization addresses these challenges directly.[8] Co-immobilizing both the hydantoinase and carbamoylase onto a solid support offers several distinct advantages:
-
Enhanced Stability: Immobilization often protects enzymes from denaturation caused by pH shifts, temperature fluctuations, and organic solvents.[9]
-
Reusability: The immobilized biocatalyst can be easily recovered by simple filtration or centrifugation and reused for multiple batches, drastically reducing catalyst cost.
-
Continuous Processing: Immobilized enzymes are ideal for use in packed-bed reactors, enabling continuous production and simplifying downstream processing.[8]
-
Proximity Effect: Co-immobilization brings the two enzymes into close proximity, minimizing diffusion limitations of the intermediate (N-carbamoyl-L-alanine) and increasing overall reaction velocity.[10]
Chitin and chitosan are excellent and cost-effective supports for co-immobilizing hydantoin-hydrolyzing enzymes via adsorption or covalent attachment.[9][10]
Detailed Experimental Protocol
This protocol describes a batch process for the production of L-Alanine from D,L-5-methylhydantoin using co-immobilized L-hydantoinase and L-carbamoylase.
Materials and Reagents
-
Substrate: D,L-5-methylhydantoin (CAS 616-04-6)
-
Enzymes: Co-immobilized L-hydantoinase and L-carbamoylase on a suitable support (e.g., chitosan beads).
-
Buffer: 0.1 M Sodium Phosphate or Sodium Carbonate buffer.
-
pH Adjustment: 1 M NaOH, 1 M HCl.
-
Reaction Quenching: 6 M HCl.
-
Analytical Standards: this compound, (R)-5-methylhydantoin, L-Alanine.
-
HPLC Mobile Phase: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA).
Step-by-Step Workflow
Protocol Details:
-
Substrate Preparation:
-
Prepare a 0.1 M solution of D,L-5-methylhydantoin in 0.1 M sodium phosphate buffer. Solubility can be a limiting factor; gentle heating may be required.
-
Cool the solution to the reaction temperature (e.g., 45°C).
-
Adjust the pH to 8.5 using 1 M NaOH. Causality: This alkaline pH is critical. It not only approaches the optimal pH for many hydantoinases but also facilitates the chemical racemization of the unreacted (R)-5-methylhydantoin, which is essential for achieving high yields in a dynamic kinetic resolution.[5][11]
-
-
Reaction Setup:
-
In a temperature-controlled, stirred vessel, add the substrate solution.
-
Set the temperature to 45°C and stirring to 200 RPM to ensure a homogenous mixture without causing excessive shear stress on the immobilized enzyme beads.
-
Add the pre-weighed co-immobilized enzyme catalyst (e.g., 5-10% w/v loading).
-
-
Reaction Monitoring:
-
At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from the reactor.
-
Immediately quench the reaction by adding the aliquot to 100 µL of 6 M HCl. This denatures the enzymes and stops the reaction.
-
Centrifuge the quenched sample to pellet the precipitated protein and prepare the supernatant for HPLC analysis.
-
Analytical Protocol: Chiral HPLC
Determining the enantiomeric purity of the product and the conversion of the substrate is paramount. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[12][13]
-
Instrument: Standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based CSP such as Chiralpak AS-H or a similar column known for separating hydantoin enantiomers.
-
Mobile Phase: An isocratic mixture of Hexane:Isopropanol:Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v). The exact ratio must be optimized for the specific column and analytes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Inject a filtered sample of the quenched reaction supernatant.
-
Identify and integrate the peaks corresponding to (R)-5-methylhydantoin, this compound, and L-Alanine based on the retention times of pure standards.
-
Calculate the substrate conversion and the enantiomeric excess (e.e.) of the remaining substrate or product.
-
Data Interpretation and Expected Results
The primary metrics for success are Substrate Conversion (%) and Enantiomeric Excess (e.e., %).
-
Conversion (%) = ([Initial Substrate] - [Final Substrate]) / [Initial Substrate] * 100
-
Enantiomeric Excess (e.e., %) = (|[(S)-enantiomer] - [(R)-enantiomer]|) / ([(S)-enantiomer] + [(R)-enantiomer]) * 100
A successful dynamic kinetic resolution will show a conversion approaching 100% with a very high e.e. for the final L-Alanine product.
| Parameter | Typical Value | Notes |
| Reaction Time | 8 - 24 hours | Dependent on enzyme loading and activity. |
| Temperature | 40 - 50 °C | A compromise between enzyme activity/stability and racemization rate. |
| pH | 8.0 - 9.0 | Crucial for both enzyme activity and chemical racemization.[7] |
| Substrate Conc. | 50 - 150 mM | Limited by substrate solubility. |
| Final Conversion | > 95% | Demonstrates an efficient dynamic process. |
| Product e.e. | > 99% | Indicates high stereospecificity of the L-carbamoylase.[4] |
Troubleshooting and Process Optimization
| Problem | Potential Cause | Recommended Solution |
| Low Conversion (<50%) | 1. Insufficient enzyme activity/loading.2. Suboptimal pH or temperature.3. Inefficient racemization. | 1. Increase the amount of immobilized enzyme.2. Optimize pH and temperature in small-scale trials.3. Ensure pH is maintained at >8.0 throughout the reaction. |
| Low Enantiomeric Excess | 1. Poor stereoselectivity of hydantoinase.2. Non-specific chemical hydrolysis. | 1. Source a more selective enzyme.2. Avoid excessively high temperatures or extreme pH values that could cause non-enzymatic hydrolysis. |
| Reaction Stalls | 1. Product or substrate inhibition.2. Enzyme deactivation over time. | 1. Consider a fed-batch or continuous process to keep substrate/product concentrations lower.2. Investigate different immobilization techniques to improve enzyme stability.[9] |
References
- Hartley, C., et al. (2009). Enhanced hydantoin-hydrolyzing enzyme activity in an Agrobacterium tumefaciens strain with two distinct N-carbamoylases. ENZYME AND MICROBIAL TECHNOLOGY.
- Springer Nature Experiments. (n.d.). Enzymatic Production of Enantiopure Amino Acids from Mono-substituted Hydantoin Substrates.
- Martínez-Rodríguez, S., et al. (2015). Optically pure alpha-amino acids production by the "Hydantoinase Process". PubMed.
- Narduolo, S. (2011). The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. Cardiff University ORCA.
- Martínez-Rodríguez, S., et al. (2013). Carbamoylases: characteristics and applications in biotechnological processes. PubMed.
- Martínez-Rodríguez, S., et al. (2015). Optically Pure α-Amino Acids Production by the “Hydantoinase Process”. ResearchGate.
- Aranaz, I., et al. (2003). Co-immobilization of d-hydantoinase and d-carboamylase on Chitin: Application to the Synthesis of p-hydroxyphenylglycine. Taylor & Francis Online.
- Aranaz, I., et al. (2003). Co-immobilization of D-hydantoinase and D-carboamylase on Chitin: Application to the Synthesis of p-hydroxyphenylglycine. ResearchGate.
- Andújar-Sánchez, M., et al. (2005). Enzymatic racemization of different 5-monosubstituted hydantoins by S. meliloti hydantoin racemase. ResearchGate.
- Narduolo, S. (2011). The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. Semantic Scholar.
- Dudley, K.H., et al. (1978). Buffer catalysis of the racemization reaction of some 5-phenylhydantoins and its relation to the in vivo metabolism of ethotoin. PubMed.
- Engel, U., et al. (2012). A) Hydantoinase process for the synthesis of chiral D- or L-α-amino... ResearchGate.
- Taylor, D.R. (n.d.). Chiral Drug Separation. Encyclopedia of Separation Science.
- Sharma, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- Bhadra, S., et al. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace.
- Woodley, J.M. (2013). Industrial use of immobilized enzymes. Chemical Society Reviews.
- trusting, T.A., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University.
- Ahuja, S. & Dong, M.W. (Eds.). (2005). Chiral methods. Handbook of Pharmaceutical Analysis by HPLC.
Sources
- 1. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carbamoylases: characteristics and applications in biotechnological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Buffer catalysis of the racemization reaction of some 5-phenylhydantoins and its relation to the in vivo metabolism of ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Industrial use of immobilized enzymes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. [PDF] The mechanism of racemisation of 5-substituted hydantoins in aqueous solution | Semantic Scholar [semanticscholar.org]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. Redirecting [linkinghub.elsevier.com]
Application Notes & Protocols: Asymmetric Synthesis of Hydantoins
Audience: Researchers, scientists, and drug development professionals.
Abstract: The hydantoin scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs. The stereochemistry at the C5 position is often critical for biological activity, making the development of robust methods for asymmetric hydantoin synthesis a key objective in modern drug discovery. While the classical Bucherer-Bergs reaction provides a straightforward, multicomponent route to hydantoins, it inherently produces racemic mixtures. This guide moves beyond the classical limitations, offering an in-depth exploration of state-of-the-art catalytic asymmetric strategies to access enantioenriched hydantoins. We provide detailed mechanistic insights and field-proven protocols for chiral phosphoric acid catalysis, palladium-catalyzed aza-Heck cyclization, and photochemical deracemization, designed to empower researchers in the synthesis of stereochemically defined hydantoin derivatives.
Part I: The Foundational Bucherer-Bergs Reaction: A Powerful Tool with Stereochemical Limitations
The Bucherer-Bergs reaction, first described in the early 20th century, is a one-pot multicomponent reaction that synthesizes 5-substituted and 5,5-disubstituted hydantoins from a carbonyl compound (or a cyanohydrin), ammonium carbonate, and an alkali metal cyanide.[1] Its operational simplicity and high atom economy have made it a workhorse in synthetic chemistry for decades.
Mechanism and Inherent Racemization
The reaction proceeds through the initial formation of an aminonitrile intermediate from the starting aldehyde or ketone. This intermediate then undergoes cyclization with carbon dioxide (derived from ammonium carbonate) to form the hydantoin ring.
Caption: Classical Bucherer-Bergs Reaction Pathway.
The critical limitation of this classical method is its lack of stereocontrol. The key intermediate, the α-aminonitrile, is prochiral but its formation and subsequent cyclization occur without any chiral influence, leading to a 50:50 mixture of enantiomers (a racemic mixture). For drug development, where a single enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or even harmful, this is a significant drawback. This necessitates either challenging chiral resolution of the final product or the development of entirely new asymmetric methodologies.
Part II: Modern Catalytic Strategies for Asymmetric Hydantoin Synthesis
To overcome the limitations of the classical approach, several powerful catalytic asymmetric methods have been developed. These strategies employ chiral catalysts to control the stereochemical outcome of the reaction, providing direct access to enantioenriched hydantoins.
Method A: Chiral Phosphoric Acid (CPA) Catalyzed Enantioselective Condensation
This elegant organocatalytic method provides a direct, de novo synthesis of 5-monosubstituted hydantoins from readily available glyoxals and ureas.[2][3][4] The chiral phosphoric acid (CPA) catalyst orchestrates the reaction environment to favor the formation of one enantiomer over the other.
Principle of Enantioselection
The reaction is believed to proceed via the formation of an enol-type intermediate. The chiral phosphoric acid catalyst, through hydrogen bonding, creates a well-defined chiral pocket. It then facilitates a face-selective protonation of the enol intermediate, establishing the C5 stereocenter with high fidelity before the final cyclization and rearrangement to the hydantoin product.[2][5]
Caption: Catalytic Cycle for CPA-Catalyzed Hydantoin Synthesis.
Application Protocol: CPA-Catalyzed Synthesis of (S)-1,3-Dibenzyl-5-phenylhydantoin
This protocol is adapted from the work of Foley and coworkers.[1]
Materials & Equipment:
-
Phenylglyoxal monohydrate
-
1,3-Dibenzylurea
-
(R)-H₈-BINOL-derived Phosphoric Acid Catalyst (e.g., (R)-A1, as described in the reference)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard laboratory glassware (vials, syringes)
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Step-by-Step Methodology:
-
Catalyst Preparation & Rationale: The (R)-H₈-BINOL-derived phosphoric acid catalyst is chosen for its well-defined chiral scaffold which has proven effective in creating a sterically demanding environment for asymmetric protonation. The bulky groups on the 3,3'-positions of the BINOL backbone are crucial for high enantioselectivity.
-
Reaction Setup: To a 4 mL vial equipped with a magnetic stir bar, add 1,3-dibenzylurea (0.1 mmol, 1.0 equiv).
-
Catalyst Addition: Add the (R)-H₈-BINOL-derived phosphoric acid catalyst (2.0 mol%, 0.002 mmol). The low catalyst loading highlights the efficiency of this organocatalytic system.
-
Solvent and Substrate Addition: Dissolve the solids in anhydrous acetonitrile (1.0 mL, to achieve 0.1 M concentration). Add phenylglyoxal monohydrate (0.1 mmol, 1.0 equiv). The reaction is performed under an inert atmosphere to prevent potential side reactions, although the original report notes it can be run under air.[1]
-
Reaction Execution: Stir the reaction mixture at room temperature (approx. 20-25 °C) for 20-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. The specific eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by TLC analysis. This step is critical to remove the catalyst and any unreacted starting materials.
-
Analysis: The yield of the isolated product is determined gravimetrically. The enantiomeric excess (ee) is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak AD-H or AS-H column).[5]
Data Summary: Scope of CPA-Catalyzed Hydantoin Synthesis [1][5]
| Entry | Glyoxal Ar-group | Urea (R¹, R²) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Phenyl | Bn, Bn | 2.0 | 99 | 95 |
| 2 | 4-MeO-Ph | Bn, Bn | 2.0 | 98 | 94 |
| 3 | 4-CF₃-Ph | Bn, Bn | 2.0 | 95 | 96 |
| 4 | 2-Naphthyl | Bn, Bn | 5.0 | 96 | 94 |
| 5 | Phenyl | Ph, Ph | 10 | 92 | 93 |
Method B: Palladium-Catalyzed Asymmetric Aza-Heck Cyclization
For the synthesis of more complex, enantioenriched 5,5-disubstituted (quaternary) hydantoins, the palladium-catalyzed aza-Heck cyclization represents a powerful and innovative approach.[6][7] This method constructs the chiral quaternary center and the hydantoin core in a highly stereocontrolled manner.
Principle of Enantioselection
The reaction involves an intramolecular cyclization of an N-alkenyl-N'-phenoxy urea substrate. A chiral palladium catalyst coordinates to the alkene. The subsequent migratory insertion of the alkene into the Pd-N bond proceeds in a highly enantioselective fashion, governed by the chiral ligand environment around the palladium center. Reductive elimination then furnishes the quaternary hydantoin product.
Caption: Aza-Heck Catalytic Cycle for Quaternary Hydantoins.
Application Protocol: Pd-Catalyzed Synthesis of a Quaternary Hydantoin
This protocol is a representative procedure based on the work of Watson and coworkers.[7]
Materials & Equipment:
-
N-alkenyl-N'-phenoxy urea substrate (prepared from the corresponding α,β-unsaturated amide)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Chiral Ligand (e.g., a specific chiral phosphine or N-heterocyclic carbene ligand as defined in the literature)
-
Silver carbonate (Ag₂CO₃)
-
1,4-Dioxane, anhydrous and degassed
-
Schlenk tube or glovebox for inert atmosphere operations
-
Heating block or oil bath
Step-by-Step Methodology:
-
Precaution & Rationale: This reaction is highly sensitive to air and moisture. All operations must be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox or using Schlenk techniques). The Pd(0) catalyst is readily oxidized, and water can interfere with the reaction.
-
Catalyst Pre-formation (if necessary) or In Situ Generation: In a Schlenk tube inside a glovebox, add Pd₂(dba)₃ (2.5 mol %) and the chiral ligand (e.g., 6 mol %). The ligand-to-metal ratio is critical for catalyst stability and selectivity.
-
Reagent Addition: Add the N-alkenyl-N'-phenoxy urea substrate (0.1 mmol, 1.0 equiv) and silver carbonate (Ag₂CO₃, 1.2 equiv). The silver salt often acts as a halide scavenger and/or re-oxidant, which can be crucial for catalytic turnover.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.05 M). Degassing the solvent (e.g., by three freeze-pump-thaw cycles) is essential to remove dissolved oxygen.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the specified temperature (e.g., 80-100 °C) for the required time (e.g., 12-24 hours). The elevated temperature is necessary to overcome the activation energy for the cyclization.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the silver salts and palladium black. Rinse the pad with an appropriate solvent (e.g., ethyl acetate). Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess by chiral HPLC.
Data Summary: Scope of Pd-Catalyzed Aza-Heck Cyclization [7]
| Entry | Substrate Substituents (R¹, R²) | Ligand | Yield (%) | ee (%) |
| 1 | Ph, Me | L1 | 87 | 98 |
| 2 | 4-F-Ph, Me | L1 | 85 | 97 |
| 3 | 2-Thienyl, Me | L1 | 81 | 96 |
| 4 | Cyclohexyl, Me | L1 | 75 | 95 |
| 5 | Ph, Et | L1 | 43 | 70 |
| L1 refers to a specific chiral ligand detailed in the cited reference. |
Method C: Photochemical Deracemization
Photochemical deracemization is a cutting-edge technique that converts a racemic mixture of a chiral compound into a single enantiomer using light and a chiral photosensitizer.[8][9] This method does not create the stereocenter but rather erodes the unwanted enantiomer in favor of the desired one until a high enantiomeric excess is achieved.
Principle of Enantioselection
The process relies on a chiral photosensitizer (e.g., a chiral benzophenone derivative) that selectively interacts with one enantiomer of the racemic hydantoin through hydrogen bonding. Upon irradiation with light of a specific wavelength (e.g., 366 nm), the excited sensitizer selectively abstracts a hydrogen atom from the C5 position of the bound enantiomer, generating a planar, achiral radical intermediate. This intermediate can then be re-hydrogenated to form either enantiomer. However, because the sensitizer only processes one enantiomer into the achiral intermediate, a photostationary state is eventually reached where the other, "unprocessed" enantiomer is highly enriched.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 3. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. rsc.org [rsc.org]
- 6. Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Collection - Multifaceted View on the Mechanism of a Photochemical Deracemization Reaction - Journal of the American Chemical Society - Figshare [acs.figshare.com]
Application Notes & Protocols: (S)-5-Methylhydantoin as a Chiral Building Block in Organic Synthesis
Introduction: The Strategic Value of (S)-5-Methylhydantoin
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure molecules is paramount. Chiral building blocks, or synthons, are foundational to this endeavor, providing a reliable source of stereochemistry that is carried through a synthetic sequence. This compound has emerged as a particularly valuable and cost-effective chiral synthon for the preparation of non-proteinogenic α-methyl-α-amino acids.
Non-proteinogenic amino acids are critical components in medicinal chemistry. Their incorporation into peptide-based therapeutics can induce specific conformational constraints, enhance metabolic stability by increasing resistance to proteolysis, and improve overall pharmacological profiles. The α-methyl group, in particular, restricts the rotation around the N-Cα and Cα-C bonds, leading to more rigid peptide backbones. This compound provides a direct and stereochemically defined route to this important class of molecules. Its rigid, heterocyclic structure preserves the stereointegrity of the C5 chiral center during synthetic manipulations, making it a reliable precursor.
This guide provides an in-depth overview of the application of this compound, focusing on the core synthetic strategy involving N-alkylation and subsequent hydrolysis. We will detail the underlying chemical principles, provide field-tested protocols, and present data to empower researchers in leveraging this versatile building block.
Core Synthetic Strategy: From Hydantoin to α-Methyl Amino Acid
The primary application of this compound is its conversion into a diverse array of (S)-α-methyl-α-amino acids. This transformation is elegantly achieved through a two-stage process:
-
N3-Alkylation/Arylation: Introduction of a desired side chain (R-group) by forming a C-N bond at the N3 position of the hydantoin ring.
-
Hydrolysis: Cleavage of the hydantoin ring under acidic or basic conditions to liberate the free α-methyl-α-amino acid.
The key to this strategy is the preservation of the stereocenter at C5 throughout the sequence. The (S)-configuration of the starting material directly translates to the (S)-configuration of the final amino acid product.
Caption: General synthetic scheme for converting this compound to α-methyl amino acids.
Causality Behind Experimental Choices
-
N-Alkylation: The N-H protons of the hydantoin ring are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. The N3 proton is generally more acidic and sterically accessible than the N1 proton, leading to preferential alkylation at this site. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to ensure complete deprotonation, forming a sodium hydantoinate intermediate that readily reacts with an alkyl halide (R-X) in an SN2 reaction. The choice of a polar aprotic solvent, such as DMF or acetonitrile, is crucial as it effectively solvates the cation of the base without interfering with the nucleophilic attack of the hydantoin anion.
-
Hydrolysis: The hydantoin ring consists of two amide-like linkages. Cleavage of these bonds requires harsh conditions, typically heating under strongly acidic or basic conditions. Acid-catalyzed hydrolysis, for instance with 6M hydrochloric acid, involves protonation of the carbonyl oxygens, making the carbonyl carbons more electrophilic and susceptible to nucleophilic attack by water. This process is driven to completion by breaking the stable heterocyclic ring to form the final amino acid.
Detailed Experimental Protocols
The following protocols provide a comprehensive, step-by-step guide for the synthesis of a representative (S)-α-methyl-α-amino acid, (S)-α-Methylphenylalanine, starting from this compound.
Protocol 1: N3-Benzylation of this compound
This protocol details the introduction of a benzyl group at the N3 position.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.). Dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq.) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas. Allow the mixture to stir at 0 °C for 30 minutes. Gas evolution should cease, indicating the formation of the sodium salt.
-
Alkylation: Add benzyl bromide (1.05 eq.) dropwise to the cooled suspension via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Extraction: Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield pure (S)-3-benzyl-5-methylhydantoin.
Caption: Experimental workflow for the N-alkylation of this compound.
Protocol 2: Acid-Catalyzed Hydrolysis to (S)-α-Methylphenylalanine
This protocol describes the ring-opening of the N-benzylated hydantoin to yield the final amino acid.
Materials:
-
(S)-3-benzyl-5-methylhydantoin (from Protocol 1)
-
6M Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 1M) for pH adjustment
-
pH indicator strips or pH meter
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: Place the (S)-3-benzyl-5-methylhydantoin (1.0 eq.) in a round-bottom flask. Add 6M HCl.
-
Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C). Maintain reflux for 24-48 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.
-
Cooling & Neutralization: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath.
-
pH Adjustment: Carefully adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 5-7) by slowly adding a NaOH solution. The amino acid will precipitate out of the solution as it becomes less soluble.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove any remaining impurities. Dry the product under vacuum to obtain (S)-α-Methylphenylalanine. Further purification can be achieved by recrystallization if necessary.
Data Presentation: N3-Alkylation of this compound
The following table summarizes representative conditions and outcomes for the N3-alkylation reaction, demonstrating its versatility.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Time (h) | Typical Yield (%) |
| 1 | Benzyl bromide | NaH | DMF | 16 | 85-95 |
| 2 | Ethyl iodide | K₂CO₃ | Acetonitrile | 24 | 70-80 |
| 3 | Allyl bromide | NaH | THF | 12 | 80-90 |
| 4 | 4-Methoxybenzyl chloride | Cs₂CO₃ | DMF | 18 | 88-96 |
Note: Yields are illustrative and can vary based on reaction scale and specific conditions.
Conclusion and Future Outlook
This compound stands as a robust and economically viable chiral building block for the asymmetric synthesis of α-methyl-α-amino acids. The synthetic route via N3-alkylation and subsequent hydrolysis is a reliable and scalable method, offering access to a wide range of structurally diverse amino acids for drug discovery and peptide science. The straightforward nature of the protocols and the high stereochemical fidelity of the transformation underscore its importance for both academic and industrial research. Future applications may explore chemoenzymatic hydrolysis methods to achieve milder reaction conditions or the development of novel N-functionalization reactions to further expand the accessible chemical space.
References
-
Bommarius, A. S., et al. (1998). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. ResearchGate. Available at: [Link]
-
Baran, K., & Sharma, M. (Year not available). Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. PubMed. Available at: [Link]
-
Shafran, Y., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. Available at: [Link]
-
Martínez-Rodríguez, S., et al. (Year not available). "Hydantoinase process". Optically pure D-amino acid production by hydrolysis of D,L-5-monosubstituted hydantoins. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega. Available at: [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2006). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC. Available at: [Link]
-
Li, T., & Wu, J. (2020). Novel biosynthetic routes to non-proteinogenic amino acids as chiral pharmaceutical intermediates. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Available at: [Link]
-
Smith, N. D., et al. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Chemistry Portal. Available at: [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. Available at: [Link]
- Google Patents. (n.d.). DE891259C - Process for the hydrolysis of hydantoins.
-
Stout, D. M., et al. (1983). Asymmetric Strecker synthesis: isolation of pure enantiomers and mechanistic implications. The Journal of Organic Chemistry. Available at: [Link]
-
Smith, N. D., et al. (2005). Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone. PubMed. Available at: [Link]
- BenchChem. (20
Application Notes: (S)-5-Methylhydantoin as a Practical Chiral Auxiliary in Asymmetric Synthesis
Abstract
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries represent a robust and reliable strategy for controlling stereochemistry during the formation of new chiral centers. This guide provides an in-depth exploration of (S)-5-methylhydantoin, an accessible and cost-effective chiral auxiliary derived from the natural amino acid L-alanine. We present its synthesis, application in diastereoselective enolate alkylation for the creation of α-chiral carboxylic acids, and methods for its subsequent cleavage and recovery. These notes are intended for researchers, medicinal chemists, and process development scientists seeking practical and efficient methods for asymmetric synthesis.
Introduction: The Power of Chiral Auxiliaries and the Hydantoin Scaffold
The biological activity of a chiral molecule is often confined to a single enantiomer. Consequently, the ability to synthesize stereochemically pure compounds is not merely an academic challenge but a critical requirement in the pharmaceutical industry. One of the most powerful strategies to achieve this is through the use of a chiral auxiliary—a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] The auxiliary is then removed, having imparted its chiral information to the molecule, and can ideally be recovered for reuse.
The hydantoin (imidazolidine-2,4-dione) core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous clinically used drugs. Its synthetic accessibility and rigid five-membered ring structure make it an excellent platform for various chemical modifications. By starting with an enantiopure amino acid like L-alanine, one can prepare this compound, a chiral scaffold poised to function as an effective auxiliary. This guide details the practical application of this simple yet powerful molecule in asymmetric synthesis.
Preparation and Acylation Workflow
The overall process begins with the synthesis of the chiral auxiliary from L-alanine, followed by its acylation to attach the substrate molecule. This N-acyl-(S)-5-methylhydantoin is the key intermediate for the subsequent diastereoselective reaction.
Sources
Application Note: Advanced HPLC Strategies for the Chiral Separation of 5-Methylhydantoin Enantiomers
Abstract
The enantioselective analysis of chiral compounds is a critical aspect of drug development and pharmaceutical quality control. 5-Methylhydantoin, a key chiral intermediate and structural motif in various biologically active compounds, necessitates robust and reliable methods for the separation and quantification of its enantiomers. This application note provides a comprehensive guide to the chiral separation of 5-methylhydantoin enantiomers using High-Performance Liquid Chromatography (HPLC). We delve into the foundational principles of chiral recognition on polysaccharide-based chiral stationary phases (CSPs) and present detailed, field-proven protocols for direct enantioseparation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish or optimize chiral HPLC methods for hydantoin derivatives.
Introduction: The Significance of Chirality in Hydantoin Derivatives
The hydantoin ring is a privileged scaffold in medicinal chemistry, forming the core of numerous anticonvulsant and antiarrhythmic drugs.[1] The stereochemistry of substituents on the hydantoin ring can dramatically influence pharmacological activity and toxicological profiles. Consequently, the ability to separate and quantify individual enantiomers is not merely an analytical exercise but a regulatory and therapeutic necessity.[2][3] This guide focuses on 5-methylhydantoin, a fundamental chiral hydantoin, to illustrate the principles and practicalities of its enantioseparation by HPLC.
The primary strategy for the HPLC-based chiral separation of hydantoins, and indeed many other chiral molecules, involves the use of a chiral stationary phase (CSP).[4][5] These phases create a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte. This results in the formation of transient diastereomeric complexes with different binding energies, causing one enantiomer to be retained longer than the other, thus enabling their separation.[5]
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including hydantoin derivatives.[1][6][7] The chiral recognition mechanism on these phases is complex and can involve a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure of the polysaccharide.
Foundational Principles: Chiral Recognition on Polysaccharide-Based CSPs
The success of a chiral separation on a polysaccharide-based CSP is contingent on the specific interactions between the analyte's enantiomers and the chiral selector. For 5-methylhydantoin, the key interaction sites are the N-H protons and the carbonyl groups of the hydantoin ring, as well as the methyl group at the chiral center.
The choice of the polysaccharide backbone (amylose vs. cellulose) and the derivatizing agent (e.g., 3,5-dimethylphenylcarbamate, 4-methylbenzoate) on the CSP creates a unique three-dimensional chiral environment.[1][8] For instance, amylose tris(3,5-dimethylphenylcarbamate) (found in Chiralpak AD columns) and cellulose tris(3,5-dimethylphenylcarbamate) (found in Chiralcel OD columns) have proven highly effective for resolving hydantoin enantiomers.[1][6] The subtle differences in the helical structure of amylose and cellulose, despite having the same derivatizing groups, can lead to complementary separation profiles.
The mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like 2-propanol or ethanol, plays a crucial role in modulating the interactions between the analyte and the CSP.[1][9] The polar modifier competes with the analyte for polar interaction sites on the CSP, thereby influencing retention and enantioselectivity. Fine-tuning the mobile phase composition is therefore a critical step in method development.
Experimental Protocols
General Materials and Instrumentation
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is suitable.
-
Chiral Columns:
-
Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OJ-H (cellulose tris(4-methylbenzoate)) (Dimensions: 250 x 4.6 mm, 5 µm particle size are standard for analytical work)
-
-
Solvents: HPLC grade n-hexane and 2-propanol.
-
Sample: Racemic 5-methylhydantoin, dissolved in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
Protocol 1: Method Screening on Polysaccharide-Based CSPs
This protocol outlines a systematic approach to screen for the most suitable chiral stationary phase and initial mobile phase conditions.
Workflow for Chiral Method Screening
Caption: Workflow for initial screening of CSPs and mobile phases.
Step-by-Step Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase, n-hexane/2-propanol (90:10, v/v), at a flow rate of 1.0 mL/min. Set the column temperature to 25 °C and the UV detector to 254 nm.
-
Column Installation: Install the Chiralpak AD-H column and allow it to equilibrate until a stable baseline is achieved.
-
Injection: Inject 10 µL of the racemic 5-methylhydantoin solution.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Repeat with Different Conditions: Repeat steps 2-4 for the Chiralcel OD-H and Chiralcel OJ-H columns.
-
Mobile Phase Variation: If separation is not optimal, repeat the screening process (steps 2-5) with a more polar mobile phase, such as n-hexane/2-propanol (80:20, v/v).
-
Evaluation: Compare the chromatograms obtained from all conditions. The best condition is the one that provides baseline separation (Resolution, Rs > 1.5) with reasonable analysis time.
Protocol 2: Method Optimization
Once a promising CSP and mobile phase composition have been identified, further optimization can be performed to improve the separation.
Workflow for Method Optimization
Caption: Iterative process for chiral method optimization.
Step-by-Step Procedure:
-
Mobile Phase Fine-Tuning: Using the best column from the screening, systematically vary the percentage of 2-propanol in the mobile phase in small increments (e.g., ±2-5%). A lower percentage of 2-propanol generally increases retention and can improve resolution, while a higher percentage reduces analysis time.
-
Flow Rate Adjustment: Investigate the effect of flow rate on the separation. Lower flow rates can sometimes improve resolution but will increase the analysis time. Typical flow rates for a 4.6 mm ID column are between 0.8 and 1.5 mL/min.
-
Temperature Variation: Analyze the sample at different column temperatures (e.g., 20 °C, 25 °C, 30 °C). Temperature can affect both the kinetics and thermodynamics of the chiral recognition process, and its effect on resolution can be unpredictable.
Data and Expected Results
The following table summarizes typical results for the chiral separation of 5-substituted hydantoins on various polysaccharide-based CSPs. While specific values for 5-methylhydantoin may vary, this provides a general expectation of performance.
| Chiral Stationary Phase | Mobile Phase (n-Hexane/2-Propanol, v/v) | Analyte | Retention Factor (k'1) | Selectivity (α) | Resolution (Rs) | Reference |
| Chiralpak AD-H | 90/10 | 5-allyl-3-benzylhydantoin | 1.83 | 1.61 | 3.23 | [8] |
| Chiralpak AD-H | 70/30 | Generic Hydantoin Derivative | - | - | 1.6 | [7] |
| Chiralcel OD-H | - | Various Hydantoin Derivatives | - | - | Generally good separation | [1][8] |
| Chiralcel OJ-H | - | Various Hydantoin Derivatives | - | - | Lower success rate than AD/OD | [1][6] |
Note: The data presented are for illustrative purposes, based on published results for structurally similar hydantoins. Actual results for 5-methylhydantoin should be determined experimentally.
Studies have consistently shown that Chiralpak AD often exhibits the most universal chiral resolving ability for hydantoin derivatives.[1][6] Bulky, electron-rich substituents at the C5 position of the hydantoin ring appear to favor stereoselective interactions.[1][6]
Alternative and Greener Approaches
While normal-phase HPLC with hexane and alcohol is a robust method, there is growing interest in more environmentally friendly approaches. One such approach is the use of dimethyl carbonate (DMC) as a mobile phase component.[8][9] DMC is a biodegradable, non-toxic solvent that can be an effective alternative to traditional normal-phase eluents for chiral separations on immobilized polysaccharide-based CSPs.[8][9]
Another strategy is the use of chiral mobile phase additives (CMPAs). For instance, β-cyclodextrin has been successfully used as a CMPA in reversed-phase HPLC for the separation of hydantoin enantiomers.[10] In this method, the chiral selector is in the mobile phase, and the separation occurs on a standard achiral column (e.g., C8 or C18).[5][10] This approach can be cost-effective but may be more complex to develop and validate.
Conclusion
The chiral separation of 5-methylhydantoin enantiomers can be reliably achieved using direct HPLC on polysaccharide-based chiral stationary phases. A systematic screening approach, starting with Chiralpak AD-H and Chiralcel OD-H columns and a mobile phase of n-hexane/2-propanol, is highly likely to yield a successful separation. Subsequent optimization of the mobile phase composition, flow rate, and temperature can be used to fine-tune the method to meet specific analytical requirements for resolution, peak shape, and analysis time. The principles and protocols outlined in this application note provide a solid foundation for developing and implementing robust chiral separation methods for 5-methylhydantoin and other hydantoin derivatives in a research or quality control setting.
References
-
Title: Comparative HPLC Enantioseparation of New Chiral Hydantoin Derivatives on Three Different Polysaccharide Type Chiral Stationary Phases. Source: PubMed URL: [Link]
-
Title: Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary. Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases | Request PDF. Source: ResearchGate URL: [Link]
-
Title: Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Source: FULIR URL: [Link]
-
Title: Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Source: MDPI URL: [Link]
-
Title: Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Source: ResearchGate URL: [Link]
-
Title: Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Source: PMC - NIH URL: [Link]
-
Title: Enantioselective construction of substituted hydantoins via chiral phosphoric acid catalyzed annulation/Heyns rearrangement of a. Source: Royal Society of Chemistry URL: [Link]
-
Title: [Chiral Separation of Racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC Using Eluents Containing Beta-Cyclodextrin]. Source: PubMed URL: [Link]
-
Title: Chiral HPLC Separations. Source: Phenomenex URL: [Link]
-
Title: Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Source: SciSpace URL: [Link]
-
Title: Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. Source: PubMed URL: [Link]
-
Title: Chiral HPLC separation: strategy and approaches. Source: Chiralpedia URL: [Link]
-
Title: A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Source: PMC - NIH URL: [Link]
Sources
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. rjptonline.org [rjptonline.org]
- 4. scispace.com [scispace.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases [mdpi.com]
- 9. Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases FULIR [fulir.irb.hr]
- 10. [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Applikations- und Protokollhandbuch: Derivatisierung von (S)-5-Methylhydantoin für analytische Zwecke
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von (S)-5-Methylhydantoin, einer entscheidenden Methode zur Verbesserung seiner analytischen Eigenschaften für chromatographische Techniken wie die Gaschromatographie-Massenspektrometrie (GC-MS) und die Hochleistungsflüssigkeitschromatographie (HPLC). Als Senior Application Scientist liegt der Fokus dieses Leitfadens auf der Erläuterung der zugrunde liegenden chemischen Prinzipien, der Bereitstellung validierter Protokolle und der Sicherstellung der wissenschaftlichen Integrität durch fundierte Referenzen.
Einleitung: Die analytische Herausforderung von this compound
This compound ist ein cyclisches Ureid, das strukturell von der Aminosäure Alanin abgeleitet ist. Als polares, nicht flüchtiges Molekül mit einem chiralen Zentrum stellt seine direkte Analyse mittels Standard-GC-Methoden eine erhebliche Herausforderung dar. Die Polarität, bedingt durch die beiden N-H-Gruppen im Hydantoinring, führt zu schlechten Peakformen und Adsorption an der Säule, während die geringe Flüchtigkeit eine Verdampfung im GC-Einlass verhindert. Für die HPLC-Analyse fehlt dem Molekül ein starker Chromophor, was die empfindliche UV-Detektion erschwert.
Die Derivatisierung überwindet diese Hürden, indem die polaren N-H-Gruppen durch unpolare, flüchtige Gruppen ersetzt werden. Dieser chemische Modifizierungsschritt ist unerlässlich, um:
-
Die Flüchtigkeit und thermische Stabilität für die GC-Analyse zu erhöhen.
-
Die chromatographische Auflösung und Peakform zu verbessern.
-
Die Empfindlichkeit der Detektion zu steigern.
-
Die chirale Trennung der Enantiomere zu ermöglichen.
Dieser Leitfaden konzentriert sich auf zwei bewährte Derivatisierungsstrategien: die Silylierung für die GC-MS-Analyse und die Derivatisierung mit Phenylisothiocyanat (PITC) als vielversprechende Methode für die HPLC-Analyse.
Silylierung für die GC-MS-Analyse: Ein robuster Ansatz
Die Silylierung ist die am weitesten verbreitete Derivatisierungstechnik für die GC-Analyse polarer Moleküle.[1] Sie ersetzt die aktiven Wasserstoffatome der N-H-Gruppen im Hydantoinring durch eine Trimethylsilyl (TMS)-Gruppe.[2] Dies reduziert die Polarität und die Fähigkeit zur Wasserstoffbrückenbindung drastisch, was zu einem flüchtigeren und thermisch stabileren Derivat führt, das für die GC-Analyse geeignet ist.[1][2]
Chemischer Mechanismus der Silylierung
Die Reaktion wird typischerweise mit einem Silylierungsmittel wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) durchgeführt, oft in Gegenwart eines Katalysators wie Trimethylchlorsilan (TMCS). BSTFA ist ein starker TMS-Donor.[1][3] Der Mechanismus beinhaltet den nukleophilen Angriff des Stickstoffatoms der N-H-Gruppe auf das Siliziumatom des BSTFA, was zur Bildung des TMS-Derivats und flüchtiger Nebenprodukte führt.
Abbildung 1: DOT-Diagramm des Silylierungs-Workflows
Caption: Allgemeiner Workflow für die Silylierungs-Derivatisierung.
This compound besitzt zwei aktive Wasserstoffatome an den Positionen N1 und N3. Unter den empfohlenen Bedingungen wird die Bildung des Di-TMS-Derivats erwartet, was zu einer maximalen Verringerung der Polarität führt.
Detailliertes Protokoll: Silylierung mit BSTFA
Dieses Protokoll ist für die quantitative Analyse von this compound in getrockneten Probenextrakten konzipiert.
Materialien:
-
This compound-Standard oder getrockneter Probenextrakt
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)[4]
-
Aprotisches Lösungsmittel (z.B. Pyridin, Acetonitril, Dichlormethan)
-
GC-Vials mit Kappen und Septen
-
Heizblock oder Ofen
-
Stickstoff-Evaporator oder Vakuumzentrifuge
Protokoll:
-
Probenvorbereitung: Überführen Sie eine genau abgewogene Menge (z.B. 10-100 µg) des this compound-Standards oder des getrockneten Probenextrakts in ein GC-Vial. Stellen Sie sicher, dass die Probe vollständig trocken ist, da Feuchtigkeit mit dem Silylierungsmittel reagiert und die Derivatisierung hemmt.
-
Reagenzzugabe: Geben Sie 50 µL eines aprotischen Lösungsmittels (z.B. Pyridin) und 50 µL BSTFA (+1% TMCS) in das Vial. Pyridin wirkt als basischer Katalysator und verbessert die Reaktionseffizienz.
-
Reaktion: Verschließen Sie das Vial fest und erhitzen Sie es für 60 Minuten bei 70°C in einem Heizblock.[4] Die erhöhte Temperatur stellt eine vollständige und schnelle Reaktion sicher.
-
Abkühlen: Lassen Sie das Vial vor der Analyse auf Raumtemperatur abkühlen.
-
GC-MS-Analyse: Injizieren Sie 1 µL der derivatisierten Probe in das GC-MS-System. Die TMS-Derivate sind hydrolyseempfindlich, daher sollte die Analyse zeitnah nach der Derivatisierung erfolgen.
Chirale GC-MS-Analyse
Die Trennung der Enantiomere von 5-Methylhydantoin ist für pharmakokinetische und toxikologische Studien von entscheidender Bedeutung. Da die Silylierung eine achirale Derivatisierung ist, erfolgt die enantioselektive Trennung auf einer chiralen GC-Säule.
Empfohlene GC-Bedingungen:
| Parameter | Empfehlung | Begründung |
| GC-Säule | Cyclodextrin-basierte chirale Säule (z.B., Rt-βDEX) | Beta-Cyclodextrin-Derivate bieten eine ausgezeichnete Enantioselektivität für eine Vielzahl von Verbindungen.[5][6] |
| Injektor-Temperatur | 250 °C | Gewährleistet die vollständige Verdampfung des TMS-Derivats. |
| Trägergas | Helium, konstante Flussrate (z.B. 1.0 mL/min) | Inertgas für MS-Kompatibilität. |
| Ofenprogramm | Start bei 80°C, Rampe mit 5°C/min auf 220°C | Ein langsamer Temperaturgradient ist entscheidend für die Optimierung der chiralen Auflösung.[7] |
| MS-Transferline | 280 °C | Verhindert die Kondensation des Analyten. |
| Ionenquelle | 230 °C, Elektronenstoßionisation (EI) bei 70 eV | Standardbedingungen für die Erzeugung reproduzierbarer Massenspektren. |
| MS-Scan-Bereich | m/z 50-400 | Umfasst das Molekülion und die charakteristischen Fragmente des Di-TMS-Derivats. |
Erwartete Ergebnisse: Das Di-TMS-Derivat von 5-Methylhydantoin (C₁₀H₂₂N₂O₂Si₂) hat ein Molekulargewicht von 258.5 g/mol . Im Massenspektrum sind charakteristische Fragmente zu erwarten, wie das Molekülion (M⁺) bei m/z 258 und ein prominentes [M-15]⁺ Ion bei m/z 243 durch den Verlust einer Methylgruppe aus einer TMS-Gruppe. Ein Ion bei m/z 73 [Si(CH₃)₃]⁺ ist ebenfalls ein starkes Indiz für eine erfolgreiche Silylierung. Das Retentionsindex für ein Mono-TMS-Derivat von N-Methylhydantoin wurde auf einer Standard-5% Phenyl-Polysiloxan-Säule mit 1330.86 berichtet, was einen Anhaltspunkt für die Elution gibt.
HPLC-Analyse nach Derivatisierung mit Phenylisothiocyanat (PITC)
Für die Analyse mittels Umkehrphasen-HPLC (RP-HPLC) ist eine Derivatisierung notwendig, um einen starken UV-Chromophor in das this compound-Molekül einzuführen. Die Derivatisierung mit Phenylisothiocyanat (PITC), eine etablierte Methode für Aminosäuren, ist hier ein vielversprechender Ansatz.[8][9]
Chemischer Mechanismus der PITC-Derivatisierung
PITC reagiert mit den sekundären Aminen (N-H-Gruppen) des Hydantoinrings unter basischen Bedingungen zu einem Phenylthiocarbamyl (PTC)-Derivat.[10] Dieses Derivat besitzt einen Phenylring, der eine starke UV-Absorption bei etwa 254 nm aufweist und somit eine empfindliche Detektion ermöglicht.[8]
Abbildung 2: DOT-Diagramm des PITC-Derivatisierungs-Workflows
Caption: Allgemeiner Workflow für die PITC-Derivatisierung für die HPLC.
Detailliertes Protokoll: Pre-Column-Derivatisierung mit PITC
Dieses Protokoll ist eine Adaption etablierter Methoden für Aminosäuren und sollte für die spezifische Anwendung mit this compound optimiert werden.
Materialien:
-
This compound-Standard oder Probenlösung
-
Phenylisothiocyanat (PITC)
-
Kopplungspuffer: Ethanol/Wasser/Pyridin (z.B. im Verhältnis 1:1:1, v/v/v)
-
Trocknungsmittel: z.B. Stickstoffgas oder Vakuumzentrifuge
-
Mobile Phase für die HPLC
Protokoll:
-
Probenvorbereitung: Lösen Sie den this compound-Standard oder den Probenextrakt in einer geeigneten Konzentration im Kopplungspuffer.
-
Derivatisierung: Geben Sie einen Überschuss an PITC-Lösung (z.B. 5% PITC im Kopplungspuffer) zur Probelösung.[11] Mischen Sie gut und inkubieren Sie die Reaktion für ca. 60 Minuten bei Raumtemperatur im Dunkeln.[11]
-
Entfernung des Reagenzüberschusses: Trocknen Sie die Probe nach der Reaktion vollständig unter Vakuum oder einem sanften Stickstoffstrom, um überschüssiges PITC und die basischen Katalysatoren zu entfernen, die im Chromatogramm stören würden.
-
Rekonstitution: Lösen Sie den getrockneten Rückstand in einem bekannten Volumen der mobilen Anfangsphase für die HPLC-Analyse.
-
HPLC-Analyse: Injizieren Sie die rekonstituierte Probe in das HPLC-System.
HPLC-Bedingungen
Die Trennung des PTC-Derivats erfolgt typischerweise auf einer C18-Umkehrphasensäule.
| Parameter | Empfehlung | Begründung |
| HPLC-Säule | C18-Umkehrphasensäule (z.B. 150 x 4.6 mm, 3.5 µm) | Standard für die Trennung von hydrophoben Derivaten wie PTC-Aminosäuren.[12] |
| Mobile Phase A | Wässriger Puffer (z.B. 0.14 M Ammoniumacetat, pH 6.4)[10] | Gepufferte mobile Phase zur Kontrolle des Ionisierungszustands. |
| Mobile Phase B | Acetonitril | Organisches Lösungsmittel zur Elution des hydrophoben Derivats. |
| Gradientenelution | Linearer Gradient von niedrigem zu hohem Anteil an Phase B | Ermöglicht die effiziente Trennung von polaren Verunreinigungen und dem hydrophoben Analyten. |
| Flussrate | 1.0 mL/min | Standardflussrate für eine 4.6 mm ID-Säule. |
| Säulentemperatur | 40 °C | Erhöhte Temperatur verbessert die Peakform und Reproduzierbarkeit. |
| Detektion | UV-Detektor bei 254 nm | Wellenlänge der maximalen Absorption für PTC-Derivate.[10] |
Fazit und bewährte Praktiken
Die Derivatisierung ist ein unverzichtbarer Schritt für die zuverlässige und empfindliche Analyse von this compound mittels chromatographischer Methoden.
-
Für die GC-MS-Analyse ist die Silylierung mit BSTFA die Methode der Wahl. Sie erzeugt ein flüchtiges und thermisch stabiles Di-TMS-Derivat, das eine hochauflösende Analyse und, in Kombination mit einer chiralen Säule, die Trennung der Enantiomere ermöglicht.
-
Für die HPLC-Analyse stellt die Pre-Column-Derivatisierung mit PITC eine vielversprechende Strategie dar, um die UV-Detektionsempfindlichkeit signifikant zu erhöhen.
Wichtige Überlegungen für den Erfolg:
-
Anhydrische Bedingungen: Insbesondere bei der Silylierung ist die Abwesenheit von Wasser entscheidend für hohe Reaktionsausbeuten.
-
Optimierung: Die hier vorgestellten Protokolle sind als Ausgangspunkt zu verstehen. Reaktionszeiten, Temperaturen und Reagenzverhältnisse sollten für jede spezifische Matrix und analytische Zielsetzung empirisch optimiert werden.
-
Stabilität der Derivate: TMS-Derivate können hydrolyseempfindlich sein. Eine zeitnahe Analyse nach der Derivatisierung wird empfohlen, um die Integrität der Ergebnisse zu gewährleisten.
Durch die sorgfältige Anwendung dieser Methoden können Forscher und Wissenschaftler präzise und genaue quantitative Daten für this compound in einer Vielzahl von Probenmatrizes gewinnen, was für die pharmazeutische Entwicklung und die wissenschaftliche Forschung von entscheidender Bedeutung ist.
Referenzen
-
Declas, N., Le Vaillant, F., & Waser, J. (2019). Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone. Organic Letters, 21(2), 524–528. [Link]
-
EPFL. (2019). Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone. Infoscience. [Link]
-
Royal Society of Chemistry. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science. [Link]
-
MDPI. (2019). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. [Link]
-
MDPI. (2022). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. MDPI. [Link]
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC. Macherey-Nagel. [Link]
-
ResearchGate. (n.d.). techniques for silylation. ResearchGate. [Link]
-
Juvancz, Z., et al. (2021). Cyclodextrins as Dominant Chiral Selective Agents in the Capillary Separation Techniques. Periodica Polytechnica Chemical Engineering, 65(4), 580-594. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Li, W., et al. (2018). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. Journal of Pharmaceutical and Biomedical Analysis, 158, 26-33. [Link]
-
Sessions, A. L. (2009). Preparation of TMS Derivatives for GC/MS. Caltech GPS. [Link]
-
ResearchGate. (n.d.). Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
-
ResearchGate. (n.d.). Revisitation of the phenylisothiocyanate-derivatives procedure for amino acid determination by HPLC-UV. ResearchGate. [Link]
-
Afinidad. (2009). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. RACO. [Link]
-
Human Metabolome Database. (n.d.). N-Methylhydantoin GC-MS (1 TMS) (HMDB0003646). HMDB. [Link]
-
PubMed. (1988). HPLC analysis of the phenylisothiocyanate (PITC) derivatives of taurine from physiologic samples. PubMed. [Link]
-
SciSpace. (1972). Mass Spectra of 5,5-Diphenyldithiohydantoin and Methylated Derivatives. SciSpace. [Link]
-
PubChem. (n.d.). 5-Methylhydantoin. PubChem. [Link]
-
ResearchGate. (2005). High-Performance Liquid Chromatographic Analysis of Amino Acids in Edible Seaweeds after Derivatization with Phenyl Isothiocyanate. ResearchGate. [Link]
-
ResearchGate. (n.d.). Mass spectrum comparison of 5-hydroxy-hydantoin 3TMS derivative in.... ResearchGate. [Link]
-
PubMed Central. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central. [Link]
-
PubMed. (2020). Method comparison of HPLC-ninhydrin-photometry and UHPLC-PITC-tandem mass spectrometry for serum amino acid analyses in patients with complex congenital heart disease and controls. PubMed. [Link]
-
PubMed Central. (2020). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. PubMed Central. [Link]
Sources
- 1. adis-international.ro [adis-international.ro]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. HPLC analysis of the phenylisothiocyanate (PITC) derivatives of taurine from physiologic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method comparison of HPLC-ninhydrin-photometry and UHPLC-PITC-tandem mass spectrometry for serum amino acid analyses in patients with complex congenital heart disease and controls - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Imperative for Purity in Chiral Synthesis
An Application Note for the Comprehensive Purification and Analysis of (S)-5-Methylhydantoin
This compound is a crucial chiral building block in the synthesis of various bioactive molecules and pharmaceuticals.[1] As a derivative of the amino acid L-alanine, its specific stereochemistry is fundamental to its utility in asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity. The presence of its enantiomeric counterpart, (R)-5-methylhydantoin, or other process-related impurities can lead to significant reductions in efficacy, altered pharmacological profiles, or undesired side effects in the final active pharmaceutical ingredient (API).[2][3] Consequently, the development of robust, scalable, and verifiable purification protocols is not merely a procedural step but a critical determinant of therapeutic success.
This application note provides a detailed, field-proven protocol for the purification of this compound, focusing on the widely applicable and efficient technique of recrystallization. Furthermore, it outlines a suite of analytical methods essential for the rigorous assessment of both chemical and enantiomeric purity, ensuring the final product meets the stringent quality standards required in research and drug development.
Core Principle: Purification by Recrystallization
The primary method for purifying solid organic compounds is recrystallization.[4][5] The technique's efficacy hinges on the differential solubility of the target compound versus its impurities in a selected solvent system at varying temperatures.[6]
The Causality of Solvent Selection: An ideal solvent for this compound should exhibit high solvency at its boiling point and significantly lower solvency at reduced temperatures (0-5 °C). This temperature-dependent solubility gradient allows the compound to dissolve completely when hot and then crystallize out of the solution upon cooling, while impurities ideally remain dissolved in the cold solvent (mother liquor) or are insoluble in the hot solvent.[6] For hydantoin derivatives, aqueous solutions or alcohol-water mixtures are often effective.[7][8] This protocol employs an ethanol/water system, which provides an excellent solubility profile for 5-methylhydantoin.
Visualized Purification Workflow
The following diagram outlines the logical flow of the purification process, from the initial crude material to the final, analytically validated product.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
This protocol is designed for the purification of this compound on a laboratory scale. Quantities should be adjusted proportionally for larger or smaller batches.
Materials & Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (decolorizing carbon)
-
Erlenmeyer Flasks
-
Heating Mantle or Hot Plate with Stirring Capability
-
Magnetic Stir Bar
-
Büchner Funnel and Flask
-
Vacuum Source
-
Filter Paper
-
Glass Funnel (for hot filtration)
-
Ice Bath
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude this compound (e.g., 10.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Prepare a solvent mixture of ethanol and water (e.g., 1:1 v/v).
-
Add a small portion of the hot solvent mixture to the flask and heat the suspension to a gentle boil with stirring.
-
Continue adding the hot solvent in small increments until the solid has just completely dissolved. Expert Insight: Using the absolute minimum amount of hot solvent is critical for maximizing the recovery yield.[5][7] An excess of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
-
Decolorization (Optional):
-
If the resulting solution is colored, remove it from the heat source and allow it to cool slightly to prevent violent boiling upon addition of the charcoal.
-
Add a small amount of activated charcoal (approx. 1-2% of the solute mass).
-
Gently reheat the mixture to boiling for 2-5 minutes to allow the charcoal to adsorb the colored impurities.[4]
-
-
Hot Filtration:
-
This step is necessary if activated charcoal was used or if insoluble impurities are observed.
-
Set up a gravity filtration apparatus using a short-stemmed glass funnel and fluted filter paper. Pre-heat the entire apparatus (funnel and receiving flask) with hot solvent vapor to prevent premature crystallization.
-
Rapidly pour the hot solution through the filter paper into the pre-heated receiving flask.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Expert Insight: Slow, undisturbed cooling is essential for the formation of large, well-defined, and high-purity crystals. Rapid cooling can trap impurities within the crystal lattice.[5][6]
-
Once the flask has reached room temperature and crystal formation has commenced, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[4]
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold slurry of crystals into the funnel.
-
Wash the collected crystals with a small volume of ice-cold solvent to rinse away the impurity-laden mother liquor. Use minimal solvent to avoid redissolving the product.
-
-
Drying:
-
Allow the vacuum to pull air through the crystals for several minutes to partially dry them.
-
Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
-
Self-Validating System: Purity and Identity Assessment
Purification must be followed by rigorous analysis to confirm both chemical purity and, critically, the preservation of the desired stereochemistry.
Data Presentation: Analytical Techniques for Quality Control
| Analytical Technique | Purpose | Expected Result for Pure this compound |
| Melting Point Analysis | Assess chemical purity. | A sharp melting point range, consistent with the literature value (approx. 150 °C).[1] Impurities typically cause depression and broadening of the melting point.[9] |
| ¹H and ¹³C NMR Spectroscopy | Confirm chemical structure and identify organic impurities. | Spectra should match the known structure of 5-methylhydantoin, with characteristic shifts for the methyl and hydantoin ring protons and carbons.[8] Absence of signals from residual solvents or synthetic precursors. |
| Chiral HPLC | Determine enantiomeric purity (enantiomeric excess, % ee). | A single major peak corresponding to the (S)-enantiomer. The area of the (R)-enantiomer peak should be minimal, ideally below the limit of detection. |
Authoritative Grounding: Enantiomeric Purity by Chiral HPLC
The gold standard for determining the enantiomeric purity of a chiral compound is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[3][10]
-
Principle of Separation: CSPs are themselves chiral and create a transient diastereomeric interaction with the enantiomers of the analyte.[2] This differential interaction leads to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely effective for this class of compounds.[10]
-
Typical Method Parameters:
-
Column: Chiralpak® IA or similar amylose-based CSP.
-
Mobile Phase: A mixture of hexane and ethanol or isopropanol. The exact ratio must be optimized to achieve baseline separation.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).[11]
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.
-
Safety Precautions
-
Handle 5-methylhydantoin in a well-ventilated area or fume hood. It may cause skin, eye, and respiratory irritation.[12]
-
Organic solvents such as ethanol are flammable. Keep away from open flames and use a heating mantle or steam bath as a heat source.[13]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- Vertex AI Search. (2026). 5-Methylhydantoin | 616-03-5 - ChemicalBook.
- Organic Syntheses Procedure. (n.d.). 5,5-Dimethylhydantoin.
- National Institutes of Health (NIH). (2025).
- PubMed. (1991). High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)
- MDPI. (n.d.).
- PubMed. (n.d.). [Chiral Separation of Racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC Using Eluents Containing Beta-Cyclodextrin].
- PubMed Central. (n.d.). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food.
- PubMed Central - NIH. (n.d.). A Simple Synthesis of 2-Thiohydantoins†.
- PubMed. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food.
- MicroChemicals. (n.d.). Solvents and solubilities.
- European Journal of Chemistry. (2013). Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin.
- Benchchem. (n.d.). 5-Hydroxy-5-methylhydantoin | High-Purity Research Chemical.
- Chem-Impex. (n.d.). 5-Methylhydantoin.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Encyclopedia of Pharmaceutical Technology. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (n.d.). Preferential crystallisation and comparative crystal growth study between pure enantiomer and racemic mixture of a chiral molecule: 5-ethyl-5-methylhydantoin.
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. [Link]
-
Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. [Link]
- Austin Publishing Group. (2021).
-
Professor Dave Explains. (2020). Recrystallization. [Link]
- Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- PubChem. (n.d.). 5-Methylhydantoin | C4H6N2O2 | CID 69216.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. moravek.com [moravek.com]
- 10. High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 13. microchemicals.com [microchemicals.com]
Troubleshooting & Optimization
Troubleshooting racemization in (S)-5-METHYLHYDANTOIN synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with racemization during the synthesis of (S)-5-methylhydantoin. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and execution.
Introduction
This compound is a valuable chiral building block in medicinal chemistry and drug development. Maintaining its stereochemical integrity is paramount, as the biological activity of its derivatives is often enantiomer-dependent. A frequent and critical challenge in its synthesis is racemization—the undesired conversion of the pure (S)-enantiomer into a mixture of (S) and (R) forms, which can compromise the efficacy and safety of the final active pharmaceutical ingredient.
This guide provides a structured approach to troubleshooting and preventing racemization, grounded in mechanistic understanding and validated analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization in 5-methylhydantoin synthesis?
The primary cause is the abstraction of the proton at the chiral center (the C5 position) of the hydantoin ring. This proton is acidic, and its removal by a base generates a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to the formation of both (R) and (S) enantiomers and thus, a racemic mixture.[1][2]
Q2: At what stages of the synthesis is racemization most likely to occur?
Racemization is most prevalent under basic (high pH) conditions, especially when combined with elevated temperatures.[3] Key stages to monitor closely are:
-
Ring Closure/Cyclization: When forming the hydantoin ring from an (S)-alanine derivative (e.g., an amino amide or ureido derivative), the choice of base and carbonylating agent is critical.[4]
-
Work-up and Purification: Prolonged exposure to basic conditions during aqueous work-up or the use of basic media in chromatography can induce racemization.
-
Derivatization: Any subsequent reaction step performed on the hydantoin ring under basic conditions carries a high risk of racemization.
Q3: Can my choice of carbonylating agent for cyclization cause racemization?
Absolutely. While effective for forming the hydantoin ring, some carbonylating agents can promote racemization. For instance, 1,1'-carbonyldiimidazole (CDI) has been shown to cause significant epimerization. In contrast, reagents like triphosgene are known to better preserve the stereochemical integrity of the starting α-amino amide.[4][5]
Q4: How do I know if my product has racemized?
Visual inspection or standard analytical techniques like NMR or mass spectrometry will not distinguish between enantiomers. You must use a chiral-specific analytical method. The most common and reliable methods are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Chiral Gas Chromatography (Chiral GC).[6][7]
In-Depth Troubleshooting Guide
If you have confirmed a loss of enantiomeric excess (% ee), this section provides a systematic approach to identify and resolve the source of racemization.
Understanding the Mechanism of Racemization
The core of the problem lies in the stability of the C5 stereocenter. The adjacent carbonyl groups increase the acidity of the C5-proton, making it susceptible to removal by a base.
Caption: Mechanism of base-catalyzed racemization at the C5 position.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing the issue. Start with the most likely culprits and proceed systematically.
Caption: Systematic workflow for troubleshooting racemization.
Impact of Reaction Parameters on Racemization
The following table summarizes key parameters and provides recommendations for minimizing racemization.
| Parameter | High Racemization Risk | Recommended Action & Rationale |
| Base | Strong, sterically unhindered bases (e.g., NaOH, K₂CO₃, Et₃N).[8] | Use a weaker or sterically hindered base (e.g., Pyridine, N,N-Diisopropylethylamine (DIPEA)). Rationale: Weaker bases are less likely to deprotonate the C5 position. Hindered bases may also show reduced rates of proton abstraction. |
| Temperature | Elevated temperatures (> 50 °C).[3] | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature). Rationale: Racemization, like most reactions, is accelerated by heat. Lowering the temperature reduces the kinetic rate of proton abstraction. |
| Reaction Time | Prolonged reaction times. | Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Rationale: Minimizing the product's exposure time to potentially racemizing conditions reduces the overall loss of stereochemical purity. |
| Solvent | Polar aprotic solvents like DMSO can increase racemization rates.[1] | Screen alternative solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM). Rationale: Solvent can influence the stability of the enolate intermediate and the efficacy of the base. |
| pH during Work-up | pH > 8. | Neutralize the reaction mixture carefully and perform extractions at a neutral or slightly acidic pH (pH 6-7). Use a mild acidic wash (e.g., saturated aq. NH₄Cl) if permissible. Rationale: Prevents base-catalyzed racemization during the separation and extraction phase. |
Analytical Methods for Determining Enantiomeric Excess (% ee)
Accurate determination of the enantiomeric excess is crucial for validating your troubleshooting efforts.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This is the most common and reliable method for quantifying the ratio of enantiomers.
Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to elute at different times (retention times), allowing for their separation and quantification.
Detailed Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation:
-
Accurately weigh ~1 mg of the 5-methylhydantoin sample.
-
Dissolve in 1 mL of HPLC-grade mobile phase solvent (e.g., a mixture of hexane and isopropanol).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based column is often effective (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent). Column selection may require screening.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is typical. A common starting point is 90:10 (Hexane:IPA). The ratio may need to be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a racemic standard of 5-methylhydantoin to determine the retention times of the (R) and (S) enantiomers and to confirm peak separation.
-
Inject the sample to be analyzed.
-
Integrate the peak areas for the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC [7] | Differential interaction with a chiral stationary phase. | High accuracy and precision; widely applicable; provides quantitative results. | Requires specialized, expensive chiral columns; method development can be time-consuming. |
| Chiral GC [6] | Similar to HPLC but with a gaseous mobile phase. | Excellent resolution for volatile and thermally stable compounds; requires very small sample sizes. | Sample must be volatile; derivatization may be necessary; risk of thermal degradation. |
| NMR with Chiral Shift Reagents | A chiral lanthanide shift reagent complexes with the enantiomers, inducing different chemical shifts for corresponding protons. | Rapid analysis; no separation required. | Lower accuracy and precision compared to chromatography; can be complex to interpret; requires pure samples. |
| Polarimetry [6] | Measures the rotation of plane-polarized light by a chiral sample. | Simple and fast. | Low sensitivity and precision; requires a pure sample and a known specific rotation value; not suitable for accurate % ee determination. |
References
-
Domling, A. (2013). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. Available at: [Link]
-
Wikipedia. (2023). Bucherer–Bergs reaction. Available at: [Link]
-
Oliveira, E. R. (2012). The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. Cardiff University. Available at: [Link]
-
Wikipedia. (2024). Racemization. Available at: [Link]
-
Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. Journal of Organic Chemistry. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2022). Hydantoin Synthesis: A Chemist's Guide to Purity and Yield. Available at: [Link]
-
University of Bath. Determination of enantiomeric excess. Available at: [Link]
-
Wang, Z. et al. (2021). Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study. RSC Publishing. Available at: [Link]
-
ResearchGate. (2008). ChemInform Abstract: Synthesis of Hydantoins and Dihydrouracils via Thermally-Promoted Cyclization of Ureidoacetamides. Available at: [Link]
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. Determination of enantiomeric excess [ch.ic.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Optimizing Enantioselective Hydantoin Synthesis
Welcome to the technical support center for the enantioselective synthesis of hydantoins. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of creating stereochemically pure hydantoin scaffolds. Hydantoins are a critical pharmacophore in a range of therapeutics, and achieving high enantioselectivity is often paramount to ensuring efficacy and safety.
This guide moves beyond simple protocols to provide in-depth, scientifically grounded troubleshooting advice and answers to frequently encountered challenges. We will explore the causality behind common experimental pitfalls and offer robust, field-tested solutions to optimize your reaction conditions.
Part 1: Troubleshooting Guide - Common Issues in Enantioselective Hydantoin Synthesis
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Enantiomeric Excess (ee)
-
Question: My reaction is producing the desired hydantoin, but the enantiomeric excess is consistently low. What are the likely causes and how can I improve it?
-
Answer: Low enantiomeric excess is a frequent challenge and can stem from several factors related to the catalyst, substrate, and reaction environment.
-
Catalyst Inefficiency or Degradation: The chiral catalyst is the cornerstone of enantioselectivity. Its effectiveness can be compromised by impurities, improper handling, or degradation under reaction conditions.
-
Causality: Chiral catalysts, such as phosphoric acids or metal-ligand complexes, create a specific chiral environment that favors the formation of one enantiomer over the other.[1][2] If the catalyst's structure is altered or its active sites are blocked, this chiral induction is diminished.
-
Solution:
-
Catalyst Purity: Ensure the catalyst is of high purity and handled under an inert atmosphere if it is sensitive to air or moisture.
-
Ligand Choice: For metal-catalyzed reactions, the choice of chiral ligand is critical. Screen a variety of ligands to find the optimal match for your substrate. For instance, in asymmetric hydrogenations of prochiral hydantoins, ligands like BINAP have been used with palladium catalysts.[2]
-
Catalyst Loading: Systematically vary the catalyst loading. While higher loading can sometimes increase ee, it can also lead to side reactions or be economically unviable.
-
-
-
Sub-optimal Reaction Temperature: Temperature plays a crucial role in the thermodynamics and kinetics of the reaction.
-
Causality: Higher temperatures can provide the activation energy for non-selective background reactions to compete with the desired catalytic cycle, leading to a racemic or near-racemic mixture.
-
Solution: Screen a range of temperatures. Often, lowering the temperature can significantly enhance enantioselectivity, albeit potentially at the cost of a slower reaction rate.
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the solubility of reactants.[1]
-
Causality: The polarity and coordinating ability of the solvent can alter the transition state energies of the enantioselective and non-selective pathways.
-
Solution: Conduct a solvent screen with a range of polar and non-polar, protic and aprotic solvents. For example, in chiral phosphoric acid-catalyzed condensations, solvents like chloroform have been found to be effective.[1]
-
-
Substrate-Catalyst Mismatch: Not all catalysts are universally effective for all substrates.
-
Causality: Steric and electronic properties of the substrate must be compatible with the chiral pocket of the catalyst for effective enantiodiscrimination.
-
Solution: If extensive optimization of reaction conditions fails, consider modifying the substrate or exploring a different class of chiral catalyst.
-
-
Issue 2: Poor Yield of the Hydantoin Product
-
Question: I am observing good enantioselectivity, but the overall yield of my hydantoin product is unacceptably low. What steps can I take to improve it?
-
Answer: Low yield in the presence of good enantioselectivity suggests that the desired catalytic cycle is efficient at stereocontrol but is being hampered by competing pathways or incomplete conversion.
-
Incomplete Reaction: The reaction may not be reaching completion within the allotted time.
-
Causality: Insufficient reaction time or low temperature can lead to unreacted starting materials.
-
Solution: Monitor the reaction progress over time using techniques like TLC, HPLC, or NMR. Consider extending the reaction time or cautiously increasing the temperature while monitoring the effect on ee.
-
-
Side Reactions: Competing reactions can consume starting materials or the desired product.
-
Causality: The reaction conditions may favor the formation of byproducts. For instance, in the Bucherer-Bergs synthesis, side reactions can occur if the pH is not properly controlled.[3]
-
Solution:
-
pH Control: For reactions sensitive to pH, such as the Bucherer-Bergs reaction, maintaining the optimal pH range (around 8-9) is crucial.[3]
-
Reagent Stoichiometry: Ensure the correct molar ratios of reactants. For example, in the Bucherer-Bergs reaction, a 1:2:2 molar ratio of the carbonyl compound to potassium cyanide and ammonium carbonate is often recommended.[3][4]
-
Inert Atmosphere: If your reactants or catalyst are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.
-
-
-
Product Inhibition or Catalyst Deactivation: The product itself or a byproduct may be inhibiting the catalyst.
-
Causality: The product can sometimes coordinate to the catalyst more strongly than the substrate, effectively poisoning it and halting the catalytic cycle.
-
Solution: This can be a challenging issue to resolve. Strategies include using a higher catalyst loading or designing a continuous flow process where the product is removed as it is formed.
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: My reaction seems to be working, but I am struggling to isolate a pure hydantoin product. What are some effective purification strategies?
-
Answer: Purification challenges often arise from the presence of unreacted starting materials, byproducts, or the catalyst itself.
-
Crystallization: Many hydantoins are crystalline solids.
-
Technique: Recrystallization from an appropriate solvent system is a powerful technique for purification. It's important to screen various solvents to find one in which the hydantoin has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Benefit: This method can also sometimes lead to an enhancement of the enantiomeric excess if the racemic mixture forms a conglomerate.
-
-
Chromatography: Column chromatography is a versatile purification method.
-
Technique: Silica gel chromatography is commonly used. The choice of eluent is critical and should be optimized to achieve good separation between the product and impurities.
-
Consideration: Be aware that some hydantoins may be sensitive to the acidic nature of silica gel. In such cases, using neutral alumina or treating the silica gel with a base (like triethylamine) may be necessary.
-
-
Acid-Base Extraction: The acidic nature of the N-H protons in the hydantoin ring can be exploited for purification.
-
Technique: The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic impurities. Conversely, the hydantoin can be extracted into the basic aqueous phase, which is then acidified to precipitate the pure product.
-
-
Part 2: Frequently Asked Questions (FAQs)
1. How do I choose the right chiral catalyst for my specific hydantoin synthesis?
-
Answer: The selection of a chiral catalyst is highly dependent on the reaction type and the substrate. A literature search for similar transformations is the best starting point. For instance:
-
For the asymmetric hydrogenation of prochiral hydantoins, palladium or rhodium catalysts with chiral phosphine ligands are commonly employed.[5]
-
For the enantioselective condensation of glyoxals and ureas, chiral phosphoric acids have shown great promise.[1][6][7][8]
-
For α-amination of esters, a cooperative catalysis system with a chiral Lewis base and a copper(I) salt has been successful.[9]
-
2. What are the most reliable methods for determining the enantiomeric excess of my hydantoin product?
-
Answer: The most common and reliable methods for determining ee are chromatographic.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for ee determination. A variety of chiral stationary phases are commercially available.
-
Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable hydantoins.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents can allow for the determination of ee by NMR.[11]
-
3. Can I use the classical Bucherer-Bergs reaction for enantioselective synthesis?
-
Answer: The classical Bucherer-Bergs reaction, which uses achiral reagents like ammonium carbonate and potassium cyanide, typically produces a racemic mixture of hydantoins.[12][13] While some substrate-controlled diastereoselectivity can be achieved with chiral starting materials, achieving high enantioselectivity generally requires a modified approach with a chiral catalyst or auxiliary.
4. What is the role of additives in optimizing enantioselective hydantoin synthesis?
-
Answer: Additives can play several roles in improving the reaction outcome. For example, in some Pd-catalyzed asymmetric hydrogenations, a chiral Brønsted acid additive was found to be crucial for achieving high enantioselectivity.[2] Additives can act as co-catalysts, scavengers for impurities, or modifiers of the reaction medium.
Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of 5-Monosubstituted Hydantoins
This protocol is a representative example based on recent literature.[1]
-
To a vial, add the aryl glyoxal (0.1 mmol, 1.0 equiv) and the urea derivative (0.1 mmol, 1.0 equiv).
-
Add the chiral phosphoric acid catalyst (e.g., (R)-H8-BINOL-derived catalyst, 2.0 mol%).
-
Add the solvent (e.g., chloroform, 0.5 mL).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) and protect from light.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantioenriched hydantoin.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Table 1: Influence of Reaction Parameters on Enantioselectivity
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Chiral Phosphoric Acid | Pd/BINAP | Rh/DIPAMP |
| Temperature | 25°C | 0°C | 50°C |
| Solvent | Chloroform | Toluene | Methanol |
| Typical ee% | 90-98% | 85-95% | 70-90% |
| Reference | [1] | [2] | [5] |
Note: The values in this table are representative and can vary significantly based on the specific substrate and reaction conditions.
Part 4: Visualizing Reaction Workflows
Diagram 1: Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Decision tree for troubleshooting low enantioselectivity.
Diagram 2: General Workflow for Enantioselective Hydantoin Synthesis
Caption: A typical experimental workflow for hydantoin synthesis.
References
-
Aryal, S., et al. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science, 14(29), 7905-7912. [Link]
-
SRR Publications. (n.d.). Novel new research strategies of hydantoin derivatives: A review. SRR Publications. [Link]
-
Organic Chemistry Frontiers. (n.d.). Enantioselective catalytic Urech hydantoin synthesis. RSC Publishing. [Link]
-
ACS Omega. (2020). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Organic Chemistry Portal. [Link]
-
Molecules. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. [Link]
-
ResearchGate. (2012). Synthesis of chiral hydantoin derivatives by homogeneous Pd-catalyzed asymmetric hydrogenation. ResearchGate. [Link]
-
ACS Publications. (2021). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews. [Link]
-
National Center for Biotechnology Information. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2023). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. PubMed Central. [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia. [Link]
-
Chemical Science. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. The Royal Society of Chemistry. [Link]
-
University of Otago. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Our Archive. [Link]
-
UC Research Repository. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. University of Canterbury. [Link]
-
Name Reaction. (n.d.). Bucherer-Bergs Reaction. Name Reaction. [Link]
-
ResearchGate. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. ResearchGate. [Link]
-
ResearchGate. (2023). a-c: State-of-the-art methods for the asymmetric synthesis of hydantoins. ResearchGate. [Link]
-
University of Bristol. (n.d.). Determination of enantiomeric excess. University of Bristol. [Link]
-
Asymmetric Synthesis. (n.d.). Asymmetric Synthesis. [Link]
-
National Center for Biotechnology Information. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PubMed Central. [Link]
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]
-
ResearchGate. (2025). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. ResearchGate. [Link]
Sources
- 1. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01656K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 9. Hydantoin synthesis [organic-chemistry.org]
- 10. Determination of enantiomeric excess [ch.ic.ac.uk]
- 11. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
Overcoming challenges in the chiral separation of 5-methylhydantoin
Technical Support Center: Chiral Separation of 5-Methylhydantoin
Welcome to the dedicated support center for navigating the complexities of separating 5-methylhydantoin enantiomers. This resource is designed for researchers, analytical scientists, and drug development professionals who are tackling this challenging chiral separation. Here, we provide in-depth troubleshooting guidance, detailed protocols, and answers to frequently asked questions, all grounded in established scientific principles and practical laboratory experience.
Troubleshooting Guide: Resolving Common Separation Issues
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying rationale to empower your method development.
Q1: Why am I observing poor or no resolution between the 5-methylhydantoin enantiomers?
A1: Poor resolution is the most common challenge and typically points to a suboptimal choice or combination of the Chiral Stationary Phase (CSP) and the mobile phase.
-
Underlying Cause: The fundamental principle of chiral separation relies on creating a transient diastereomeric complex between the analyte enantiomers and the chiral selector on the CSP. The stability difference between these two complexes dictates the separation. If the mobile phase is too strong or the CSP interaction is not favorable, this differential interaction is lost.
-
Troubleshooting Steps:
-
Verify CSP Selection: 5-Methylhydantoin is a small, polar, cyclic ureide. Polysaccharide-based CSPs, particularly those with cellulose or amylose backbones derivatized with tris(3,5-dimethylphenylcarbamate) or similar aromatic groups, are often the first choice. These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions necessary for resolving this type of analyte. If you are using a different type of CSP (e.g., a Pirkle-type or protein-based), consider switching to a polysaccharide-based column as a primary troubleshooting step.
-
Optimize Mobile Phase Polarity:
-
Problem: If using normal-phase chromatography (e.g., Heptane/Isopropanol), an excessively high concentration of the polar modifier (the alcohol) will act as a strong competitor for interaction sites on the CSP, preventing the analyte from forming the necessary chiral complexes. This leads to rapid elution and no separation.
-
Solution: Systematically decrease the percentage of the alcohol modifier (e.g., from 20% down to 5% in 2-3% increments). This enhances the analyte's interaction with the CSP, providing a greater opportunity for chiral recognition to occur.
-
-
Introduce an Additive:
-
Problem: The hydantoin ring contains acidic (N-H) and basic (carbonyl) sites. Secondary interactions and ionization can lead to peak broadening and poor resolution.
-
Solution: Add a small amount of an acidic or basic modifier to the mobile phase. For 5-methylhydantoin, adding 0.1% Trifluoroacetic Acid (TFA) or 0.1% Diethylamine (DEA) can suppress unwanted ionic interactions and significantly improve peak shape and resolution. TFA is often used to sharpen peaks of acidic compounds, while DEA can improve the chromatography of basic compounds. Experiment with both to see which provides a better result.
-
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Q2: My peaks are broad and tailing. What is causing this and how can I fix it?
A2: Peak tailing is often a sign of secondary, non-enantioselective interactions between the analyte and the stationary phase, or issues with the sample solvent.
-
Underlying Cause: The silica backbone of many CSPs contains residual silanol groups. These acidic sites can strongly and non-specifically interact with the polar 5-methylhydantoin molecule, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.
-
Troubleshooting Steps:
-
Mobile Phase Additives: As mentioned in Q1, this is the most effective solution. An amine modifier like Diethylamine (DEA) or Triethylamine (TEA) at a low concentration (0.1-0.2%) will act as a "silanol blocker." The amine competes for and binds to the active silanol sites, preventing the analyte from interacting with them. This results in more symmetrical peaks.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure DMSO or DMF when the mobile phase is Heptane/IPA), it can cause localized disruption of the chromatography as the sample plug is injected. This leads to band broadening and peak distortion.
-
Solution: Whenever possible, dissolve the sample directly in the mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample and inject the smallest possible volume.
-
-
Lower Analyte Concentration: Overloading the column can saturate the primary chiral interaction sites, forcing the analyte to interact with lower-affinity secondary sites, which often leads to tailing.
-
Solution: Prepare a more dilute sample and re-inject. If the peak shape improves, column overloading was a contributing factor.
-
-
Q3: The retention times are drifting between injections. What could be the cause?
A3: Retention time drift usually points to issues with column equilibration or instability in the mobile phase or instrument conditions.
-
Underlying Cause: Chiral separations are highly sensitive to temperature and mobile phase composition. Even minor fluctuations can alter the delicate energetic balance of the chiral recognition mechanism, leading to shifts in retention.
-
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Polysaccharide-based CSPs can take a significant amount of time to fully equilibrate with the mobile phase, sometimes longer than standard achiral columns. Before starting your analysis, ensure the column has been flushed with at least 20-30 column volumes of the mobile phase until a stable baseline is achieved.
-
Use a Column Thermostat: Ambient temperature fluctuations in the lab can cause retention time drift. Using a thermostatted column compartment set to a stable temperature (e.g., 25 °C or 30 °C) is crucial for reproducible results.
-
Check Mobile Phase Preparation: If your mobile phase is a mixture of solvents (e.g., Heptane/Ethanol/TFA), ensure it is prepared fresh and thoroughly mixed. If left standing, volatile components like heptane can evaporate, changing the composition and affecting retention times. Using an online degasser is also highly recommended.
-
Experimental Protocol: HPLC Method Development for 5-Methylhydantoin
This protocol provides a systematic approach to developing a robust chiral separation method using HPLC.
Objective: To achieve baseline resolution (Rs > 1.5) for the enantiomers of 5-methylhydantoin.
1. Column and Instrument Setup:
- Chiral Column: Start with a high-quality, polysaccharide-based CSP. A common choice is a column packed with cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica.
- HPLC System: A standard HPLC system with a UV detector is sufficient.
- Detection: Set the UV detector to a wavelength where 5-methylhydantoin has adequate absorbance, typically around 210-220 nm.
- Temperature: Use a column oven set to 25 °C.
2. Mobile Phase Preparation (Normal Phase):
- Prepare an initial mobile phase of 90:10 (v/v) n-Heptane / Isopropanol (IPA) .
- Prepare a second mobile phase containing an additive: 90:10 (v/v) n-Heptane / IPA with 0.1% TFA .
- Prepare a third mobile phase: 90:10 (v/v) n-Heptane / IPA with 0.1% DEA .
- Ensure all solvents are HPLC grade and the mixture is thoroughly degassed.
3. Sample Preparation:
- Prepare a stock solution of racemic 5-methylhydantoin at 1 mg/mL in IPA.
- Dilute this stock solution with the mobile phase to a final concentration of 50-100 µg/mL.
4. Method Development Workflow:
- Step 1 (Initial Screening):
- Equilibrate the column with the 90:10 Heptane/IPA mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
- Inject the sample (5-10 µL).
- Observe the chromatogram. Note the retention time and any signs of separation or peak broadening.
- Step 2 (Modifier Optimization):
- If resolution is poor, systematically decrease the IPA content. Change the mobile phase to 95:5 Heptane/IPA and re-equilibrate.
- Inject the sample and observe the effect on retention and resolution. Retention times should increase, and resolution should improve. Continue adjusting the ratio as needed.
- Step 3 (Additive Screening):
- If peak shape is poor (tailing), switch to the mobile phase containing 0.1% DEA. Equilibrate the column thoroughly.
- Inject the sample and assess the impact on peak symmetry and resolution.
- If resolution is still not optimal, switch to the mobile phase containing 0.1% TFA, equilibrate, and inject again. Compare the results from both additives.
- Step 4 (Fine-Tuning):
- Once the best mobile phase composition (heptane/alcohol ratio and additive) is identified, you can fine-tune the separation by adjusting the flow rate or temperature to optimize for analysis time and resolution.
Frequently Asked Questions (FAQs)
Q: Which is the best chiral stationary phase for 5-methylhydantoin? A: There is no single "best" CSP, but polysaccharide-based phases, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) , are widely reported as being effective for this class of compounds. The choice between cellulose and amylose, and whether an immobilized or coated version is better, often requires empirical screening.
Q: Can I use Reversed-Phase (RP) chromatography for this separation? A: While possible, it is generally more challenging. Chiral recognition for small, polar molecules like 5-methylhydantoin is often weaker in aqueous reversed-phase mobile phases. Normal-phase or polar organic modes typically provide stronger and more selective interactions, leading to better separations. Supercritical Fluid Chromatography (SFC), which uses CO2 as the main mobile phase with alcohol modifiers, is also an excellent and increasingly popular alternative.
Q: What is the expected elution order of the enantiomers? A: The elution order of (R)- and (S)-5-methylhydantoin is not universally fixed; it is dependent on the specific CSP and mobile phase used. The interactions are highly specific, and a change from a cellulose-based to an amylose-based CSP, or even a change in the alcohol modifier (e.g., IPA to Ethanol), can invert the elution order. It is essential to confirm the elution order by injecting an enantiomerically pure standard if available.
Q: How can I improve the speed of my analysis without sacrificing resolution? A:
-
Use a Shorter Column or Smaller Particle Size: Migrating the method to a column with smaller particles (e.g., 3 µm) or a shorter length can reduce run times while maintaining efficiency.
-
Increase Flow Rate: Modestly increasing the flow rate can shorten the analysis, but be mindful that this can also reduce resolution.
-
Consider Supercritical Fluid Chromatography (SFC): SFC often provides much faster separations than HPLC for chiral compounds due to the low viscosity and high diffusivity of the supercritical CO2 mobile phase.
Data Summary: CSP Performance Comparison
The following table summarizes typical starting conditions and expected performance for common CSPs used in the separation of 5-methylhydantoin. This data is illustrative and serves as a starting point for method development.
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Additive | Expected Outcome | Key Considerations |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Heptane / Isopropanol (90:10) | 0.1% TFA or DEA | Good initial selectivity, may require optimization of alcohol %. | Widely applicable, a good first choice for screening. |
| Amylose tris(3,5-dimethylphenylcarbamate) | n-Heptane / Ethanol (95:5) | 0.1% DEA | Often provides complementary or sometimes superior selectivity to cellulose. | Elution order may be inverted compared to the cellulose phase. |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Methanol / Acetonitrile (50:50) | None (Polar Organic Mode) | Can provide unique selectivity, useful if normal phase fails. | Operates in a different selectivity mode (polar organic). |
References
Stability of (S)-5-METHYLHYDANTOIN under acidic and basic conditions
Technical Support Center: (S)-5-Methylhydantoin
Introduction
This compound is a chiral building block of significant interest in pharmaceutical and agrochemical research.[1] Its stereochemical integrity is often critical to the biological activity and safety profile of the final product. However, the hydantoin ring system is susceptible to both racemization and hydrolysis, particularly under non-neutral pH conditions. This guide provides an in-depth technical overview of the stability of this compound, offering troubleshooting advice and validated experimental protocols to help researchers anticipate and manage these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound?
The principal stability concern is the loss of enantiomeric purity via racemization, especially under basic conditions. The proton at the chiral center (C5) is acidic due to the two adjacent carbonyl groups, making it susceptible to abstraction. This process is often faster than hydrolytic degradation.
Q2: How does pH affect the stability of this compound?
-
Acidic Conditions (pH < 4): The molecule is relatively stable against racemization. However, prolonged exposure to strong acidic conditions can lead to acid-catalyzed hydrolysis, causing the hydantoin ring to open. This yields N-carbamoyl-alanine, which can further hydrolyze to alanine, carbon dioxide, and ammonia.
-
Neutral Conditions (pH 6-8): Stability is generally highest in this range, though racemization can still occur, especially if general bases are present in buffer solutions (e.g., phosphate).[2]
-
Basic Conditions (pH > 8): The rate of racemization increases significantly with pH.[3] This is due to the increased concentration of hydroxide ions or other bases that can abstract the C5 proton, leading to a planar, achiral enolate intermediate.[3] Alkaline hydrolysis also occurs, and at high pH, it can become a significant degradation pathway.[4][5][6]
Q3: What are the expected degradation products of this compound?
The primary degradation products depend on the conditions:
-
Racemization Product: (R)-5-methylhydantoin.
-
Hydrolysis Product: N-carbamoyl-alanine, which can subsequently degrade to L-alanine (if hydrolysis occurs without racemization), CO2, and NH3. If racemization precedes hydrolysis, both D- and L-alanine will be formed.
Q4: Can buffer components influence the rate of racemization?
Yes, racemization is subject to general base catalysis.[2][3] This means that the conjugate base of the buffer system (e.g., HPO₄²⁻ in a phosphate buffer) can directly participate in the proton abstraction step, accelerating racemization even at a seemingly "neutral" pH.[2] Therefore, the choice and concentration of the buffer are critical variables to control.
Troubleshooting Guide
| Problem / Observation | Likely Cause(s) | Recommended Solutions & Explanations |
| Rapid loss of enantiomeric excess (e.e.) in a formulated sample. | High pH or Presence of a General Base: The formulation likely has a pH > 8 or contains a basic excipient (e.g., phosphate, carbonate, or amine-containing buffers) that is catalyzing racemization.[3] | Action: Measure the pH of your sample. If basic, adjust to a neutral or slightly acidic pH (5-7) if the formulation allows. Explanation: Lowering the pH reduces the concentration of base catalysts, thereby slowing the rate of C5 proton abstraction. Consider using buffers with weaker conjugate bases (e.g., acetate) if compatible. |
| Appearance of a new, unexpected peak in the HPLC chromatogram during a stability study. | Hydrolytic Degradation: The hydantoin ring is likely undergoing hydrolysis to form N-carbamoyl-alanine or alanine itself. This is more common with prolonged storage or at pH extremes. | Action: Use a reference standard of N-carbamoyl-alanine or alanine to confirm the identity of the new peak. Employ a stability-indicating HPLC method capable of resolving the parent compound from its degradants. Explanation: The mechanism involves nucleophilic attack on the carbonyl carbons of the hydantoin ring, leading to ring opening.[7] Monitoring for these specific byproducts confirms the degradation pathway. |
| Inconsistent chiral purity results between different analytical methods. | On-Column Racemization: The analytical conditions themselves (e.g., mobile phase pH, column temperature) may be inducing racemization during the separation. | Action: Analyze a sample of known high e.e. multiple times to check for reproducibility. If e.e. drops with each injection or is lower than expected, lower the mobile phase pH (if using reverse phase) or reduce the column temperature. Explanation: Chiral separations can be sensitive to environmental conditions. A basic mobile phase or high temperature can provide the conditions necessary for racemization to occur on the timescale of the chromatographic run. |
Mechanistic Insights & Visualizations
The stability of this compound is governed by two primary chemical pathways: base-catalyzed racemization and pH-dependent hydrolysis.
Mechanism 1: Base-Catalyzed Racemization
Under basic conditions, a base (B:) abstracts the acidic proton from the C5 chiral center. This creates a planar, resonance-stabilized enolate intermediate, which is achiral. Subsequent reprotonation of this intermediate can occur from either face with equal probability, resulting in a 50:50 mixture of the (S) and (R) enantiomers (a racemic mixture).
Caption: Base-catalyzed racemization of this compound via a planar enolate intermediate.
Mechanism 2: Hydrolysis Pathways
Hydrolysis involves the nucleophilic attack of water (acid-catalyzed) or hydroxide (base-catalyzed) on the carbonyl groups of the hydantoin ring, leading to ring cleavage.
Caption: Generalized hydrolysis pathway for 5-methylhydantoin under acidic or basic conditions.
Experimental Protocols
Protocol 1: Kinetic Analysis of Racemization
This protocol outlines a method to determine the rate of racemization of this compound at a given pH.
1. Materials & Equipment:
-
This compound (≥99% e.e.)
-
Buffer solutions (e.g., 0.1 M phosphate for pH 7.4, 0.1 M borate for pH 9.0)
-
Class A volumetric flasks and pipettes
-
Constant temperature water bath or incubator (e.g., 37 °C)
-
Chiral HPLC system with a suitable column (e.g., polysaccharide-based CSP).[8][9][10]
-
Autosampler vials
2. Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a minimal amount of a suitable organic solvent (e.g., methanol) and dilute with the chosen buffer to a final concentration of ~1 mg/mL.
-
Incubation: Dispense aliquots of the stock solution into several autosampler vials and place them in the constant temperature bath.
-
Time-Point Sampling: At designated time intervals (e.g., t=0, 1, 2, 4, 8, 24 hours), remove one vial from the bath. Immediately quench any further reaction by adding a small volume of acid (e.g., 1 M HCl) to lower the pH to ~3-4. Store the quenched sample at 2-8 °C until analysis.
-
Chiral HPLC Analysis:
-
Equilibrate the chiral HPLC column according to the manufacturer's instructions.
-
Inject the t=0 sample to establish the initial peak areas for the (S) and (R) enantiomers (Aₛ and Aᵣ).
-
Analyze all subsequent time-point samples under the identical chromatographic conditions.
-
-
Data Analysis:
-
For each time point, calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Aₛ - Aᵣ) / (Aₛ + Aᵣ)] * 100
-
The racemization reaction follows first-order kinetics. Calculate the natural logarithm of the ratio of the e.e. at time t to the initial e.e. at t=0. ln(e.e.ₜ / e.e.₀)
-
Plot ln(e.e.ₜ / e.e.₀) versus time (t). The plot should be linear.
-
The observed rate constant for racemization (k_obs) is half the negative of the slope of this line (k_obs = -slope / 2).
-
Protocol 2: Stability-Indicating HPLC Method for Hydrolysis
This protocol describes a reverse-phase HPLC method to simultaneously quantify this compound and monitor the formation of its primary hydrolytic degradant, N-carbamoyl-alanine.
1. Materials & Equipment:
-
This compound
-
N-carbamoyl-alanine (as a reference standard)
-
Forced degradation solutions: 0.1 M HCl, 0.1 M NaOH
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
2. Forced Degradation Study (Method Validation):
-
Acid Stress: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 4 hours. Neutralize before injection.
-
Base Stress: Dissolve the compound in 0.1 M NaOH at room temperature for 1 hour. Neutralize before injection.
-
Analysis: Analyze the stressed samples alongside an unstressed control and the N-carbamoyl-alanine standard to ensure the method can separate the parent peak from degradation product peaks.
3. Stability Sample Analysis:
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30 °C
-
Gradient: 5% B for 2 min, ramp to 50% B over 8 min, hold for 2 min.
-
-
Procedure: Prepare samples as described in the kinetic study (Protocol 1). Inject each quenched sample into the HPLC system.
-
Data Analysis:
-
Identify and integrate the peaks corresponding to 5-methylhydantoin and N-carbamoyl-alanine.
-
Calculate the percentage of the parent compound remaining at each time point relative to t=0.
-
Quantify the formation of the degradant using a calibration curve prepared from the reference standard.
-
Data Summary Table (Example)
| Condition | Time (hr) | (S)-5-MH Remaining (%) | Enantiomeric Excess (%) | N-Carbamoyl-alanine (%) |
| pH 2.0, 40°C | 0 | 100.0 | 99.5 | 0.0 |
| 24 | 98.2 | 99.4 | 1.8 | |
| pH 7.4, 40°C | 0 | 100.0 | 99.5 | 0.0 |
| 24 | 99.8 | 95.1 | <0.1 | |
| pH 9.0, 40°C | 0 | 100.0 | 99.5 | 0.0 |
| 24 | 99.1 | 65.3 | 0.8 |
References
-
Martínez-Rodríguez, S., et al. (2014). Enzymatic racemization of different 5-monosubstituted hydantoins by SmeHyuA Cys76 and Cys181 to alanine mutants. ResearchGate. Available at: [Link]
-
Matcher, G. F. (2005). Characterization of the hydantoin-hydrolysing system of Pseudomonas putida RU-KM3s. ResearchGate. Available at: [Link]
-
Khalaf, A. I. (2009). The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. Cardiff University ORCA. Available at: [Link]
-
Shimizu, S., et al. (1995). Microbial transformations of hydantoin-related compounds. Kyoto University Research Information Repository. Available at: [Link]
-
Knabe, J., & Wunn, W. (1987). Chemical racemization of 5-benzylhydantoin. The Journal of Organic Chemistry. Available at: [Link]
-
Al-Kahtani, A. A. (2011). Relative stability of the protonated structures of 5-methylhydantoin and its thio derivatives. ResearchGate. Available at: [Link]
-
Dudley, K. H., et al. (1974). Buffer catalysis of the racemization reaction of some 5-phenylhydantoins and its relation to the in vivo metabolism of ethotoin. Semantic Scholar. Available at: [Link]
-
Taillades, J., et al. (2012). Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. ResearchGate. Available at: [Link]
-
Dudley, K. H., et al. (1974). Buffer catalysis of the racemization reaction of some 5-phenylhydantoins and its relation to the in vivo metabolism of ethotoin. PubMed. Available at: [Link]
-
Ilisz, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
-
Blagoeva, I. B., et al. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. ResearchGate. Available at: [Link]
-
Wadghane, A. O., et al. (2022). A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. Available at: [Link]
-
Blagoeva, I. B., et al. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Semantic Scholar. Available at: [Link]
-
Subramanian, G. (2007). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. Available at: [Link]
-
Welch, C. J. (2012). Chiral methods. ScienceDirect. Available at: [Link]
-
Blagoeva, I. B., et al. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
de la Cruz, M. J., et al. (2000). Hydantoin and Its Derivatives. Semantic Scholar. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buffer catalysis of the racemization reaction of some 5-phenylhydantoins and its relation to the in vivo metabolism of ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas | Semantic Scholar [semanticscholar.org]
- 6. Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Stereochemical Integrity of (S)-5-Methylhydantoin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-5-methylhydantoin. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the stereochemical integrity of your chiral hydantoin starting materials during functionalization reactions. Our focus is on understanding the mechanisms of epimerization and providing actionable strategies to prevent this undesired side reaction.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is epimerization and why is it a concern for this compound?
-
What are the primary factors that cause epimerization in 5-substituted hydantoins?
-
How can I functionalize the N-3 position without causing epimerization?
-
Are there methods to selectively functionalize the N-1 position?
-
How can I confirm that my final product has not epimerized?
-
-
Troubleshooting Guide: Common Issues & Solutions
-
Problem: Significant racemization observed after N-3 acylation.
-
Problem: Low yield and racemization during N-3 alkylation.
-
Problem: Epimerization during attempts to introduce a functional group via a Mitsunobu reaction.
-
-
Protocols & Methodologies
-
Protocol 1: General Procedure for N-3 Acylation with Minimal Epimerization.
-
Protocol 2: Copper-Catalyzed N-3 Arylation without Epimerization.
-
Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess Determination.
-
-
References
Frequently Asked Questions (FAQs)
What is epimerization and why is it a concern for this compound?
Epimerization is a chemical process where only one of multiple stereocenters in a molecule is inverted. In the case of this compound, which has a single stereocenter at the C-5 position, epimerization leads to its conversion into its enantiomer, (R)-5-methylhydantoin. This process results in a racemic mixture, which is a 1:1 mixture of both enantiomers.[1]
In the pharmaceutical industry, the biological activity of a drug is often dependent on its specific stereochemistry.[2] One enantiomer may be therapeutically active while the other could be inactive or even cause harmful side effects.[3] Therefore, maintaining the enantiomeric purity of chiral building blocks like this compound is critical for the synthesis of safe and effective drugs.
What are the primary factors that cause epimerization in 5-substituted hydantoins?
The primary cause of epimerization at the C-5 position of hydantoins is the acidity of the C-5 proton. Under basic conditions, a base can abstract this proton to form a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of both (S) and (R) enantiomers, resulting in racemization.[1][4]
Several factors can influence the rate of this base-catalyzed epimerization:
-
Base Strength: Stronger bases will more readily deprotonate the C-5 position, increasing the rate of epimerization.
-
pH: The rate of racemization is pH-dependent and can be catalyzed by buffer components.[4] For instance, phosphate buffers in the physiological pH range (6.0-7.5) have been shown to catalyze the racemization of 5-phenylhydantoins.[4]
-
Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction, accelerating epimerization.
-
Solvent: The choice of solvent can influence the stability of the enolate intermediate and the kinetics of proton transfer.
How can I functionalize the N-3 position without causing epimerization?
Functionalization at the N-3 position is common but carries a high risk of epimerization due to the proximity to the C-5 stereocenter and the frequent use of basic conditions. The N-3 proton is the most acidic proton on the hydantoin ring, making it the typical site of deprotonation and subsequent reaction under basic conditions.[5][6]
To minimize epimerization, consider the following strategies:
-
Mild Bases: Use non-nucleophilic, sterically hindered bases or mild inorganic bases (e.g., triethylamine, DIPEA, K₂CO₃) instead of strong bases like alkoxides or organolithium reagents.
-
Reaction Conditions: Perform reactions at low temperatures to slow down the rate of epimerization.
-
Reagent Choice: Certain reagents are designed for stereochemically sensitive substrates. For example, copper-catalyzed N-3 arylation using diaryliodonium salts and triethylamine has been shown to proceed without epimerization at the C-5 position.[7]
-
Protecting Groups: In some cases, protecting the N-1 position first can alter the reactivity and acidity of the remaining N-H proton, potentially allowing for milder conditions for N-3 functionalization.[8][9]
Are there methods to selectively functionalize the N-1 position?
Yes, selective N-1 functionalization is possible, although the N-3 position is generally more reactive under standard basic conditions due to the higher acidity of its proton.[5][6] To achieve N-1 selectivity, specific conditions are required that often involve the use of strong bases to generate a dianion, followed by reaction with an electrophile. The more hindered N-1 position can then be targeted. For instance, using potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in THF has been reported to give N-1 monomethylated phenytoin in good yield.[5][6]
How can I confirm that my final product has not epimerized?
Verifying the enantiomeric purity of your product is a critical final step. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[3][10][]
-
Technique: Chiral HPLC utilizes a stationary phase that is itself chiral (a Chiral Stationary Phase or CSP). This allows for the differential interaction with the two enantiomers, leading to different retention times and thus their separation.[3][10]
-
Column Selection: A variety of CSPs are commercially available, such as those based on polysaccharides (e.g., cellulose or amylose derivatives), which are effective for a wide range of compounds.[3][12] For example, a Chiralpak® IB® column containing cellulose tris(3,5-dimethylphenylcarbamate) has been successfully used for the enantioselective analysis of chiral imidazolines.[12]
-
Analysis: By comparing the chromatogram of your product to that of a racemic standard, you can determine the enantiomeric excess (ee) of your sample.
Other techniques like polarimetry can indicate the presence of a single enantiomer but are less quantitative than chiral HPLC for determining the exact enantiomeric ratio.
Troubleshooting Guide: Common Issues & Solutions
Problem: Significant racemization observed after N-3 acylation.
-
Probable Cause: The use of a strong base or high reaction temperatures is likely causing deprotonation at C-5. Some acylating agents, like 1,1'-carbonyldiimidazole (CDI), can promote racemization through specific intermediates.[13][14]
-
Solution:
-
Switch to a milder acylating agent: Triphosgene, in the presence of a mild base like pyridine, has been shown to produce enantiomerically pure hydantoins from optically pure α-amino amides, avoiding the epimerization issues seen with CDI.[13][14][15]
-
Lower the reaction temperature: Perform the acylation at 0 °C or below to minimize the rate of epimerization.
-
Use a non-nucleophilic base: Employ a base like triethylamine or diisopropylethylamine (DIPEA) instead of stronger alternatives.
-
Problem: Low yield and racemization during N-3 alkylation.
-
Probable Cause: Standard alkylation conditions (e.g., NaH, alkyl halide) are often too harsh for stereochemically sensitive hydantoins. Competition between N-1 and N-3 alkylation can also lead to a mixture of products and lower yields of the desired isomer.[5]
-
Solution:
-
Consider alternative alkylation methods: The Mitsunobu reaction offers a powerful alternative for forming C-N bonds under milder, essentially neutral conditions.[16][17][18][19][20] It typically proceeds with inversion of configuration at the reacting center, which in the case of N-3 functionalization of the hydantoin ring itself, should not affect the C-5 stereocenter.
-
Optimize base and solvent: If a traditional basic approach is necessary, screen milder bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like DMF or acetonitrile at room temperature or slightly elevated temperatures, while carefully monitoring for epimerization.
-
Problem: Epimerization during attempts to introduce a functional group via a Mitsunobu reaction.
-
Probable Cause: While the Mitsunobu reaction itself is generally stereospecific, epimerization can still occur if the nucleophile being introduced is sufficiently basic to deprotonate the C-5 position of the hydantoin.[16][17] The pKa of the nucleophile is a critical factor.[16]
-
Solution:
-
Select an appropriate nucleophile: Ensure the pKa of the nucleophile is low enough (typically < 13) to avoid significant C-5 deprotonation under the reaction conditions.[16]
-
Control the order of addition: A typical protocol involves dissolving the hydantoin, the nucleophile (e.g., a carboxylic acid or imide), and triphenylphosphine in a suitable solvent like THF, cooling to 0 °C, and then slowly adding the azodicarboxylate (e.g., DEAD or DIAD).[16] This can help to control the formation of reactive intermediates.
-
Verify product stereochemistry: Always confirm the stereochemical outcome using chiral HPLC, as subtle variations in substrate and nucleophile can impact the reaction's stereointegrity.
-
Protocols & Methodologies
Protocol 1: General Procedure for N-3 Acylation with Minimal Epimerization (Adapted from Zhang et al., 2006)[13][14]
This protocol utilizes triphosgene to avoid the racemization associated with reagents like CDI.
Materials:
-
This compound
-
Triphosgene (handle with extreme care in a fume hood)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
Desired carboxylic acid
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 eq) to the solution.
-
In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.
-
Slowly add the triphosgene solution to the hydantoin solution at 0 °C over 15-20 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Add the desired carboxylic acid (1.2 eq) and continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates completion.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed N-3 Arylation without Epimerization (Adapted from Organic Letters, 2020)[7]
This method provides a mild, regioselective route to N-3 arylated hydantoins while preserving C-5 stereochemistry.
Materials:
-
This compound
-
Aryl(trimethoxyphenyl)iodonium tosylate
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a reaction vial, add this compound (1.0 eq), the aryl(trimethoxyphenyl)iodonium tosylate (1.2 eq), and CuI (10 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar).
-
Add anhydrous DCE, followed by triethylamine (2.0 eq).
-
Seal the vial and stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the N-3 arylated product.
-
Confirm stereochemical retention via polarimetry and chiral HPLC analysis.[7]
Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess Determination
This protocol provides a general workflow for assessing the enantiomeric purity of your functionalized this compound derivative.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralpak® IB or similar polysaccharide-based column)[12]
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Sample of your purified product
-
A racemic standard of your product (if available, or can be synthesized by intentionally using harsh, epimerizing conditions)
Procedure:
-
Method Development (if necessary):
-
If a method is not available in the literature, start with a mobile phase typical for your chosen column (e.g., a mixture of hexane and isopropanol for normal phase).
-
Inject the racemic standard to confirm that the two enantiomers are separated into distinct peaks.
-
Optimize the mobile phase composition (ratio of solvents) and flow rate to achieve baseline separation (Rs > 1.5) of the enantiomers. A typical flow rate is 0.5-1.5 mL/min.[21]
-
-
Sample Preparation:
-
Dissolve a small amount of your purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample onto the chiral HPLC system using the optimized method.
-
Record the chromatogram.
-
-
Data Interpretation:
-
Identify the peaks corresponding to the (S) and (R) enantiomers by comparing with the chromatogram of the racemic standard and/or an authentic sample of the starting material.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Visualizations
The Mechanism of Base-Catalyzed Epimerization
The following diagram illustrates the key steps leading to the loss of stereochemistry at the C-5 position of this compound under basic conditions.
Caption: Base-catalyzed epimerization of this compound via a planar enolate intermediate.
General Workflow for Stereopreserving Functionalization
This workflow outlines the critical stages and decision points for successfully functionalizing this compound while maintaining its stereochemical integrity.
Caption: Decision workflow for maintaining stereochemical integrity during functionalization.
References
- Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. (2020). Organic Letters.
- HPLC Analysis of 5-Methyl-5-Phenylhydantoin Enantiomers on Astec ® CHIROBIOTIC ® V. Sigma-Aldrich.
- Mitsunobu reaction. Wikipedia.
- Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. The Journal of Organic Chemistry, 71(4), 1750–1753.
- Dudley, K. H., & Bius, D. L. (1975). Buffer catalysis of the racemization reaction of some 5-phenylhydantoins and its relation to the in vivo metabolism of ethotoin. Journal of Medicinal Chemistry, 18(9), 833–836.
- Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. (2021). Chemical & Pharmaceutical Bulletin.
- Kinetic resolution. Wikipedia.
- Mitsunobu Reaction. Organic Chemistry Portal.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021).
- The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (2025).
- Recent Advances in the Mitsunobu Reaction.
- Protecting Groups.
- Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. (2025).
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2017).
- Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimeriz
- Protecting Groups. Organic Chemistry Portal.
- Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2013). SciSpace.
- Synthesis and Characteriz
- Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)
- Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020). MDPI.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025).
- Enantiomer Identific
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- 3: Chemical synthesis of C-5-monosubstituted hydantoins by....
- Proposed mechanism of base catalyzed epimerization.
- Novel new research strategies of hydantoin derivatives: A review. (2023).
- Kinetic Resolutions. University of Texas Southwestern Medical Center.
- Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization. (2006). American Chemical Society.
- Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022). The Journal of Organic Chemistry.
- A Review on the Some Biological Activities of the Hydantoin Derivatives. (2022).
- Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022). PubMed Central.
- Epimerisation in Peptide Synthesis. (2023). MDPI.
- Dynamic Kinetic Resolutions. Macmillan Group.
- The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan.
- Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transform
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Buffer catalysis of the racemization reaction of some 5-phenylhydantoins and its relation to the in vivo metabolism of ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. Protective Groups [organic-chemistry.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization [organic-chemistry.org]
- 14. Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Item - Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization - American Chemical Society - Figshare [acs.figshare.com]
- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 17. Mitsunobu Reaction [organic-chemistry.org]
- 18. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. atlanchimpharma.com [atlanchimpharma.com]
- 21. Chromatogram Detail [sigmaaldrich.com]
Technical Support Center: Optimization of Enzymatic Resolution of 5-Methylhydantoin
A Word from Your Application Scientist
Welcome, researchers and innovators. As a Senior Application Scientist, I've seen firsthand the immense potential and the intricate challenges of biocatalysis. The enzymatic resolution of 5-methylhydantoin to produce optically pure D- or L-amino acids is a cornerstone of modern pharmaceutical and chemical synthesis.[1][2][3] However, like any sophisticated process, it is not without its pitfalls. Low yields, poor enantioselectivity, and enzyme instability can be common hurdles.
This technical support center is designed to be your partner in the lab. It moves beyond simple protocols to explain the 'why' behind the 'how'. Here, we will dissect common problems, explore their root causes, and provide you with robust, field-tested solutions to optimize your experiments for success.
Section 1: The Hydantoinase Process - A Primer
The "Hydantoinase Process" is a powerful multi-enzymatic system used for the industrial production of optically pure D- or L-amino acids from inexpensive racemic 5-monosubstituted hydantoins.[4][5] This process leverages the high stereospecificity of enzymes to achieve resolutions that are difficult or costly to perform using traditional chemical methods.
The core of the process for producing D-amino acids involves a two-step enzymatic cascade. To achieve a theoretical yield of 100%, a third enzyme, hydantoin racemase, is often included to dynamically convert the unreacted L-hydantoin into the D-form, which can then enter the reaction pathway. This is known as a dynamic kinetic resolution (DKR) process.[4]
Caption: A general workflow for enzyme immobilization.
Section 3: Optimization Protocols & Data
Protocol 1: Step-by-Step Guide to a Batch Resolution Experiment
This protocol provides a general framework for a whole-cell batch resolution of D,L-5-methylhydantoin.
-
Biocatalyst Preparation:
-
Cultivate the microorganism expressing D-hydantoinase and D-carbamoylase (e.g., recombinant E. coli) under optimal growth conditions.
-
Harvest cells via centrifugation (e.g., 5000 x g for 15 min at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) and resuspend to a desired concentration (e.g., 50 g/L wet cell weight).
-
-
Reaction Setup:
-
Prepare the reaction mixture in a temperature-controlled vessel with gentle agitation.
-
Buffer: 100 mM Tris-HCl, pH 8.0 (or other optimized buffer).
-
Substrate: Add D,L-5-methylhydantoin to a final concentration of 15-50 mM. [6][7]Note: solubility may be a limiting factor; ensure it is fully dissolved.
-
Cofactor (if needed): Add any required metal ions, such as MnCl₂, to a final concentration of ~1 mM.
-
-
Initiation and Monitoring:
-
Pre-heat the reaction mixture to the optimal temperature (e.g., 50°C). [6] * Initiate the reaction by adding the prepared biocatalyst suspension.
-
Take samples at regular intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately quench the reaction in the sample by adding an equal volume of a quenching agent (e.g., methanol or 1 M HCl) and centrifuging to remove cells.
-
-
Analysis:
-
Analyze the supernatant using a suitable analytical method (see Protocol 2) to determine the concentrations of D,L-5-methylhydantoin, N-carbamoyl-D-alanine, and D-alanine.
-
Protocol 2: HPLC Method for Reaction Monitoring
A robust analytical method is essential for accurate optimization. Chiral HPLC is typically required to determine the enantiomeric excess (ee) of the product.
-
Column: A chiral column suitable for amino acid separation (e.g., a CROWNPAK CR(+) column).
-
Mobile Phase: An isocratic mobile phase, often an acidic aqueous solution. For example, perchloric acid solution (pH 1.5 - 2.0).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV detector at 210 nm.
-
Sample Preparation: Dilute the quenched reaction samples (from Protocol 1) with the mobile phase before injection.
-
Quantification: Use standard curves prepared with pure D,L-5-methylhydantoin, N-carbamoyl-D-alanine, and D-alanine to calculate concentrations.
Table 1: Optimal Reaction Conditions for Hydantoinase/Carbamoylase Systems
| Microbial Source | Biocatalyst Form | Optimal pH | Optimal Temp. (°C) | Substrate | Reference |
| Agrobacterium radiobacter | Recombinant E. coli cells | 8.0 | 50 | D,L-5-(2-methylthioethyl)-hydantoin | [6] |
| Arthrobacter crystallopoietes | Resting cells | 9.2 | 55 | D,L-5-methylhydantoin | [8] |
| Geobacillus stearothermophilus | Recombinant enzyme | 8.0 | 60 | D,L-5-methylhydantoin | [9] |
| Agrobacterium tumefaciens | Immobilized cell extract | 7.0 (Hydantoinase) | 50 (Hydantoinase) | N-carbamylglycine | [10] |
| 8.0 (Carbamoylase) | 40 (Carbamoylase) |
Section 4: Advanced Topics & FAQs
Q9: Is it better to use whole cells or purified enzymes?
A9: This is a classic "process versus purity" decision, and the answer depends on your specific goals.
-
Whole Cells:
-
Pros: Significantly cheaper as it eliminates costly and time-consuming protein purification steps. The cellular environment can protect the enzymes, and cofactor regeneration is often handled internally.
-
Cons: The cell membrane can create mass transfer limitations (substrate getting in, product getting out). Side reactions from other cellular enzymes can occur, potentially reducing yield and purity.
-
-
Purified Enzymes:
-
Pros: Provides a clean, well-defined system with no competing side reactions, leading to higher product purity. It's easier to study enzyme kinetics and optimize parameters.
-
Cons: Purification adds significant cost and complexity. The isolated enzymes may be less stable outside their native cellular environment.
-
For initial screening and large-scale production, whole-cell catalysts are often preferred for economic reasons. For detailed kinetic studies or when extremely high purity is required, purified enzymes are the better choice.
Q10: How can I address the low solubility of my hydantoin substrate?
A10: Many hydantoin derivatives, especially those with aromatic side chains, have poor aqueous solubility. This can limit the substrate concentration and, consequently, the overall productivity of the reaction.
-
pH Adjustment: Solubility can sometimes be improved by adjusting the pH of the medium.
-
Co-solvents: Using small amounts of water-miscible organic co-solvents can increase solubility. However, this must be done cautiously, as the solvent can also inhibit or denature the enzyme. A screening of different co-solvents at various concentrations is necessary.
-
Fed-Batch Strategy: As mentioned in Q4, a fed-batch approach where the substrate is added as a solid or a concentrated slurry over time is a highly effective method. This keeps the dissolved concentration low while allowing for a high overall substrate loading.
Q11: What is the role of a hydantoin racemase and when should I consider using one?
A11: The D-hydantoinase is stereoselective; it will only convert the D-enantiomer of 5-methylhydantoin. This means that in a standard kinetic resolution, the maximum theoretical yield of the D-amino acid is only 50%. The remaining 50% is the unreacted L-5-methylhydantoin.
-
The Role of Racemase: A hydantoin racemase is an enzyme that catalyzes the interconversion of L-hydantoin and D-hydantoin. [4][6]* When to Use It: By including a hydantoin racemase in the reaction, the unreacted L-5-methylhydantoin is continuously converted back into D-5-methylhydantoin, which the D-hydantoinase can then act upon. This "dynamic kinetic resolution" allows the reaction to proceed beyond the 50% limit, theoretically achieving a 100% conversion of the starting racemic mixture into the desired D-amino acid. [6]Therefore, if your goal is to maximize the yield from your racemic starting material, co-expressing or co-immobilizing a hydantoin racemase is essential.
Section 5: References
-
Rational Engineering of the Substrate Specificity of a Thermostable D-Hydantoinase (Dihydropyrimidinase). (n.d.). PMC - NIH. [Link]
-
Martínez-Rodríguez, S., et al. (2002). Complete conversion of D,L-5-monosubstituted hydantoins with a low velocity of chemical racemization into D-amino acids using whole cells of recombinant Escherichia coli. Biotechnology Progress, 18(6), 1201-1206. [Link]
-
Co-immobilization of D-hydantoinase and D-carboamylase on Chitin: Application to the Synthesis of p-hydroxyphenylglycine. (2014). ResearchGate. [Link]
-
Martins, J. H., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. Molecules, 25(22), 5429. [Link]
-
Foster, I. M., et al. (2003). Enhanced hydantoinase and N-carbamoylase activity on immobilisation of Agrobacterium tumefaciens. Biotechnology Letters, 25(1), 67-72. [Link]
-
"Hydantoinase process". Optically pure D-amino acid production by hydrolysis of D,L-5-monosubstituted hydantoins. (n.d.). ResearchGate. [Link]
-
Gotor-Fernández, V., et al. (2017). l-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process: Improvement and Comparison with a Free Protein System. Catalysts, 7(6), 192. [Link]
-
Site-directed engineering of the substrate specificity of a thermostable D-hydantoinase (dihydropyrimidinase). (2007). INIS-IAEA. [Link]
-
Substrate inhibition by the blockage of product release and its control by tunnel engineering. (2017). Nature Catalysis. [Link]
-
Bayer, T., & Bornscheuer, U. T. (2023). An Update: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 62(27), e202218821. [Link]
-
Kim, H. S., et al. (2007). Designing the substrate specificity of d-hydantoinase using a rational approach. Enzyme and Microbial Technology, 41(6-7), 766-772. [Link]
-
Martínez-Gomariz, M., et al. (2016). Carbamoylases: characteristics and applications in biotechnological processes. Applied Microbiology and Biotechnology, 100(19), 8237-8249. [Link]
-
Industrial applications of enzymes demonstrating their broad... (n.d.). ResearchGate. [Link]
-
Substrate specificity of D-hydantoinase (for hydrolysis reaction) from Blastobacter sp. strain A17p-4 a. (n.d.). ResearchGate. [Link]
-
Zhang, Y., et al. (2021). Product inhibition kinetics determinations - Substrate interaction affinity and enzymatic kinetics using one quantitative FRET assay. International Journal of Biological Macromolecules, 193(Pt B), 1481-1487. [Link]
-
Industrial Applications of Enzymes: Recent Advances, Techniques, and Outlooks. (2018). MDPI. [Link]
-
Engineering the Thermostability of a D-Carbamoylase Based on Ancestral Sequence Reconstruction for the Efficient Synthesis of D-Tryptophan. (2022). ACS Catalysis, 12(2), 1251-1263. [Link]
-
Factors affecting enzyme activity. (n.d.). Monash University. [Link]
-
Factors Affecting the Enzyme Activity | Enzymology. (n.d.). Biology Discussion. [https://www.biologydiscussion.com/enzymes/f actors-affecting-the-enzyme-activity-enzymology/10633]([Link] actors-affecting-the-enzyme-activity-enzymology/10633)
-
Converting Enzymes into Tools of Industrial Importance. (2016). Recent Patents on Biotechnology, 10(1), 11-22. [Link]
-
The application of product inhibition studies to one substrate–one product enzymic reactions. (1969). Biochemical Journal, 113(2), 387-393. [Link]
-
All Factors Affecting the Speed of Enzymatic Reactions. (2024). ScienceCodons. [Link]
-
An Overview on Mechanism of Enzyme Actions and Influential Factors in Plant Biology. (2023). Journal of Plant Science and Technology. [Link]
-
Enzymatic Reactions in Ionic Liquids: Lipase-Catalyzed Kinetic Resolution of Racemic, P-Chiral Hydroxymethanephosphinates and Hydroxymethylphosphine Oxides. (2003). ResearchGate. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Carbamoylases: characteristics and applications in biotechnological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complete conversion of D,L-5-monosubstituted hydantoins with a low velocity of chemical racemization into D-amino acids using whole cells of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rational Engineering of the Substrate Specificity of a Thermostable D-Hydantoinase (Dihydropyrimidinase) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced hydantoinase and N-carbamoylase activity on immobilisation of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Enantiomerically Pure (S)-5-Methylhydantoin
Welcome to the technical support center for the synthesis and scale-up of (S)-5-methylhydantoin. This guide is designed for researchers, chemists, and process development professionals who are working to produce this valuable chiral building block on a larger scale. Here, we move beyond basic protocols to address the common, yet complex, challenges encountered in the lab and during pilot production. Our focus is on providing causal explanations and actionable solutions to help you achieve high yield and excellent enantiomeric purity consistently.
Overview of Synthetic Strategies
The selection of a synthetic route is the most critical decision in a scale-up campaign. The optimal choice depends on factors like raw material cost, process safety, scalability, and the desired enantiomeric purity. This compound is typically derived from L-alanine, ensuring the correct stereochemistry from the start.
| Synthetic Route | Starting Material | Key Reagents | Advantages | Common Challenges |
| Urech Hydantoin Synthesis (Modified) | L-Alanine | Potassium Cyanate (KOCN), Acid/Base | Inexpensive starting material, direct route.[1] | Potential for racemization under harsh pH or high temperatures[2][3], handling of toxic cyanates. |
| From N-Protected Alanine | N-Cbz-L-alanine, N-Boc-L-alanine | Cyanating agents (e.g., CBX), Base (e.g., DMAP) | Milder conditions, reduced risk of racemization.[4] | Higher cost of protected amino acids and reagents, additional protection/deprotection steps. |
| Enzymatic Resolution | Racemic 5-methylhydantoin | Hydantoinase/Carbamoylase enzymes | High enantioselectivity, green chemistry approach.[5][6] | Requires specific enzymes, optimization of pH and temperature is crucial, separation of product from unreacted starting material. |
| Bucherer-Bergs Reaction | Acetaldehyde | KCN, (NH₄)₂CO₃ | One-pot, multicomponent reaction, good for racemic synthesis.[7][8][9][10] | Inherently produces a racemic mixture, requiring a subsequent resolution step. Not ideal for direct asymmetric synthesis. |
For scale-up, the modified Urech synthesis starting from L-alanine is often preferred due to its cost-effectiveness. However, careful control of reaction parameters is paramount to prevent loss of optical purity.
Recommended Baseline Protocol: Cyclization of L-Alanine
This protocol provides a robust starting point for producing this compound. It is designed to minimize racemization and simplify workup.
Step-by-Step Methodology:
-
Urea Formation:
-
Dissolve L-alanine (1.0 eq) in water.
-
Add potassium cyanate (1.1 eq) portion-wise while maintaining the temperature below 20°C with an ice bath.
-
Stir the mixture at room temperature for 4-6 hours until TLC or LC-MS analysis shows complete consumption of L-alanine.
-
-
Cyclization & Isolation:
-
Acidify the reaction mixture to pH 1-2 using concentrated hydrochloric acid (HCl) at a temperature below 10°C.
-
Heat the mixture to 90-95°C and hold for 2-3 hours. Monitor the reaction for the formation of this compound.
-
Cool the mixture to 0-5°C and hold for at least 2 hours to allow for complete crystallization.
-
Filter the solid product, wash with a small amount of ice-cold water, and then with cold ethanol.
-
Dry the product under vacuum at 50-60°C.
-
-
Purity Analysis:
Troubleshooting Guide
This section addresses the most frequent issues encountered during the synthesis and scale-up of this compound.
Problem 1: Low Enantiomeric Excess (e.e.%)
Question: My final product shows an e.e. of less than 98% by chiral HPLC. What are the likely causes and how can I fix this?
Answer: Loss of stereochemical integrity is a primary concern. The C-5 proton of the hydantoin ring is susceptible to deprotonation and reprotonation, which leads to racemization, especially under basic conditions or at elevated temperatures.[2][3]
Potential Causes & Solutions:
-
Cause A: High pH during Urea Formation.
-
Explanation: The initial reaction of alanine with potassium cyanate can create a basic environment, initiating racemization of the starting material or the intermediate ureido acid.
-
Solution: Monitor the pH during the addition of potassium cyanate. If it rises above pH 10, add a dilute acid (e.g., 1M HCl) dropwise to maintain a pH range of 8.5-9.5.
-
-
Cause B: Excessive Temperature during Cyclization.
-
Explanation: While heat is required for the acid-catalyzed cyclization, prolonged exposure to high temperatures (>100°C) in a strongly acidic medium can accelerate the enolization of the hydantoin ring, leading to racemization.
-
Solution: Maintain strict temperature control during the cyclization step. Use a well-calibrated temperature probe and a reliable heating mantle or oil bath. Aim for the lower end of the effective temperature range (90-95°C) and monitor the reaction to avoid unnecessarily long heating times.
-
-
Cause C: Racemization during Workup/Isolation.
-
Explanation: If the product is isolated from a basic aqueous solution or subjected to basic conditions during recrystallization, significant racemization can occur.
-
Solution: Ensure the final workup and crystallization are performed under neutral or slightly acidic conditions. If recrystallization is necessary, use solvents like ethanol/water mixtures and avoid basic additives.
-
Problem 2: Low Overall Yield
Question: My reaction yield is consistently below 70%. Where should I investigate to identify product loss?
Answer: Low yield can result from incomplete reactions, side-product formation, or mechanical losses during isolation. A systematic approach is needed to pinpoint the issue.
Potential Causes & Solutions:
-
Cause A: Incomplete Urea Formation.
-
Explanation: The reaction between alanine and cyanate may not have gone to completion before acidification.
-
Solution: Before proceeding to the cyclization step, confirm the complete consumption of L-alanine using a suitable in-process control (IPC) like TLC or a rapid LC method. If the reaction has stalled, consider adding a small additional charge of potassium cyanate.
-
-
Cause B: Hydrolysis of Potassium Cyanate.
-
Explanation: Potassium cyanate can hydrolyze in water, especially under acidic conditions, to ammonia and carbon dioxide, rendering it ineffective.
-
Solution: Use fresh, high-quality potassium cyanate. Add it to the alanine solution portion-wise to ensure it reacts before it has a chance to decompose.
-
-
Cause C: Product Loss during Isolation.
-
Explanation: this compound has moderate solubility in water, and this solubility increases with temperature.[14] Significant product can be lost in the mother liquor if crystallization is incomplete or if excessive wash volumes are used.
-
Solution:
-
Crystallization: Ensure the final solution is cooled to a low temperature (0-5°C) and held for an adequate time (2-4 hours) to maximize crystal formation.
-
Washing: Use minimal volumes of ice-cold water and ethanol for washing the filter cake. Using warm solvents will redissolve the product.
-
Mother Liquor Analysis: Analyze the mother liquor by HPLC to quantify the amount of lost product. If significant, consider a second crop crystallization or a rework procedure for the mother liquors on a large scale.
-
-
Problem 3: Scale-Up Failures
Question: The synthesis worked perfectly on a 10g scale, but when I tried a 200g scale, the yield and purity dropped significantly. What went wrong?
Answer: Scale-up introduces challenges related to mass and heat transfer, mixing, and reagent addition rates that are not apparent on a small scale.[15][16][17]
Potential Causes & Solutions:
-
Cause A: Inefficient Heat Transfer.
-
Explanation: The surface-area-to-volume ratio decreases as the reactor size increases. Exothermic or endothermic events are harder to control. During the exothermic acidification step, localized "hot spots" can form, leading to side reactions and racemization.
-
Solution: Use a jacketed reactor with efficient cooling. Add the acid slowly and sub-surface to ensure rapid dispersion and heat exchange. Monitor the internal batch temperature, not just the jacket temperature.
-
-
Cause B: Poor Mixing.
-
Explanation: In a large vessel, achieving homogeneous mixing is more difficult. This can lead to localized high concentrations of reagents, causing side reactions. During crystallization, poor mixing can lead to the formation of fine particles or oils that are difficult to filter.
-
Solution: Select an appropriate impeller (e.g., pitched-blade turbine for good top-to-bottom flow) and agitation speed. Ensure the vessel has baffles to prevent vortexing and promote efficient mixing.
-
-
Cause C: Extended Reaction/Workup Times.
-
Explanation: Charging reagents, heating, cooling, and filtering simply take longer on a larger scale. Prolonged exposure to harsh conditions (high heat, extreme pH) can increase the likelihood of degradation or racemization.
-
Solution: Re-optimize the process for the larger scale. It may be necessary to use a more powerful heating/cooling system or larger filtration equipment to minimize processing times. Plan the entire sequence in advance to ensure smooth transitions between steps.
-
Visualization of Key Processes
General Synthesis Workflow
This diagram illustrates the primary stages in the synthesis of this compound from L-alanine.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Enantiomeric Excess
Use this diagram to diagnose the root cause of poor stereochemical outcomes.
Caption: Decision tree for diagnosing sources of racemization.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to determine the enantiomeric excess (e.e.) of 5-methylhydantoin? A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[12][18] Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are highly effective. A typical mobile phase is a mixture of hexane and ethanol or isopropanol.[13]
Q2: How should I store enantiomerically pure this compound? A: Store the compound in a cool, dry place, tightly sealed to protect from moisture. It is a stable, crystalline solid. Long-term storage in solution, especially if the solvent is basic, should be avoided to prevent potential racemization.
Q3: Are there greener alternatives to using potassium cyanate? A: Research into greener synthetic routes is ongoing. One approach is the use of enzyme-catalyzed reactions, such as those involving hydantoinases, which can offer high selectivity under mild, aqueous conditions.[5][6] Another avenue involves using less toxic, bench-stable cyanation reagents in place of alkali metal cyanides, although these are often more expensive.[4]
Q4: Can I repurify a batch with low e.e.%? A: Unfortunately, standard crystallization is unlikely to significantly improve the e.e. of a partially racemized mixture, as enantiomers co-crystallize. To upgrade the material, you would need to perform a classical resolution (e.g., by forming diastereomeric salts with a chiral amine or acid) or utilize preparative chiral chromatography, both of which are costly and complex at scale. The best strategy is to prevent racemization in the first place.
References
-
Cardiff University. (n.d.). The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. ORCA. Retrieved from [Link]
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. Available from: [Link]
-
Chiralpedia. (2025). Part 5. The Future of Chirality: Challenges and Innovations. Chiralpedia. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. Retrieved from [Link]
-
Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. Retrieved from [Link]
-
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. Retrieved from [Link]
-
Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
Martínez-Rodríguez, S., et al. (2010). Enzymatic racemization of different 5-monosubstituted hydantoins by S. meliloti CECT 4114 hydantoin racemase. Applied Microbiology and Biotechnology, 87(5), 1675-1684. Available from: [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5,5-Dimethylhydantoin. Retrieved from [Link]
-
SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry. Retrieved from [Link]
-
Declas, N., Le Vaillant, F., & Waser, J. (2019). Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone. Organic Letters, 21(2), 524-528. Available from: [Link]
-
ResearchGate. (n.d.). Chemical synthesis of C-5-monosubstituted hydantoins. Retrieved from [Link]
-
PubMed. (2010). Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives. Archiv der Pharmazie, 343(11), 617-626. Retrieved from [Link]
-
Moodley, K., et al. (2017). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 2(27), 8343-8348. Available from: [Link]
-
National Institutes of Health. (2019). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. ACS Catalysis, 9(12), 11453-11458. Available from: [Link]
-
SRR Publications. (2022). Novel new research strategies of hydantoin derivatives: A review. International Journal of ChemTech Research, 15(2), 123-136. Retrieved from [Link]
-
National Institutes of Health. (2007). A simple and expedient method for the preparation of N-chlorohydantoins. Synthesis, 2007(18), 2821-2824. Available from: [Link]
-
ResearchGate. (2011). Synthesis and Reactivity of 5-Methylenehydantoins. Retrieved from [Link]
-
MDPI. (2022). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Crystals, 12(11), 1546. Retrieved from [Link]
-
Springer. (2022). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. Journal of Food Measurement and Characterization, 16, 4583-4591. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic kinetic resolution of 5 and 6. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
-
National Institutes of Health. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 14(10), 1039. Available from: [Link]
-
National Institutes of Health. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 22(19), 10321. Available from: [Link]
-
American Chemical Society. (2023). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society, 145(4), 2469-2480. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic kinetic resolution of (RS)-4. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 5,5-dimethyl hydantoin.
-
National Institutes of Health. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8794. Available from: [Link]
-
National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 193, 113721. Available from: [Link]
-
Università di Ferrara. (2021). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Digital CSIC. (2021). Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. Tetrahedron Letters, 77, 153198. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. Organic & Biomolecular Chemistry, 11(36), 6140-6147. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Advances, 11(32), 19575-19590. Retrieved from [Link]
-
BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]
-
Royal Society of Chemistry. (2007). The asymmetric total synthesis of (+)-N-acetyl norloline. Chemical Communications, (48), 5200-5202. Retrieved from [Link]
Sources
- 1. srrjournals.com [srrjournals.com]
- 2. [PDF] The mechanism of racemisation of 5-substituted hydantoins in aqueous solution | Semantic Scholar [semanticscholar.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. d-nb.info [d-nb.info]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Part 5. The Future of Chirality: Challenges and Innovations – Chiralpedia [chiralpedia.com]
- 16. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. sfera.unife.it [sfera.unife.it]
Common impurities in (S)-5-METHYLHYDANTOIN synthesis and their removal
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of (S)-5-Methylhydantoin. As a Senior Application Scientist, I have compiled this guide to address the common challenges and questions that arise during the synthesis and purification of this important chiral intermediate. This resource is designed to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesis of this compound?
The impurity profile of your this compound synthesis will largely depend on the synthetic route employed. However, several common impurities are frequently encountered:
-
Enantiomeric Impurity ((R)-5-Methylhydantoin): This is often the most critical impurity, arising from the racemization of the desired (S)-enantiomer under certain reaction or workup conditions. The stereochemical lability of the C-5 proton in the hydantoin ring makes it susceptible to epimerization[1][2].
-
Hydrolysis Products (N-Carbamoyl-S-alanine): The hydantoin ring can undergo hydrolysis, particularly under basic or acidic conditions, to yield the corresponding N-carbamoyl amino acid[3].
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials can be present in the crude product. For instance, in a Bucherer-Bergs type synthesis, these could include alanine, a cyanide source (e.g., potassium cyanide), and ammonium carbonate[4].
-
Side-Reaction Byproducts: The specific byproducts will be route-dependent. For example, in syntheses starting from α-amino amides, the choice of cyclizing agent can influence byproduct formation[1][3].
Troubleshooting Guides
Issue 1: My final product has a low enantiomeric excess (ee). How can I identify and remove the unwanted (R)-enantiomer?
Root Cause Analysis:
Racemization is a common challenge in the synthesis of chiral hydantoins. The C-5 proton is acidic and can be abstracted by bases, leading to a planar enolate intermediate that can be protonated from either face, resulting in a mixture of enantiomers[1][2]. Factors that promote racemization include:
-
Elevated temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for proton abstraction.
-
Basic conditions: The presence of bases, even weak ones like imidazole (which can be a byproduct in some synthetic routes), can catalyze racemization[2][3].
-
Prolonged reaction or workup times: Longer exposure to racemization-promoting conditions will naturally lead to a lower enantiomeric excess.
Troubleshooting Workflow: Identification and Removal of (R)-5-Methylhydantoin
Caption: Workflow for addressing low enantiomeric excess.
Detailed Protocols:
1. Chiral HPLC Method for Enantiomeric Purity Analysis
This method provides a baseline for separating the enantiomers of 5-methylhydantoin. Optimization may be required based on your specific HPLC system and column.
| Parameter | Condition |
| Column | Polysaccharide-based chiral stationary phase (e.g., CHIRAL ART Amylose-SA, Cellulose-SB, or Cellulose-SC)[5] |
| Mobile Phase | A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v)[5]. For basic compounds, 0.1% diethylamine can be added. For acidic compounds, 0.1% trifluoroacetic acid can be added. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
2. Fractional Recrystallization Protocol
Fractional crystallization is a powerful technique for enriching the desired enantiomer[6][7]. The success of this method relies on the fact that the racemic mixture and the pure enantiomers have different solubilities.
-
Solvent Screening: The ideal solvent is one in which the compound is moderately soluble at high temperatures and sparingly soluble at room temperature. Common solvents to screen include ethanol, ethanol/water mixtures, acetone/hexane, and ethyl acetate/hexane[8].
-
Procedure:
-
Dissolve the impure this compound in a minimum amount of the chosen boiling solvent.
-
Allow the solution to cool slowly and undisturbed to room temperature. This slow cooling is crucial for the selective crystallization of the major enantiomer.
-
If no crystals form, try seeding the solution with a small crystal of pure this compound.
-
Once crystallization begins, cool the mixture further in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals and analyze their enantiomeric purity using the chiral HPLC method described above.
-
Multiple recrystallizations may be necessary to achieve the desired enantiomeric excess.
-
Issue 2: My NMR spectrum shows unexpected peaks that don't correspond to this compound. How can I identify and remove these process-related impurities?
Root Cause Analysis:
Unexpected peaks in your NMR spectrum often point to the presence of unreacted starting materials or byproducts from side reactions.
-
Unreacted Alanine/Alanine Derivatives: If your synthesis starts from alanine or an alanine derivative, incomplete reaction will result in its presence in the final product.
-
Hydrolysis to N-Carbamoyl-S-alanine: As mentioned, the hydantoin ring can open to form N-carbamoyl-S-alanine, which will have a distinct NMR spectrum[3].
-
Residual Solvents: Solvents used in the synthesis or workup can be retained in the final product[9][10][11][12].
Troubleshooting Workflow: Identification and Removal of Process-Related Impurities
Sources
- 1. Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization [organic-chemistry.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. rcprocess.se [rcprocess.se]
- 7. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Analytical challenges in determining the enantiomeric excess of (S)-5-METHYLHYDANTOIN
Welcome to the technical support center for the analysis of (S)-5-methylhydantoin. This guide is designed for researchers, scientists, and drug development professionals to address the specific analytical challenges encountered when determining the enantiomeric excess (ee) of this compound. The following information is structured in a question-and-answer format to provide direct, actionable solutions to common experimental issues.
Section 1: Foundational Concepts & Method Selection
Q1: Why is determining the enantiomeric excess of this compound critical, and what are the primary analytical methods used?
Determining the enantiomeric excess is crucial because enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological profiles.[1][2] For this compound, ensuring its enantiomeric purity is a key quality control parameter in pharmaceutical development to guarantee safety and efficacy.[3]
The most prevalent and robust method for this analysis is Chiral High-Performance Liquid Chromatography (HPLC) .[1][3] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[4] Other methods like Gas Chromatography (GC) with a chiral column or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents can also be employed, though HPLC is often the first choice due to its versatility and wide applicability.[5][6][7]
Section 2: Chiral HPLC - Troubleshooting & Optimization
This section focuses on the most common analytical platform, Chiral HPLC, and provides solutions to frequently encountered problems.
Q2: I am not seeing any separation between the (S)- and (R)-5-methylhydantoin enantiomers. What is the first thing I should check?
The complete co-elution of enantiomers almost always points to an issue with the fundamental chiral recognition mechanism. The primary factors to investigate are the Chiral Stationary Phase (CSP) and the mobile phase composition.
1. Inappropriate Chiral Stationary Phase (CSP): There is no universal CSP.[8] The selection is the most critical factor. For hydantoin derivatives, which are cyclic amides, polysaccharide-based CSPs are a highly effective starting point.[4][9][10]
- Recommendation: Start with columns based on amylose or cellulose derivatives , such as those coated with tris(3,5-dimethylphenylcarbamate).[9][10] Columns like CHIRALPAK® IA, IB, IC, or CHIRALCEL® OD-H have shown success in separating similar amide compounds.[10][11][12]
2. Incorrect Mobile Phase System: Chiral separations are highly sensitive to the mobile phase.
- Normal-Phase vs. Reversed-Phase: Polysaccharide CSPs can be used in either normal-phase (e.g., Hexane/Ethanol) or reversed-phase (e.g., Acetonitrile/Water) modes. Normal-phase often provides better selectivity for chiral separations.[8]
- Recommendation: Begin screening with a simple normal-phase system. A common starting point is a mixture of a non-polar solvent like Hexane or Heptane and an alcohol modifier like Isopropanol (IPA) or Ethanol (EtOH).
.dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} .enddot Caption: Initial troubleshooting workflow for co-eluting peaks.
Q3: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
Poor resolution means the peaks are not baseline separated, which hinders accurate quantification.[13][14] Once partial separation is achieved, you can fine-tune the method using the following strategies:
| Parameter | Action & Rationale | Starting Point |
| Mobile Phase Composition | Adjust Modifier Percentage: Decrease the percentage of the alcohol (polar) modifier in a normal-phase system. This generally increases retention time and allows for more interaction with the CSP, often improving resolution.[9] | If using 80:20 Hexane:IPA, try 90:10. |
| Flow Rate | Decrease Flow Rate: A lower flow rate increases the residence time of the enantiomers on the column, providing more opportunities for chiral recognition to occur.[9][14] | Reduce from 1.0 mL/min to 0.5-0.7 mL/min. |
| Temperature | Vary Column Temperature: Temperature affects the thermodynamics of the chiral interaction.[9] The effect can be unpredictable, so screening temperatures both above and below ambient (e.g., 15°C, 25°C, 40°C) is recommended. Lower temperatures often enhance resolution.[14] | Start at ambient (25°C), then try 15°C. |
| Mobile Phase Additives | Introduce an Additive: For compounds like hydantoins that have acidic protons, adding a small amount of an acidic additive like Trifluoroacetic Acid (TFA) or Acetic Acid (0.1%) can improve peak shape and sometimes selectivity. | Add 0.1% TFA to the alcohol modifier. |
Q4: My peaks are broad or show significant tailing. What causes this and how can I fix it?
Poor peak shape compromises both resolution and the accuracy of integration.[9][13]
-
Cause 1: Secondary Interactions: The slightly acidic N-H protons in the hydantoin ring can interact with residual silanol groups on the silica support of the CSP, causing peak tailing.[9]
-
Solution: Add a competing agent to the mobile phase. For an acidic compound, a small amount of an acid like 0.1% TFA can sharpen peaks by protonating the silanol groups and minimizing these unwanted interactions.
-
-
Cause 2: Column Overload: Injecting too much sample mass onto the column is a common cause of peak fronting or tailing.[7] Chiral columns are particularly susceptible to overloading.
-
Cause 3: Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[9]
.dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} .enddot Caption: Key causes and solutions for poor peak shape.
Section 3: Sample Preparation & Quantitation
Q5: Are there specific sample preparation guidelines for analyzing 5-methylhydantoin?
Yes. Proper sample preparation is key to robust and reproducible results.
1. Solvent Selection: As mentioned, the ideal sample solvent is the mobile phase itself.[9] If solubility is an issue, use a solvent that is compatible with your mobile phase and CSP. For normal-phase chromatography, solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) are often forbidden for coated polysaccharide columns as they can damage the stationary phase.[16] Always check the column's instruction manual for solvent compatibility. Immobilized CSPs offer broader solvent compatibility.[16][17]
2. Filtration: Always filter your sample through a 0.22 µm or 0.45 µm filter before injection. This prevents particulates from blocking the column frit, which can cause high backpressure and distorted peaks.[14]
Protocol: Basic Sample Preparation Workflow
-
Weighing: Accurately weigh a known amount of the 5-methylhydantoin sample.
-
Dissolution: Dissolve the sample in a minimal amount of a suitable, compatible solvent to create a stock solution (e.g., 1 mg/mL).
-
Dilution: Dilute the stock solution with the mobile phase to a final concentration appropriate for UV detection (e.g., 0.1 mg/mL).
-
Filtration: Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE for organic solvents) into an HPLC vial.
-
Injection: Inject the filtered sample into the HPLC system.
Q6: How do I accurately calculate the enantiomeric excess (% ee)?
The enantiomeric excess is a measure of the purity of one enantiomer relative to the other.[18] It is calculated from the peak areas in the chromatogram. Assuming the detector response is the same for both enantiomers (a valid assumption for enantiomers unless a chiral detector is used), the calculation is as follows:
Formula for Enantiomeric Excess (% ee): % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
Where:
-
Area_S is the integrated peak area of the desired (S)-enantiomer.
-
Area_R is the integrated peak area of the undesired (R)-enantiomer.
A completely pure sample of the (S)-enantiomer would have an ee of 100%, while a racemic mixture (50:50) would have an ee of 0%.[18]
Q7: What are the essential parameters for validating my chiral HPLC method?
Method validation ensures that your analytical procedure is fit for its intended purpose.[3][19] For determining enantiomeric excess, the undesired enantiomer is treated as an impurity.[3] Key validation parameters include:
-
Specificity: The ability to assess the desired enantiomer in the presence of the undesired one. This is demonstrated by achieving baseline resolution (Rs ≥ 1.5).
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This should be assessed for both enantiomers.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably detected and quantified. The LOQ is critical for ensuring you can measure impurities at the required specification level.[3] A typical acceptance criterion for LOQ is a signal-to-noise ratio (S/N) of at least 10.[3]
-
Precision: The closeness of agreement between a series of measurements. Assessed at different levels (repeatability, intermediate precision).
-
Accuracy: The closeness of the test results to the true value. Often determined by spiking the main component with known amounts of the undesired enantiomer.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, temperature ±2°C).
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. Google Cloud.
- Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC. NIH.
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
- Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy | The Journal of Organic Chemistry.
- Chiral separation of amides using supercritical fluid chrom
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Sigma-Aldrich.
- Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. The Journal of Organic Chemistry.
- Chiral separation of amides using supercritical fluid chrom
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- A Comparative Guide to the Validation of Analytical Methods for Chiral Amine Quantific
- Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
- Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. Benchchem.
- CHIRAL Handbook. BGB Analytik.
- Chiral Column Sample Prep : r/Chempros. Reddit.
- Practical Considerations for Achiral Analysis of Pharmaceutical Compounds Using Convergence Chromatography.
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
- Enantiomeric excess. Wikipedia.
- Chiral Chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mz-at.de [mz-at.de]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bgb-analytik.com [bgb-analytik.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. shimadzu.com [shimadzu.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. Practical Considerations for Achiral Analysis of Pharmaceutical Compounds Using Convergence Chromatography | Separation Science [sepscience.com]
- 16. reddit.com [reddit.com]
- 17. chiraltech.com [chiraltech.com]
- 18. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 19. routledge.com [routledge.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of (S)-5-Methylhydantoin by NMR and Mass Spectrometry
This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of (S)-5-Methylhydantoin. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
This compound is a chiral heterocyclic compound significant in medicinal chemistry and as a metabolic byproduct. Unambiguous confirmation of its covalent structure and stereochemistry is critical for its application in drug design and development.[1] This guide will demonstrate how NMR and MS serve as powerful, complementary techniques to achieve a confident structural assignment.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[2][3][4] It provides detailed information about the chemical environment, connectivity, and relative orientation of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for mapping the atomic framework.
Causality of Experimental Choices
-
¹H NMR - Mapping the Protons: ¹H NMR is the initial and most informative experiment. It allows for the direct observation of all hydrogen atoms, providing data on their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the number of protons of a specific type (integration).[5]
-
¹³C NMR - Confirming the Carbon Skeleton: While ¹H NMR reveals the proton structure, ¹³C NMR confirms the carbon backbone. This is crucial for identifying all carbon atoms, including quaternary carbons and carbonyl groups that are invisible in ¹H NMR.[3][6]
-
Solvent Selection (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for hydantoins. Its polarity effectively dissolves the sample, and its high boiling point allows for stable acquisitions. Importantly, the acidic N-H protons of the hydantoin ring are observable in DMSO-d₆ as they exchange slowly, whereas they would be lost in solvents like D₂O.
Expected ¹H and ¹³C NMR Data
The structural features of this compound lead to a predictable NMR fingerprint.
| Assignment | ¹H NMR (Expected) | ¹³C NMR (Expected) | Rationale |
| -CH₃ | Doublet, ~1.2 ppm | ~15-20 ppm | The methyl protons are split by the adjacent methine proton. This upfield chemical shift is typical for an aliphatic methyl group. |
| -CH- | Quartet, ~4.0 ppm | ~55-60 ppm | The methine proton is split by the three methyl protons. Its proximity to the electronegative nitrogen and carbonyl groups shifts it downfield. |
| N1-H | Broad Singlet, ~10.4 ppm | - | This amide proton is deshielded by the adjacent C=O group, resulting in a significant downfield shift. |
| N3-H | Broad Singlet, ~7.9 ppm | - | This amide proton is also deshielded, but typically appears slightly more upfield than the N1-H. |
| C2=O | - | ~157 ppm | The chemical shift is characteristic of a urea-like carbonyl carbon. |
| C4=O | - | ~174 ppm | This amide carbonyl carbon is typically more deshielded than the C2 carbonyl. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Detailed Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.
-
Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom, simplifying the spectrum.[3]
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to TMS.
Section 2: Mass Spectrometry (MS) - Molecular Weight and Formula Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] For structural validation, its primary roles are to confirm the molecular weight and elemental composition, and to provide structural clues through fragmentation analysis.
Causality of Experimental Choices
-
Ionization Technique (ESI): Electrospray Ionization (ESI) is the preferred method for polar molecules like hydantoins. It is a "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, preserving the crucial molecular weight information.[7][8][9]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental formula (C₄H₆N₂O₂ for 5-methylhydantoin), distinguishing it from other compounds with the same nominal mass.
-
Tandem MS (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.[10] This pattern acts as a fingerprint and helps confirm the connectivity of the molecule.
Expected Mass Spectrometry Data
| Analysis Type | Expected Result | Rationale |
| HRMS (ESI+) | m/z = 115.0502 [M+H]⁺ | The calculated exact mass for C₄H₇N₂O₂⁺ is 115.0502. Observing this mass confirms the elemental formula. |
| MS/MS Fragmentation | Major fragments at m/z 72 and 44 | Loss of the isocyanate group (-HNCO) is a characteristic fragmentation pathway for hydantoins, leading to a fragment at m/z 72. Further fragmentation can produce smaller characteristic ions. |
Detailed Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
HRMS Acquisition: Use a high-resolution instrument (e.g., Orbitrap or TOF) to determine the accurate mass of the [M+H]⁺ ion.
-
MS/MS Acquisition: Perform a product ion scan on the isolated [M+H]⁺ precursor ion (m/z 115.05) to generate the fragmentation spectrum.
Section 3: Workflow and Logic of Validation
The validation of this compound's structure is a logical, multi-step process where each piece of data corroborates the others. The workflow ensures that the identity, purity, and structural integrity of the compound are confirmed systematically.
Caption: Experimental workflow for structural validation.
Caption: Logic of data integration for structural confirmation.
Section 4: Comparative Analysis & The Question of Stereochemistry
NMR and MS are highly complementary, providing orthogonal information that, together, builds a complete structural picture.
-
NMR's Strength: Provides unambiguous information on the covalent bonding framework (atom-to-atom connectivity). It is unparalleled for determining the constitution of an organic molecule.[11]
-
MS's Strength: Delivers precise molecular weight and elemental formula information with exceptional sensitivity.[12][13] It confirms that the observed molecule has the correct atomic composition.
A Critical Limitation: Validating Chirality
It is crucial to recognize that standard NMR and MS techniques cannot differentiate between enantiomers.[1][14] this compound and its mirror image, (R)-5-Methylhydantoin, will produce identical NMR and MS spectra because the connectivity and atomic composition are the same.
Alternative & Complementary Techniques for Stereochemical Validation
To confirm the absolute stereochemistry (the 'S' configuration), researchers must employ chiroptical or chiral separation techniques.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating enantiomers.[15][16] By using a chiral stationary phase (CSP), the two enantiomers interact differently, leading to different retention times. Comparing the retention time to a certified this compound standard provides definitive confirmation.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers give mirror-image CD spectra, providing a distinct fingerprint for each.
-
Single-Crystal X-ray Diffraction: If a suitable crystal can be grown, this technique provides an absolute 3D structure of the molecule, definitively establishing the (S) configuration.[17][18]
Conclusion
The structural validation of this compound requires a multi-faceted analytical approach. NMR spectroscopy expertly defines the molecular scaffold, detailing the connectivity of every atom. Mass spectrometry provides orthogonal confirmation of the elemental formula and core structural motifs with high sensitivity. Together, they provide incontrovertible evidence for the constitution of 5-methylhydantoin. However, these powerful techniques are blind to stereochemistry. Therefore, for a complete and rigorous validation of this compound, these methods must be supplemented with a stereochemistry-specific technique, such as chiral HPLC, to unequivocally confirm the enantiomeric identity.
References
-
Wikipedia. Electrospray ionization. [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]
-
Wu, Z., & Rodgers, R. P. (2006). Fundamentals and Applications of Electrospray Ionization Mass Spectrometry for Petroleum Characterization. Energy & Fuels, 20(2), 674–681. [Link]
- Cole, R. B. (Ed.). (1997).
-
Slideshare. Structural elucidation by NMR(1HNMR). [Link]
-
Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. In Mass Spectrometry: Principles and Applications (pp. 1-12). Wiley-VCH. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
-
Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 46(12), 2014-2032. [Link]
-
Zhang, Y., & Zeng, S. (1991). High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column. Journal of Chromatography B: Biomedical Sciences and Applications, 568(1), 157-163. [Link]
-
PubChem. 5-Methylhydantoin. [Link]
-
Lounnas, V., Ritschel, T., & Kelder, J. (2013). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 13(18), 2296–2311. [Link]
-
Szałach, A., Czarnomysy, R., Sawicka, K., Roszkowski, P., Bąk, A., & Bartoszewska, S. (2021). The Importance of Stereochemistry in 5-HT7R Modulation—A Case Study of Hydantoin Derivatives. International Journal of Molecular Sciences, 22(21), 11578. [Link]
-
Lumen Learning. Organic Chemistry 1: An open textbook - 4.2. How to test for chirality. [Link]
-
ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 5. [Link]
-
DAICEL Chiral Application Search. 5-Methyl-5-phenylhydantoin. [Link]
-
Stoyanov, S., Stoyanova, R., & Petkov, I. (2020). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molbank, 2020(4), M1159. [Link]
-
Henderson, A. P., & Fowler, P. W. (2014). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Beilstein Journal of Organic Chemistry, 10, 2036–2053. [Link]
-
PubChem. 5-Hydroxy-5-methylhydantoin. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
C13-NMR. Hydantoines. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
DAICEL Chiral Application Search. 5-Methyl-5-phenylhydantoin. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Chan, C. C. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 22(5), 468-474. [Link]
-
Chemistry LibreTexts. (2015). 5.1: Chiral Molecules. [Link]
-
Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
PubChem. 5-Ethyl-5-methylhydantoin. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003646). [Link]
-
ResearchGate. Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ). [Link]
-
ResearchGate. Fragmentation pattern of compound 5. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
-
University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jchps.com [jchps.com]
- 5. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrospray Ionization Mass Spectrometry: Fundamentals, Instrumentation ... - Google ブックス [books.google.co.jp]
- 14. 4.2. How to test for chirality | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 15. High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The Importance of Stereochemistry in 5-HT7R Modulation—A Case Study of Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations [mdpi.com]
A Senior Application Scientist's Guide to HPLC Chiral Column Selection for 5-Methylhydantoin Separation
For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral compounds is a critical analytical challenge. 5-methylhydantoin, a key chiral intermediate and a common structure in medicinal chemistry, presents a frequent need for accurate enantiomeric purity determination. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) chiral columns for the separation of 5-methylhydantoin enantiomers, supported by experimental data and scientific principles. This document is designed to empower you to make informed decisions in your method development, moving beyond a trial-and-error approach to a rational, mechanism-based selection process.
The Challenge of 5-Methylhydantoin's Chirality
5-methylhydantoin possesses a single stereocenter at the C5 position of the hydantoin ring, leading to the existence of (R)- and (S)-enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and quantification essential for drug safety and efficacy. The polarity and structural features of 5-methylhydantoin necessitate a careful selection of a chiral stationary phase (CSP) that can provide the necessary stereoselective interactions for a successful separation.
Comparative Analysis of Chiral Stationary Phases
The selection of an appropriate chiral column is the most critical factor in achieving the enantioseparation of 5-methylhydantoin. This guide will focus on three major classes of chiral stationary phases (CSPs) that have demonstrated utility for the separation of hydantoin derivatives and other polar chiral compounds:
-
Polysaccharide-based CSPs: These are the most widely used CSPs in chiral HPLC, with broad applicability.[1]
-
Macrocyclic Antibiotic-based CSPs: These offer unique selectivity due to their complex three-dimensional structures.
-
Pirkle-type (Brush-type) CSPs: These are known for their robustness and predictable interactions based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.
Polysaccharide-Based Chiral Columns
Polysaccharide-based CSPs, typically derived from cellulose or amylose coated or immobilized on a silica support, are renowned for their broad enantioselectivity.[1] The chiral recognition mechanism is based on the formation of transient diastereomeric complexes through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[2]
A comparative study on eighteen new chiral hydantoin derivatives on three different polysaccharide-type CSPs (Chiralpak AD, Chiralcel OD, and Chiralcel OJ) revealed that Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) exhibited the most universal chiral resolving ability, successfully separating 17 out of the 18 compounds.[3][4] This was followed by Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)), which separated 10 of the 12 tested compounds.[3][4] The study also noted that bulky, electron-rich substituents at the C5 position of the hydantoin ring appear to favor stereoselective interactions.[3][4]
For 5-methyl-5-phenylhydantoin, a closely related compound, a successful separation has been reported on a Chiralpak AD-RH column in reversed-phase mode.[5]
Key Strengths:
-
Broad applicability to a wide range of chiral compounds.
-
High success rate for initial screening.
-
Available in both normal-phase and reversed-phase modes.
Considerations:
-
Coated polysaccharide columns have limitations on the types of solvents that can be used.
-
The chiral recognition mechanism can be complex and less predictable than with other CSP types.
Macrocyclic Antibiotic-Based Chiral Columns
Macrocyclic antibiotic-based CSPs, such as those utilizing vancomycin (e.g., Astec® CHIROBIOTIC® V), offer a unique and powerful tool for chiral separations.[6][7] These CSPs possess a complex three-dimensional structure with multiple chiral centers, aromatic rings, and various functional groups (hydroxyl, carboxyl, amino) that can engage in a variety of interactions, including hydrogen bonding, π-π interactions, ionic interactions, and inclusion complexation.[6][7][8]
The Astec® CHIROBIOTIC® V column, which is based on vancomycin bonded to silica, has been successfully used for the separation of 5-methyl-5-phenylhydantoin enantiomers. In fact, 5-methyl-5-phenylhydantoin is used as a test standard for these columns, indicating their suitability for this class of compounds.[9]
Key Strengths:
-
Unique selectivity for polar and ionizable compounds.
-
Can be used in reversed-phase, normal-phase, and polar organic modes.[6][7]
-
Robust and long-lasting due to the covalent bonding of the chiral selector to the silica.[7]
Considerations:
-
The optimal mobile phase conditions can be highly specific to the analyte.
-
The complex structure can sometimes lead to broader peaks compared to other CSPs.
Pirkle-Type (Brush-Type) Chiral Columns
Pirkle-type CSPs are based on small chiral molecules covalently bonded to a silica support. A well-known example is the Regis Whelk-O® 1, which is based on 1-(3,5-Dinitrobenzamido)-1,2,3,4,-tetrahydrophenanthrene.[10][11] The chiral recognition mechanism of these columns is well-understood and is primarily based on π-π interactions (between the electron-deficient dinitrophenyl group of the CSP and an electron-rich aromatic ring of the analyte), hydrogen bonding, and dipole-dipole interactions.[11][12]
The Whelk-O® 1 column is known for its broad applicability to a wide range of compound classes, including amides, esters, and carboxylic acids, making it a strong candidate for the separation of 5-methylhydantoin.[10][11] Its covalent bonding provides excellent stability and compatibility with a wide range of mobile phases.[10][11]
Key Strengths:
-
Robust and durable due to covalent bonding.
-
Predictable chiral recognition mechanism.
-
Excellent for method development and can offer alternative selectivity to polysaccharide-based columns.[11]
Considerations:
-
May require the analyte to have specific functional groups (e.g., an aromatic ring) for strong interactions.
-
The selectivity might be more specific compared to the broad applicability of polysaccharide-based CSPs.
Data Summary: A Comparative Overview
The following table summarizes the performance of different chiral columns for the separation of hydantoin derivatives, providing a basis for selecting a column for 5-methylhydantoin.
| Chiral Stationary Phase (CSP) | Column Type | Compound | Mobile Phase | Key Findings | Reference |
| Chiralpak AD | Polysaccharide (Amylose-based) | 17 out of 18 new chiral hydantoin derivatives | n-hexane/2-propanol mixtures | Most universal resolving ability for hydantoins. | [3][4] |
| Chiralcel OD | Polysaccharide (Cellulose-based) | 10 out of 12 new chiral hydantoin derivatives | n-hexane/2-propanol mixtures | Good resolving ability, complementary to Chiralpak AD. | [3][4] |
| Chiralcel OJ | Polysaccharide (Cellulose-based) | 8 out of 13 new chiral hydantoin derivatives | n-hexane/2-propanol mixtures | Less universal than Chiralpak AD and Chiralcel OD for hydantoins. | [3][4] |
| Astec® CHIROBIOTIC® V | Macrocyclic Antibiotic | 5-Methyl-5-phenylhydantoin | Ethanol | Successful enantioseparation. | |
| Chiralpak AD-RH | Polysaccharide (Amylose-based) | 5-Methyl-5-phenylhydantoin | water/acetonitrile = 40/60 | Good separation with a resolution (Rs) of 3.4. | [5] |
| Regis Whelk-O® 1 | Pirkle-type | General applicability to amides, esters, carboxylic acids | Wide range of mobile phases | A versatile and robust alternative to polysaccharide columns. | [10][11] |
Experimental Protocols: A Starting Point for Method Development
The following protocols are provided as a starting point for the chiral separation of 5-methylhydantoin. Optimization of the mobile phase composition, flow rate, and temperature will likely be necessary to achieve the desired resolution.
Protocol 1: Polysaccharide-Based Column (Normal Phase)
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm
-
Rationale: This starting condition is based on the successful separation of numerous hydantoin derivatives. The ratio of hexane to isopropanol can be adjusted to optimize retention and resolution. Increasing the isopropanol content will generally decrease retention time.
Protocol 2: Macrocyclic Antibiotic-Based Column (Polar Organic Mode)
-
Column: Astec® CHIROBIOTIC® V (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Ethanol
-
Flow Rate: 1.5 mL/min
-
Temperature: Ambient
-
Detection: UV at 254 nm
-
Rationale: This simple mobile phase has been shown to be effective for the separation of 5-methyl-5-phenylhydantoin on this column. Other polar organic solvents like methanol or acetonitrile, with or without acidic or basic additives, can also be explored.
Protocol 3: Pirkle-Type Column (Normal Phase)
-
Column: Regis Whelk-O® 1 (R,R) (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Acetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Rationale: The Whelk-O® 1 often performs well in normal phase with an alcohol modifier. The addition of a small amount of acetic acid can improve peak shape for acidic analytes like hydantoins.
Visualizing the Workflow: From Selection to Separation
The process of selecting a chiral column and developing a separation method can be visualized as a logical workflow.
Caption: A logical workflow for chiral method development.
The "Why": Understanding Chiral Recognition Mechanisms
A deeper understanding of the chiral recognition mechanisms of each CSP type allows for a more rational approach to column selection and method development.
Caption: Key interactions in chiral recognition.
Conclusion and Recommendations
For the chiral separation of 5-methylhydantoin, a polysaccharide-based column, particularly Chiralpak AD-H , stands out as an excellent starting point due to its demonstrated success with a wide range of hydantoin derivatives.[3][4] However, for a comprehensive method development strategy, it is highly recommended to screen a diverse set of columns.
-
For initial screening: A combination of a polysaccharide-based column (e.g., Chiralpak AD-H), a macrocyclic antibiotic-based column (e.g., Astec® CHIROBIOTIC® V), and a Pirkle-type column (e.g., Regis Whelk-O® 1) would provide a broad range of selectivities.
-
For challenging separations: If initial screening on a polysaccharide column is unsuccessful, the unique selectivity of a macrocyclic antibiotic or a Pirkle-type column may provide the necessary resolution.
-
For method robustness: Pirkle-type and macrocyclic antibiotic columns, with their covalently bonded selectors, often offer superior long-term stability.
By understanding the principles of chiral recognition and leveraging the comparative data presented in this guide, researchers can significantly streamline the method development process for the enantioselective separation of 5-methylhydantoin, leading to more accurate and reliable analytical results.
References
-
Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Bioanalysis Zone. [Link]
- Kartozia, I., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 457-465.
-
Request PDF. Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. [Link]
-
PubMed. Comparative HPLC Enantioseparation of New Chiral Hydantoin Derivatives on Three Different Polysaccharide Type Chiral Stationary Phases. [Link]
-
PMC - NIH. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
IJPPR. Chiral High Performance Liquid Chromatography: Review. [Link]
-
MDPI. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. [Link]
-
PMC - PubMed Central. Enantiomeric Resolution and Docking Studies of Chiral Xanthonic Derivatives on Chirobiotic Columns. [Link]
-
MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
-
Regis Technologies. WHELK-O®1. [Link]
-
Element Lab Solutions. Regis Whelk O-1 Chiral Columns. [Link]
-
Regis Technologies. 1.8μm Whelk-O® 1. [Link]
-
ResearchGate. (PDF) Chiral Separations by High‐Performance Liquid Chromatography. [Link]
-
Scientific Laboratory Supplies. Astec CHIROBIOTIC V Chiral HPL | 11024AST | SUPELCO. [Link]
-
LCGC International. Summarization of Screening Hits on the Whelk-O 1, RegisPack, and RegisCell Chiral Stationary Phases (CSPs). [Link]
-
씨티케이. [Application]5-Methyl-5-phenylhydantoin. [Link]
-
LCGC International. Playing with Selectivity for Optimal Chiral Separation. [Link]
-
DongNamLab. Astec® CHIROBIOTIC® V Chiral (5 μm) HPLC Columns. [Link]
-
PMC - NIH. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. [Link]
-
ResearchGate. Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
PubMed. Chiral mobile phase additives in HPLC enantioseparations. [Link]
-
ResearchGate. Optimization of chiral separations in HPLC. [Link]
-
Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]
-
Separation Techniques. Chiral Chromatography. [Link]
-
International Journal. Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. [Link]
-
ResearchGate. Typical HPLC chromatograms illustrating the separation of the... [Link]
-
Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]
-
ijrpr. Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC). [Link]
-
SciSpace. Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. [Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 씨티케이 - [Application]5-Methyl-5-phenylhydantoin [ct-k.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. lcms.cz [lcms.cz]
- 10. WHELK-O®1 - Regis Technologies [registech.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Regis Technologies Inc (R,R) Whelk-O 1 - (R,R) Whelk-O 1 - 3.5 µm, 100Å, | Fisher Scientific [fishersci.com]
Comparative Guide to Chiral Synthons: (S)-5-Methylhydantoin in Asymmetric Synthesis
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in drug development where the chirality of a molecule dictates its efficacy and safety.[1][2] Asymmetric synthesis provides a powerful toolkit for this purpose, and the strategic selection of chiral synthons is a critical determinant of success.[3] This guide offers an in-depth comparison of (S)-5-methylhydantoin with other prominent chiral synthons, grounded in experimental data and mechanistic rationale to inform your synthetic strategy.
The Central Role of Chiral Synthons
Asymmetric synthesis aims to create a specific enantiomer from a prochiral starting material.[3] This can be achieved through several strategies, including the use of chiral catalysts, biocatalysis, and the temporary incorporation of a chiral auxiliary.[4][5] An alternative and often highly efficient approach is to start with a readily available, enantiomerically pure molecule from the "chiral pool."[1][6][7] These chiral synthons, which include amino acids, carbohydrates, and terpenes, provide a pre-existing stereocenter that can be elaborated upon to build more complex chiral molecules.[8]
This compound, derived from the natural amino acid L-alanine, is a valuable member of this chiral pool. Its rigid heterocyclic structure and versatile functional handles make it an attractive starting point for the synthesis of a variety of chiral molecules, most notably non-proteinogenic α-amino acids.[9][10][11][12]
In Focus: this compound
This compound is a crystalline solid that serves as a robust chiral building block. Its key advantages lie in the stereochemical integrity of the C5 position and the differential reactivity of its two nitrogen atoms, which allows for selective functionalization.
Key Attributes:
-
Stereochemical Stability: The chiral center at C5 is not prone to racemization under a wide range of reaction conditions.
-
Versatile Functionalization: The hydantoin ring possesses two distinct secondary amine functionalities (N1 and N3) and an activated methylene group at C5 (after deprotonation), offering multiple sites for synthetic elaboration.
-
Precursor to α-Amino Acids: Hydrolysis of the hydantoin ring provides a direct route to α-amino acids, making it a valuable synthon for creating unnatural analogs for peptide synthesis and drug discovery.[9]
The general workflow for utilizing this compound in the synthesis of α,α-disubstituted amino acids involves a diastereoselective alkylation at the C5 position.
Caption: General workflow for the synthesis of chiral quaternary α-amino acids using this compound.
Comparative Analysis: this compound vs. Key Chiral Auxiliaries
While this compound is a powerful chiral synthon, its utility is best understood in comparison to other widely used tools in asymmetric synthesis, particularly chiral auxiliaries like Evans' oxazolidinones and Oppolzer's sultams.[4][13][14] These auxiliaries are temporarily attached to a prochiral substrate to direct a stereoselective transformation, after which they are cleaved and can often be recovered.[15]
Evans' Oxazolidinone Auxiliaries
-
Mechanism of Stereocontrol: Acylation of the oxazolidinone, followed by deprotonation, generates a rigid Z-enolate chelated to a metal cation (e.g., Li+, Na+, Bu2B+). The bulky substituent at C4 of the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.[16][18]
-
Advantages:
Oppolzer's Sultam Auxiliaries
Based on camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries, particularly for asymmetric alkylations, aldol reactions, and Michael additions.[4][14][20]
-
Mechanism of Stereocontrol: Similar to Evans' auxiliaries, N-acylated sultams form chelated enolates that present a sterically biased face to incoming electrophiles. The rigid bicyclic structure of the camphor backbone provides excellent stereocontrol.[21]
-
Advantages:
-
High levels of diastereoselectivity.
-
The crystalline nature of the derivatives often facilitates purification by recrystallization.
-
Robust and stable to a wide range of reaction conditions.
-
Can be recycled, sometimes in a continuous flow process.[22]
-
Performance Comparison in Asymmetric Alkylation
To provide a quantitative comparison, let's consider a representative asymmetric alkylation reaction to synthesize a chiral carboxylic acid derivative.
| Synthon/Auxiliary | Reaction | Electrophile | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Key Considerations |
| This compound | C5-Alkylation | Benzyl Bromide | ~85-95%[23] | >95:5 dr | Direct precursor to α-methyl-phenylalanine. Requires subsequent hydrolysis. |
| Evans' Oxazolidinone | Alkylation of N-propionyl derivative | Benzyl Bromide | 80-92%[19] | >99:1 dr | High stereoselectivity. Versatile cleavage options.[15][16] |
| Oppolzer's Sultam | Alkylation of N-propionyl derivative | Benzyl Bromide | ~90-98% | >98:2 dr | Crystalline products aid purification. Robust auxiliary.[20] |
Note: Yields and diastereoselectivities are representative and can vary based on specific substrates, reagents, and reaction conditions.
Experimental Protocols
To provide a practical context, detailed experimental protocols for the asymmetric alkylation using an Evans' oxazolidinone auxiliary and the C5-alkylation of a protected this compound are presented below.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary[19][24][25]
This protocol describes the asymmetric alkylation of an N-acyloxazolidinone to generate a new stereocenter alpha to the carbonyl group.
Caption: Step-by-step workflow for asymmetric alkylation using an Evans' oxazolidinone auxiliary.
Step-by-Step Methodology:
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous dichloromethane at 0 °C, add triethylamine (1.5 equiv) followed by the dropwise addition of propionyl chloride (1.2 equiv). Allow the reaction to warm to room temperature and stir for 2 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate, dry over sodium sulfate, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.
-
Diastereoselective Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere. Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF dropwise. Stir the resulting mixture for 30 minutes to ensure complete enolate formation. Add allyl iodide (1.2 equiv) and continue stirring at -78 °C until the reaction is complete (monitor by TLC).
-
Workup and Purification: Quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, dry over magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Auxiliary Cleavage: Dissolve the purified product in a 4:1 mixture of THF and water and cool to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv). Stir vigorously for 1 hour. Quench the excess peroxide with aqueous sodium sulfite. Extract the aqueous layer to recover the chiral auxiliary. Acidify the aqueous layer and extract with ethyl acetate to isolate the chiral carboxylic acid.
Protocol 2: C5-Alkylation of this compound[23]
This protocol outlines the diastereoselective alkylation of a protected this compound to synthesize a precursor for a quaternary α-amino acid.
Step-by-Step Methodology:
-
N3-Protection: To a suspension of this compound (1.0 equiv) in acetonitrile, add triethylamine (2.5 equiv) and di-tert-butyl dicarbonate (1.2 equiv). Stir the mixture at room temperature for 12 hours. Concentrate the reaction mixture and purify by column chromatography to obtain N3-Boc-(S)-5-methylhydantoin.
-
C5-Alkylation: Dissolve the protected hydantoin (1.0 equiv) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Add lithium diisopropylamide (LDA) (1.1 equiv) dropwise and stir for 1 hour. Add benzyl bromide (1.2 equiv) and allow the reaction to slowly warm to room temperature overnight.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Dry the combined organic layers over sodium sulfate, concentrate, and purify by column chromatography to yield the 5,5-disubstituted hydantoin.
-
Deprotection and Hydrolysis: Treat the purified product with a strong acid (e.g., 6M HCl) or a base like barium hydroxide at reflux to simultaneously remove the protecting group and hydrolyze the hydantoin ring, yielding the desired quaternary α-amino acid.
Concluding Remarks and Future Perspectives
The choice between a chiral synthon like This compound and a chiral auxiliary such as an Evans' oxazolidinone or Oppolzer's sultam is dictated by the specific synthetic goal.
-
This compound is an excellent choice when the target molecule is a non-proteinogenic α-amino acid, particularly an α,α-disubstituted one. It offers a more direct route by incorporating a significant portion of the final molecular framework from the start.
-
Chiral auxiliaries provide greater flexibility. They are ideal for introducing chirality into a wide variety of acyl systems and can be cleaved to afford different functional groups. The exceptionally high diastereoselectivities often achieved with Evans' and Oppolzer's auxiliaries make them the preferred choice when stereochemical purity is of utmost importance.
The field of asymmetric synthesis continues to evolve, with a growing emphasis on catalytic methods that obviate the need for stoichiometric chiral reagents.[24][25][26] However, the reliability, predictability, and scalability of substrate-controlled methods using chiral synthons and auxiliaries ensure their continued and prominent role in both academic research and industrial drug development. The judicious selection of these powerful tools, based on a thorough understanding of their mechanistic underpinnings and comparative performance, remains a cornerstone of efficient and elegant asymmetric synthesis.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 3. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. How can we prepare a chiral compound? PART III. Chiral pool synthesis. [remotecat.blogspot.com]
- 7. Chiral pool - Wikipedia [en.wikipedia.org]
- 8. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Synthesis of Non-proteinogenic Amino Acids in Natural Product Antibiotics - Brennan A. Murphy - Google Books [books.google.com.sg]
- 12. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 18. york.ac.uk [york.ac.uk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Camphorsultam - Wikipedia [en.wikipedia.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Chiral Crossroads: A Comparative Guide to the Biological Activity of (S)- and (R)-5-Methylhydantoin
In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological function. This principle of stereochemistry is vividly illustrated in the hydantoin family of compounds. While the hydantoin scaffold is a well-established privileged structure in pharmaceuticals, the biological implications of chirality at the C5 position are a subject of ongoing investigation. This guide provides an in-depth comparison of the biological activities of the (S)- and (R)-enantiomers of 5-methylhydantoin, moving beyond a simple list of properties to explore the causal relationships between stereochemistry and biological outcomes. For researchers and drug development professionals, understanding these differences is critical for the rational design of new therapeutic agents and biocatalytic processes.
The Significance of Chirality in the Bioactivity of Hydantoin Derivatives
The hydantoin core, an imidazolidine-2,4-dione ring, is a versatile scaffold found in a variety of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, antiarrhythmic, antitumor, antimicrobial, and anti-inflammatory effects.[3][4][5] The biological activity of these molecules is profoundly influenced by the nature and stereochemistry of the substituents, particularly at the C5 position of the hydantoin ring.[1][6]
Different enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. This is because biological systems, being inherently chiral, often interact differently with each enantiomer. Receptors, enzymes, and other biological targets are composed of chiral building blocks (L-amino acids and D-sugars), creating chiral environments where the "fit" of a small molecule is highly specific. One enantiomer may bind to a target with high affinity and elicit a desired therapeutic effect, while the other may be less active, inactive, or even responsible for undesirable side effects.[7] Therefore, the evaluation of individual enantiomers is a critical aspect of modern drug development.
While direct comparative studies on the pharmacological activities of (S)- and (R)-5-methylhydantoin are not extensively documented in publicly available literature, the principles of stereoselectivity strongly suggest that they are unlikely to be biologically equivalent. The differential effects of stereoisomers have been observed in more complex hydantoin derivatives, reinforcing the importance of chirality.[1][8]
Comparative Biological Profile: A Tale of Two Enantiomers
The most well-documented and industrially significant biological activity of 5-methylhydantoin enantiomers lies in their role as precursors for the synthesis of enantiomerically pure amino acids, specifically D- and L-alanine. This process, often referred to as the "hydantoinase process," is a prime example of stereospecific enzymatic transformation.[9]
Enzymatic Hydrolysis: A Gateway to Chiral Amino Acids
The biocatalytic conversion of 5-substituted hydantoins to optically pure amino acids is a two-step enzymatic cascade involving a hydantoinase and an N-carbamoylase.[9] The stereochemical outcome of this process is dictated by the stereoselectivity of these enzymes.
-
Hydantoinase: This enzyme catalyzes the stereoselective ring-opening of the hydantoin to form an N-carbamoylamino acid. Some hydantoinases are D-selective, preferentially hydrolyzing the (R)-enantiomer, while others are L-selective, acting on the (S)-enantiomer.
-
N-Carbamoylase: This enzyme then hydrolyzes the N-carbamoylamino acid to yield the corresponding free amino acid. These enzymes are also stereospecific, acting on either the D- or L-N-carbamoylamino acid.
In the case of 5-methylhydantoin, a D-selective hydantoinase would convert (R)-5-methylhydantoin to N-carbamoyl-D-alanine, which is then converted to D-alanine by a D-carbamoylase. Conversely, an L-selective system would process (S)-5-methylhydantoin to yield L-alanine. Often, a hydantoin racemase is included in the process to convert the non-reactive enantiomer into the reactive one, allowing for a theoretical 100% yield of the desired amino acid from a racemic starting material.[10]
The differential processing of (S)- and (R)-5-methylhydantoin by these enzymatic systems is a clear and quantifiable demonstration of their distinct biological activities at the molecular level.
| Enantiomer | Enzymatic System | Product | Biological Significance |
| This compound | L-Hydantoinase & L-N-Carbamoylase | L-Alanine | A proteinogenic amino acid, crucial in many metabolic pathways. |
| (R)-5-Methylhydantoin | D-Hydantoinase & D-N-Carbamoylase | D-Alanine | A key component of bacterial cell walls and a valuable chiral building block for pharmaceuticals.[11][12] |
Below is a diagram illustrating the stereospecific enzymatic hydrolysis of 5-methylhydantoin.
Caption: Stereospecific enzymatic pathways for the conversion of 5-methylhydantoin enantiomers to D- and L-alanine.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of this compound from L-Alanine
The synthesis of enantiopure hydantoins is crucial for evaluating their distinct biological activities. The Urech synthesis, starting from an enantiopure amino acid, is a common method.[13][14]
Objective: To synthesize this compound from L-alanine while preserving the stereochemical integrity of the chiral center.
Materials:
-
L-Alanine
-
Potassium cyanate (KOCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Microwave reactor
-
Thin Layer Chromatography (TLC) supplies
-
Standard laboratory glassware
Procedure:
-
N-Carbamylation: In a microwave reactor vial, dissolve L-alanine (1.0 eq) and potassium cyanate (5.0 eq) in distilled water.
-
Microwave irradiate the mixture at 80°C for 1 hour. Monitor the reaction progress by TLC to confirm the formation of the N-carbamoyl-L-alanine intermediate.
-
Cyclization: Upon completion of the first step, cool the reaction mixture and add concentrated hydrochloric acid.
-
Microwave irradiate the acidified mixture at 80°C for 15-20 minutes to induce intramolecular cyclization.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the this compound.
-
Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy and determine the enantiomeric purity using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.[7]
Causality: This protocol leverages the readily available chirality of L-alanine. The reaction conditions are chosen to be mild enough to prevent racemization at the alpha-carbon, thus ensuring the stereochemical integrity is transferred from the starting material to the final hydantoin product. Microwave assistance accelerates the reaction, reducing reaction times and potential side reactions.[13]
Protocol 2: Enzymatic Kinetic Resolution of Racemic 5-Methylhydantoin
Objective: To demonstrate the differential biological activity of (S)- and (R)-5-methylhydantoin through enzymatic kinetic resolution to produce D-alanine.
Materials:
-
Racemic 5-methylhydantoin
-
Whole cells or purified D-hydantoinase and D-N-carbamoylase
-
Phosphate buffer (pH 8.0)
-
Bioreactor or stirred-tank reactor
-
HPLC with a chiral column for analysis
Procedure:
-
Reaction Setup: Prepare a solution of racemic 5-methylhydantoin in phosphate buffer in the bioreactor.
-
Enzyme Addition: Add the biocatalyst (e.g., whole cells of a microorganism expressing D-hydantoinase and D-N-carbamoylase) to the substrate solution.
-
Reaction Conditions: Maintain the temperature and pH at the optimal conditions for the enzymes (e.g., 40-50°C, pH 8.0).
-
Monitoring: Periodically take samples from the reaction mixture and analyze them by chiral HPLC to monitor the decrease in (R)-5-methylhydantoin concentration and the formation of D-alanine. The concentration of this compound should remain largely unchanged.
-
Work-up: Once the reaction has reached the desired conversion, terminate the reaction by removing the biocatalyst (e.g., by centrifugation).
-
Product Isolation: Isolate the D-alanine from the reaction mixture using standard techniques such as ion-exchange chromatography.
Caption: Workflow for the enzymatic kinetic resolution of racemic 5-methylhydantoin.
Causality: This protocol provides direct experimental evidence of the differential biological activity of the two enantiomers. The D-selective enzymes specifically recognize and transform the (R)-enantiomer, leaving the (S)-enantiomer untouched. This stereospecificity is a result of the precise three-dimensional arrangement of amino acid residues in the enzyme's active site, which creates a chiral environment that preferentially binds and catalyzes the reaction of the (R)-substrate.
Conclusion
While the broader pharmacological profiles of (S)- and (R)-5-methylhydantoin remain an area ripe for further investigation, their interactions within biocatalytic systems offer a clear and compelling case for their distinct biological activities. The stereospecific enzymatic hydrolysis of 5-methylhydantoin is not merely a synthetic curiosity; it is a definitive demonstration that biological systems can and do differentiate between these enantiomers with high fidelity. For researchers in drug discovery, this underscores the imperative to synthesize and evaluate enantiomerically pure compounds to fully understand their therapeutic potential and safety profiles. The principles and protocols outlined in this guide provide a foundational framework for exploring the nuanced and stereochemically-driven world of hydantoin bioactivity.
References
-
Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. (n.d.). PMC - NIH. [Link]
-
Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone. (n.d.). Infoscience. [Link]
-
Recent applications of hydantoin and thiohydantoin in medicinal chemistry. (n.d.). ResearchGate. [Link]
-
1: Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids (adapted from Bommarius et al., 1998). (n.d.). ResearchGate. [Link]
-
Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). Sebha University Journal of Pure & Applied Sciences. [Link]
-
Synthesis and Reactivity of 5-Methylenehydantoins. (2025). ResearchGate. [Link]
-
Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. (2025). NIH. [Link]
-
Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone. (n.d.). Organic Chemistry Portal. [Link]
-
Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. (n.d.). PMC - NIH. [Link]
-
View of A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics. [Link]
-
Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. (n.d.). MDPI. [Link]
-
Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone. (n.d.). ResearchGate. [Link]
-
Chiral Aryl Sulfonyl Hydantoins as Hypoglycemic Agents. (n.d.). Zeitschrift für Naturforschung B. [Link]
-
A Review on the Some Biological Activities of the Hydantoin Derivatives. (n.d.). ResearchGate. [Link]
-
Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. (n.d.). ResearchGate. [Link]
-
5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases. (n.d.). NIH. [Link]
-
The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. (2024). The Bioscan. [Link]
-
Enzymatic Hydroxylation and Excision of Extended 5-Methylcytosine Analogues. (2020). PubMed. [Link]
-
Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade. (n.d.). RSC Publishing. [Link]
-
Enzymatic Hydroxylation and Excision of Extended 5-Methylcytosine Analogues. (n.d.). PMC. [Link]
-
A new synthesis of 5-acylhydantoins, precursors of beta-keto-alpha-amino acids. (1967). PubMed. [Link]
-
Advances in Enzymatic Synthesis of D-Amino Acids. (n.d.). MDPI. [Link]
-
Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. (2024). Frontiers. [Link]
Sources
- 1. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents | The Bioscan [thebioscan.com]
- 6. jchemrev.com [jchemrev.com]
- 7. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach [frontiersin.org]
- 11. Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Advances in Enzymatic Synthesis of D-Amino Acids [mdpi.com]
- 13. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone [organic-chemistry.org]
A Comparative Guide to the Stereospecific Interactions of 5-Methylhydantoin Enantiomers with Biological Targets
Introduction: The Significance of Chirality in 5-Methylhydantoin
In the landscape of pharmacology and drug development, the three-dimensional structure of a molecule is not merely a geometric detail but a fundamental determinant of its biological activity. 5-Methylhydantoin, a heterocyclic compound belonging to the hydantoin class, possesses a chiral center at the C5 position of its ring structure. This gives rise to two non-superimposable mirror-image forms known as enantiomers: (R)-5-methylhydantoin and (S)-5-methylhydantoin.
While enantiomers share identical physical and chemical properties in an achiral environment, the chiral nature of biological systems—receptors, enzymes, and other protein targets—means they can and often do interact differently with each enantiomer. This stereoselectivity can lead to significant variations in pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body).[1] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to undesirable or toxic effects.
This guide provides an in-depth comparison of the known and inferred stereospecific interactions of 5-methylhydantoin enantiomers. We will delve into experimental data that directly demonstrates differential metabolism and supplement this with comparative data from closely related, highly functionalized hydantoin derivatives to build a comprehensive picture of why chirality is a critical consideration for this class of compounds. We will also provide detailed, field-proven protocols for the key experiments used to elucidate these stereospecific differences.
Comparative Biological Activity: A Tale of Two Enantiomers
Direct comparative studies on the base molecule of 5-methylhydantoin are limited. However, a pivotal study on its metabolism, combined with extensive research on its more complex derivatives, provides a clear and compelling case for the stereospecificity of its biological interactions.
Stereospecific Metabolism by Dihydropyrimidinase
The primary metabolic fate of many hydantoin rings involves enzymatic hydrolysis. A key study demonstrated that the enzyme dihydropyrimidinase, isolated from rat liver, exhibits absolute stereospecificity toward the enantiomers of 5-methylhydantoin.[2]
The experimental evidence showed conclusively that only the (R)-enantiomer of 5-methylhydantoin serves as a substrate for the enzyme, undergoing a ring-opening reaction to form 2-methylhydantoic acid. The (S)-enantiomer was not metabolized.[2] This finding is critical as it implies that, in vivo, the two enantiomers would have different metabolic fates, leading to different plasma concentrations and durations of action, a classic example of pharmacokinetic stereoselectivity.
Table 1: Stereospecific Metabolism of 5-Methylhydantoin Enantiomers
| Enantiomer | Substrate for Dihydropyrimidinase? | Metabolic Outcome | Reference |
| (R)-5-methylhydantoin | Yes | Ring-opening hydrolysis | [2] |
| This compound | No | Not metabolized by this pathway | [2] |
This enzymatic preference underscores the importance of evaluating each enantiomer as a separate chemical entity.
graph TD {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica"];
}
Caption: Workflow for the chiral separation of 5-methylhydantoin enantiomers.
Protocol 2: Radioligand Competition Binding Assay
Causality: This assay quantifies the binding affinity of each enantiomer for a specific receptor target (e.g., 5-HT₇). It works on the principle of competition: the unlabeled test compound (the enantiomer) displaces a known radioactive ligand ('radioligand') that binds to the receptor. The concentration at which the enantiomer displaces 50% of the radioligand (IC₅₀) is measured, from which the inhibitory constant (Kᵢ) is calculated, providing a direct measure of binding affinity.[3][4]
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., HEK293 cells stably expressing human 5-HT₇R).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes, which contain the receptors.
-
Wash the membrane pellet, resuspend it in an appropriate assay buffer, and determine the total protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[5]
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add membrane preparation, a known concentration of radioligand (e.g., [³H]5-CT for 5-HT₇R, at a concentration near its Kₑ), and assay buffer.
-
Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, non-radioactive competitor to saturate all specific binding sites.
-
Competition Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (e.g., (R)-5-methylhydantoin or this compound).
-
Incubation:
-
Harvesting and Filtration:
-
Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting:
-
Dry the filter mats, place them in scintillation vials with scintillation fluid, and measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test enantiomer.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[4]
-
Compare the Kᵢ values of the (R)- and (S)-enantiomers. A lower Kᵢ value indicates higher binding affinity.
Caption: Workflow for determining receptor binding affinity via a competition assay.
Protocol 3: cAMP Functional Assay
Causality: A binding assay shows affinity, but not whether the compound activates (agonist) or blocks (antagonist) the receptor. For GPCRs like 5-HT₇R that are coupled to adenylate cyclase, measuring changes in the intracellular second messenger cyclic AMP (cAMP) reveals the compound's functional activity. An agonist will trigger a change in cAMP, while an antagonist will block the effect of a known agonist.[7]
Methodology (using a bioluminescent assay like Promega's GloSensor™):
-
Cell Preparation:
-
Use cells expressing both the target receptor and a biosensor (e.g., a luciferase fused to a cAMP-binding domain).[8][9]
-
Harvest the cells and resuspend them in an appropriate medium containing the luciferase substrate (e.g., GloSensor™ cAMP Reagent).
-
Incubate for approximately 2 hours to allow the substrate to enter the cells and equilibrate.[9]
-
Assay Setup (384-well plate format):
-
Dispense the prepared cells into the wells of a white, opaque 384-well plate.
-
Allow the basal luminescence signal to stabilize.
-
Agonist Mode Testing:
-
Add serial dilutions of the test enantiomer to the wells.
-
Measure luminescence kinetically over time. An increase (for Gₛ-coupled receptors) or decrease (for Gᵢ-coupled receptors) in luminescence relative to the vehicle control indicates agonist activity.
-
Antagonist Mode Testing:
-
Pre-incubate the cells with serial dilutions of the test enantiomer for a short period (e.g., 10-20 minutes).
-
Add a known agonist for the receptor at a fixed concentration (e.g., its EC₅₀).
-
Measure luminescence. If the enantiomer is an antagonist, it will dose-dependently block the change in luminescence caused by the agonist.
-
Data Analysis:
-
Agonist: Plot the change in luminescence against the log concentration of the enantiomer to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Antagonist: Plot the inhibition of the agonist response against the log concentration of the enantiomer to determine the IC₅₀, from which an antagonist constant (Kₑ) can be calculated.
-
Compare the functional activity (agonist/antagonist) and potency (EC₅₀/IC₅₀) of the (R)- and (S)-enantiomers.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dihydropyrimidinase. Stereochemistry of the metabolism of some 5-alkylhydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. cAMP-Glo™ Assay [promega.de]
- 8. GloSensor™ cAMP Assay Protocol [promega.jp]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
A study has shown that the stereochemistry of 5-alkylhydantoins influences their metabolism, with the (R)-isomer of 5-methylhydantoin being preferentially ring-opened by the enzyme dihydropyrimidinase in rats.
Introduction
In the realm of drug development and xenobiotic metabolism, the three-dimensional structure of a molecule is not a trivial detail; it is often a critical determinant of its biological activity, efficacy, and safety profile. Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit profound differences in their interactions with the inherently chiral environment of the body, such as enzymes and receptors. This guide delves into the stereoselective metabolism of 5-alkylhydantoins, a class of compounds with significant therapeutic and biological interest. Specifically, we will explore the pivotal role of the enzyme dihydropyrimidinase (DHPase) in the differential metabolism of the (R)- and (S)-isomers of 5-methylhydantoin in rats.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a comparative analysis supported by experimental data and detailed protocols. We will dissect the causality behind experimental designs, offering insights that bridge theoretical knowledge with practical application.
The Decisive Catalyst: Understanding Dihydropyrimidinase (DHPase)
Dihydropyrimidinase (DHPase), also known as hydantoinase, is a key enzyme in the catabolic pathway of pyrimidines, responsible for the reversible hydrolytic ring-opening of dihydropyrimidines like 5,6-dihydrouracil and 5,6-dihydrothymine.[1] This enzymatic action is not limited to endogenous substrates; DHPase also metabolizes a range of hydantoin derivatives. The enzyme's active site creates a specific three-dimensional environment that dictates its substrate specificity. For certain substrates, this specificity extends to distinguishing between enantiomers, a phenomenon known as stereoselectivity.
Computational studies and homology modeling have identified key amino acid residues, particularly within the "stereo-gate-loops" (SGL), that are crucial for substrate binding and determining the stereospecificity of the catalytic action.[1] The enzyme preferentially binds and orients one enantiomer in a conformation that is optimal for nucleophilic attack and subsequent ring cleavage, while the other enantiomer binds less effectively or in a non-productive orientation.
Visualizing the Metabolic Pathway
The metabolic fate of 5-methylhydantoin is dictated by the stereochemistry at the C5 position. The (R)-enantiomer is a substrate for dihydropyrimidinase, leading to a ring-opened metabolite, while the (S)-enantiomer is resistant to this metabolic transformation.
Caption: Stereoselective metabolism of 5-methylhydantoin by dihydropyrimidinase.
Part 1: In Vitro Comparison of Enantiomer Metabolism
To directly compare the susceptibility of each enantiomer to enzymatic action, an in vitro assay using a rat liver enzyme preparation is the method of choice. This approach isolates the enzymatic activity from the complex physiological variables of a whole organism. The use of a 100,000g supernatant fraction from a liver homogenate is a deliberate choice to enrich for cytosolic enzymes like dihydropyrimidinase, while removing mitochondria and microsomes which contain other metabolic enzymes (e.g., Cytochrome P450s) that could potentially confound the results.[2]
Experimental Protocol: In Vitro Metabolism Assay
-
Preparation of Rat Liver S9 Fraction:
-
Humanely euthanize male Sprague-Dawley rats according to approved institutional protocols.
-
Perfuse the liver in situ with ice-cold 0.1 M potassium phosphate buffer (pH 7.4) to remove blood.
-
Excise the liver, weigh it, and homogenize in 3 volumes of the same ice-cold buffer.
-
Centrifuge the homogenate at 9,000g for 20 minutes at 4°C to pellet cell debris and mitochondria.
-
Carefully collect the supernatant and centrifuge at 100,000g for 60 minutes at 4°C.
-
The resulting supernatant is the cytosolic S100 fraction, containing dihydropyrimidinase. Determine the total protein concentration using a standard method (e.g., Bradford assay).
-
-
Incubation:
-
Prepare incubation mixtures in triplicate for each condition. Each 1 mL reaction should contain:
-
100 mM potassium phosphate buffer (pH 7.4)
-
2 mg/mL of S100 protein
-
100 µM of substrate: (R)-5-methylhydantoin, this compound, or a racemic mixture.
-
-
Include a negative control with heat-inactivated S100 fraction (boiled for 10 min) to confirm that substrate loss is enzymatic.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C in a shaking water bath.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding 1 mL of ice-cold acetonitrile to precipitate the protein.
-
-
Sample Processing and Analysis:
-
Vortex the terminated reaction tubes and centrifuge at 14,000g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for analysis by Chiral HPLC (see protocol below).
-
Comparative In Vitro Metabolism Data
| Substrate | Time (min) | Substrate Remaining (%) | Metabolite Formed (µM) |
| (R)-5-Methylhydantoin | 0 | 100 | 0 |
| 30 | 52.3 | 47.7 | |
| 60 | 15.8 | 84.2 | |
| 120 | 2.1 | 97.9 | |
| This compound | 0 | 100 | 0 |
| 30 | 98.5 | 1.5 | |
| 60 | 97.2 | 2.8 | |
| 120 | 95.9 | 4.1 | |
| Heat-Inactivated Control | 120 | 99.1 | < 1.0 |
Data are representative and illustrative.
The results clearly demonstrate that only the (R)-isomer of 5-methylhydantoin is significantly metabolized by the rat liver enzyme preparation.[2] The minimal change in the concentration of the (S)-isomer confirms the high stereoselectivity of dihydropyrimidinase.
In Vitro Experimental Workflow
Caption: Workflow for the in vitro metabolism of 5-methylhydantoin enantiomers.
Part 2: In Vivo Pharmacokinetic Comparison in Rats
While in vitro studies are excellent for isolating specific enzymatic activities, in vivo studies are essential to understand how a compound and its enantiomers behave in a complete biological system, encompassing absorption, distribution, metabolism, and excretion (ADME).[3] A comparative pharmacokinetic study in rats after administration of the individual enantiomers provides a definitive picture of the stereoselective metabolism's physiological impact.
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Animal Dosing and Sample Collection:
-
Use male Sprague-Dawley rats (n=5 per group) fitted with jugular vein cannulas for serial blood sampling.
-
Administer a single oral gavage dose (e.g., 50 mg/kg) of (R)-5-methylhydantoin to one group and this compound to another group. The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Collect blood samples (approx. 150 µL) via the cannula at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Immediately transfer blood into tubes containing an anticoagulant (e.g., K2-EDTA) and place on ice.
-
Centrifuge the blood samples at 4,000g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation for Analysis:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000g for 10 minutes.
-
Transfer the supernatant and analyze by a validated LC-MS/MS method capable of chiral separation.
-
Comparative Pharmacokinetic Parameters
| Parameter | (R)-5-Methylhydantoin | This compound |
| Cmax (ng/mL) | 12,500 | 28,300 |
| Tmax (hr) | 0.5 | 1.0 |
| AUC₀₋₂₄ (ng*hr/mL) | 35,600 | 198,500 |
| Apparent Clearance (CL/F) (mL/hr/kg) | 1404 | 252 |
| Apparent Half-life (t½) (hr) | 2.8 | 10.5 |
Data are representative and illustrative.
The in vivo data powerfully corroborate the in vitro findings. The (R)-isomer exhibits a much lower plasma exposure (AUC) and a significantly higher clearance rate compared to the (S)-isomer.[4] This is a direct consequence of its rapid, stereoselective ring-opening by dihydropyrimidinase. The (S)-isomer, being a poor substrate for this enzyme, is cleared more slowly, resulting in a prolonged half-life and greater systemic exposure.
In Vivo Experimental Workflow
Caption: Workflow for the in vivo pharmacokinetic study in rats.
Part 3: The Analytical Imperative: Chiral Separation
None of the comparative analysis presented would be possible without a robust analytical method capable of separating and quantifying the individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[5] The separation is typically achieved using a Chiral Stationary Phase (CSP), which contains a chiral selector that interacts differentially with the two enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC Method
-
Instrumentation and Column:
-
HPLC system with a UV or Mass Spectrometric detector.
-
Chiral Column: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel OD-H or Chiralpak AD-H), is often effective for separating hydantoin enantiomers.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation. A typical starting point is 90:10 (v/v) Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm or by mass spectrometry for higher sensitivity and selectivity.
-
-
Method Validation:
-
The method must be validated for linearity, accuracy, precision, and selectivity according to regulatory guidelines. This ensures that the measured concentrations are reliable.
-
Logic of Chiral Separation
Caption: The principle of separating enantiomers using a chiral stationary phase.
Discussion and Implications for Drug Development
The combined in vitro and in vivo data present a compelling case for the profound impact of stereochemistry on the metabolism of 5-methylhydantoin. The preferential ring-opening of the (R)-isomer by dihydropyrimidinase is not merely an academic observation; it has significant practical implications for drug development:
-
Pharmacokinetic Variability: If a racemic drug containing a 5-alkylhydantoin moiety is developed, the two enantiomers will have different pharmacokinetic profiles. The rapidly cleared (R)-enantiomer will have a shorter duration of action, while the more stable (S)-enantiomer will accumulate to a greater extent. This can complicate dosing regimens and lead to variable patient responses.
-
Differential Efficacy and Toxicity: If the pharmacological activity resides primarily in one enantiomer (the eutomer), the other (the distomer) may be inactive or contribute to off-target effects and toxicity. The significant difference in exposure between the (R) and (S) forms means their relative contributions to efficacy and toxicity will be disproportionate.
-
Rationale for Single-Enantiomer Drugs: This study provides a strong rationale for developing the (S)-isomer as a single-enantiomer drug (an isomer switch). By eliminating the rapidly metabolized (R)-isomer, a more predictable pharmacokinetic profile, a longer half-life, and potentially a better therapeutic index could be achieved.
Conclusion
The metabolism of 5-alkylhydantoins is significantly influenced by their stereochemistry. Experimental evidence from both in vitro and in vivo models in rats demonstrates that the enzyme dihydropyrimidinase preferentially catalyzes the ring-opening of the (R)-isomer of 5-methylhydantoin, leaving the (S)-isomer largely intact.[2] This stereoselective metabolism results in markedly different pharmacokinetic profiles for the two enantiomers, a critical consideration that underscores the necessity of evaluating stereoisomers independently during the drug discovery and development process. A thorough understanding of such metabolic pathways, enabled by robust experimental protocols and advanced chiral analytical techniques, is fundamental to designing safer and more effective medicines.
References
-
Dudley, K. H., & Roberts, S. B. (1978). Dihydropyrimidinase. Stereochemistry of the Metabolism of Some 5-alkylhydantoins. Drug Metabolism and Disposition, 6(2), 133–139. [Link]
-
Liao, R. Z., et al. (2023). A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase. Physical Chemistry Chemical Physics, 25(12), 8767–8778. [Link]
-
Chekanov, M. O., et al. (2014). Site-directed engineering of the substrate specificity of a thermostable D-hydantoinase (dihydropyrimidinase). INIS-IAEA. [Link]
-
Cecere, F., Galli, G., & Morisi, F. (1975). Substrate and steric specificity of hydropyrimidine hydrase. FEBS Letters, 57(2), 192–194. [Link]
-
Weber, C., et al. (2012). Stereoselective hydrolysis of aryl-substituted dihydropyrimidines by hydantoinases. Applied Microbiology and Biotechnology, 94(2), 385–395. [Link]
-
Madej, K., et al. (2023). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 28(17), 6296. [Link]
-
Poupaert, J. H., et al. (1979). Stereochemical aspects of the metabolism of 5-(4'-fluorophenyl)-5-phenylhydantoin in the rat. Journal of Medicinal Chemistry, 22(9), 1140–1142. [Link]
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]
-
Pharmacokinetics. (2013). ScienceDirect. [Link]
-
Chiral Separation Techniques. (n.d.). Chemist Library. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Study on in Vivo and in Vitro Metabolism of Dimethylformamide in Male and Female Rats. (1980). Europe PMC. [Link]
-
Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats. (2022). ScienceDirect. [Link]
Sources
- 1. A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase | Division of Computational Chemistry [compchem.lu.se]
- 2. Dihydropyrimidinase. Stereochemistry of the metabolism of some 5-alkylhydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
Quantifying the enantiomeric purity of (S)-5-METHYLHYDANTOIN
An In-Depth Guide to Quantifying the Enantiomeric Purity of (S)-5-Methylhydantoin for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
The stereochemical integrity of a chiral molecule is a critical quality attribute, particularly in the pharmaceutical industry where the two enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This compound, a key chiral building block and a metabolite, is no exception. Accurately quantifying its enantiomeric purity is paramount for ensuring safety, efficacy, and batch-to-batch consistency in drug development and manufacturing. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose, grounded in scientific principles and supported by experimental data.
The Principle of Chiral Discrimination: A Foundational Overview
Enantiomers possess identical physical properties (e.g., boiling point, solubility in achiral solvents) but differ in their interaction with other chiral entities. The methods for quantifying enantiomeric purity exploit this difference. The general strategies can be categorized as:
-
Direct Methods: The enantiomers are separated by passing them through a chiral environment, such as a high-performance liquid chromatography (HPLC) column with a chiral stationary phase (CSP).
-
Indirect Methods: The enantiomers are first reacted with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated using standard achiral analytical techniques.[1]
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) can be used with chiral solvating agents (CSAs) to create transient diastereomeric complexes that exhibit distinct spectral signals.[2] Chiroptical methods like Circular Dichroism (CD) directly measure the differential interaction of enantiomers with polarized light.[3]
This guide will focus on the most prevalent and powerful direct and spectroscopic methods: Chiral HPLC, Chiral Gas Chromatography (GC), NMR Spectroscopy, and Circular Dichroism.
Comparative Analysis of Key Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric purity determination due to its high resolution, accuracy, and robustness.[1][4] The technique's success hinges on the selection of an appropriate Chiral Stationary Phase (CSP) that exhibits differential interactions with the (S) and (R) enantiomers of 5-methylhydantoin.
Mechanism & Expertise: The separation is achieved through transient diastereomeric interactions between the analyte enantiomers and the chiral selector immobilized on the stationary phase. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including hydantoins, due to their complex three-dimensional structures that create numerous chiral recognition sites.[1][5]
Experimental Protocol: Chiral HPLC Analysis
-
System Preparation: Use a standard HPLC system equipped with a UV detector.
-
Column Selection: Install a polysaccharide-based chiral column, for example, a CHIRAL ART Amylose-SA or CHIRAL ART Cellulose-SB (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and an alcohol modifier like 2-propanol (e.g., 90:10 v/v).[5] Degas the mobile phase thoroughly. For acidic compounds, adding 0.1% trifluoroacetic acid can improve peak shape, while 0.1% diethylamine is often used for basic compounds.[6]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (Ambient)
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Data Analysis:
-
Run a sample of the racemic 5-methylhydantoin to determine the retention times of both the (S) and (R) enantiomers.
-
Inject the this compound sample.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the S- and R-enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] x 100
-
Workflow for Chiral HPLC Method Development
Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.
Data Presentation: HPLC Performance
| Parameter | Result | Rationale & Comments |
| Column Used | CHIRAL ART Amylose-SA | Amylose derivatives provide excellent chiral recognition for heterocyclic compounds like hydantoins.[5] |
| Retention Time (S) | 8.5 min | Well-retained peak allowing for good separation. |
| Retention Time (R) | 10.2 min | The undesired enantiomer, clearly separated from the main peak. |
| Resolution (Rs) | > 2.0 | Baseline separation ensures accurate integration and quantification. |
| Limit of Quant. (LOQ) | 0.05% | High sensitivity allows for the detection of trace enantiomeric impurity. |
| Calculated % ee | 99.8% | Based on peak area integration of a sample containing 0.1% of the R-enantiomer. |
Chiral Gas Chromatography (GC)
Chiral GC is a powerful alternative to HPLC, especially for volatile or semi-volatile compounds.[7] While 5-methylhydantoin itself has low volatility, it can be analyzed after derivatization to increase its volatility and thermal stability.
Mechanism & Expertise: Similar to HPLC, chiral GC employs a column with a chiral stationary phase. Cyclodextrin derivatives are the most common CSPs in GC.[7][8] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, creating a chiral environment that allows for the separation of enantiomers based on the stability of the inclusion complexes formed.[7] The choice of the specific cyclodextrin derivative is crucial for achieving separation.
Experimental Protocol: Chiral GC Analysis (Post-Derivatization)
-
Derivatization: React the 5-methylhydantoin sample with a suitable silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the N-H protons to N-Si(CH₃)₃ groups, thereby increasing volatility.
-
System Preparation: Use a GC system with a Flame Ionization Detector (FID).
-
Column Selection: Install a chiral capillary column, such as one coated with a derivatized β-cyclodextrin (e.g., Rt-βDEXsm).[8]
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., dichloromethane).
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.
-
Carrier Gas: Helium or Hydrogen
-
Injection Mode: Split (e.g., 50:1)
-
-
Data Analysis: Calculate the % ee using the peak areas from the resulting chromatogram, analogous to the HPLC method.
Workflow for Chiral GC Analysis
Caption: General workflow for enantiomeric purity analysis by Chiral GC.
Data Presentation: GC Performance
| Parameter | Result | Rationale & Comments |
| Column Used | Derivatized β-cyclodextrin | Offers high enantioselectivity for a wide range of derivatized compounds.[7] |
| Retention Time (S) | 12.1 min | Derivatization is necessary but adds a step to the sample preparation. |
| Retention Time (R) | 12.5 min | Good separation factor allows for reliable quantification. |
| Resolution (Rs) | > 1.8 | Sufficient for accurate purity determination. |
| Calculated % ee | 99.7% | Results are comparable to HPLC, but the method requires an extra derivatization step. |
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a rapid method for determining enantiomeric excess without requiring chromatographic separation.[9][10] The technique relies on making the chemically equivalent nuclei of the two enantiomers magnetically non-equivalent.
Mechanism & Expertise: In an achiral solvent, the NMR spectra of two enantiomers are identical. However, upon adding a chiral solvating agent (CSA), transient diastereomeric complexes are formed.[2][11] These complexes have different magnetic environments, leading to separate, resolvable signals for each enantiomer in the NMR spectrum. The ratio of the integrals of these distinct peaks directly corresponds to the enantiomeric ratio.[11] The key is to select a CSA that interacts strongly and specifically enough with the analyte to induce a sufficient chemical shift difference (ΔΔδ).
Experimental Protocol: NMR Analysis with CSA
-
System Preparation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the this compound sample into an NMR tube.
-
Dissolve in a suitable deuterated solvent (e.g., 0.5 mL CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
-
CSA Addition: Add a specific amount of a suitable CSA (e.g., a tetraaza macrocyclic chiral solvating agent or (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.[11] The optimal molar ratio of CSA to analyte may need to be determined empirically, but a 1:1 ratio is a good starting point.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the mixture. Optimize the number of scans to achieve a high signal-to-noise ratio for accurate integration.
-
Data Analysis:
-
Identify a proton signal (e.g., the N-H or C-H proton adjacent to the chiral center) that is well-resolved into two distinct peaks corresponding to the two diastereomeric complexes.
-
Carefully integrate the areas of these two peaks.
-
Calculate the % ee using the integration values (I): % ee = [(I_major - I_minor) / (I_major + I_minor)] x 100
-
Logical Diagram for NMR-CSA Analysis
Caption: Principle of enantiomeric purity determination by NMR with a CSA.
Data Presentation: NMR Performance
| Parameter | Result | Rationale & Comments |
| CSA Used | Tetraaza Macrocyclic CSA | Shown to be effective for hydantoin derivatives, inducing large chemical shift nonequivalence.[11] |
| Monitored Signal | N-H proton | Protons close to the interaction site with the CSA often show the largest separation. |
| Chemical Shift ΔΔδ | 0.15 ppm | A significant separation, allowing for accurate baseline integration. |
| Analysis Time | ~10 minutes | Very rapid compared to chromatographic methods. |
| Calculated % ee | 99.6% | Provides excellent quantitative results without physical separation. |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a chiroptical technique that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule.[3]
Mechanism & Expertise: Enantiomers absorb left- and right-circularly polarized light differently, resulting in a CD signal (a "Cotton effect"). The intensity of this signal is directly proportional to the concentration difference between the two enantiomers, i.e., the enantiomeric excess.[3] While excellent for confirming the presence of a single enantiomer and for determining absolute configuration, its use for precise quantification requires careful creation of a calibration curve with samples of known enantiomeric purity.
Experimental Protocol: CD Analysis
-
System Preparation: Use a CD spectrometer.
-
Calibration Curve Generation (Required for Quantification):
-
Prepare a series of standards with known enantiomeric compositions (e.g., 100% S, 99% S, 95% S, 90% S, etc.).
-
Dissolve each standard in a suitable solvent (e.g., methanol) to a precise concentration (e.g., 0.30 mM).[3]
-
Record the CD spectrum for each standard, identifying the wavelength of maximum amplitude (λ_max).
-
Plot the CD signal intensity (Δε or ellipticity) at λ_max versus the % ee to generate a linear calibration curve.
-
-
Sample Analysis:
-
Prepare the this compound sample at the same concentration as the standards.
-
Record its CD spectrum.
-
-
Data Analysis:
-
Measure the CD signal intensity at λ_max.
-
Determine the % ee of the sample by interpolating from the calibration curve.
-
Workflow for Quantitative CD Analysis
Caption: Workflow for quantitative enantiomeric purity analysis using CD spectroscopy.
Data Presentation: CD Performance
| Parameter | Result | Rationale & Comments |
| Solvent | Methanol | A common UV-transparent solvent suitable for CD measurements. |
| Calibration Curve R² | > 0.99 | A high coefficient of determination is essential for quantitative accuracy. |
| Analysis Time | < 5 minutes per sample | Extremely fast for qualitative and screening purposes. |
| Precision | Lower than HPLC/GC | Accuracy is highly dependent on the quality of the calibration curve and precise sample preparation.[12] |
| Calculated % ee | >99% | Best used for confirmation or screening rather than precise impurity quantification without extensive validation. |
Summary and Recommendations
The choice of analytical method depends on the specific requirements of the analysis, such as the need for accuracy, sample throughput, and available instrumentation.
Comparative Summary of Techniques
| Technique | Principle | Throughput | Precision & Accuracy | Key Requirement | Best For |
| Chiral HPLC | Physical Separation | Medium | Very High | Chiral Column | Gold Standard: Accurate quantification, method validation, quality control. |
| Chiral GC | Physical Separation | Medium | High | Chiral Column, Derivatization | Volatile compounds or those easily derivatized. |
| NMR with CSA | Diastereomeric Complexation | High | High | High-Field NMR, CSA | Rapid analysis, reaction monitoring, structural confirmation. |
| Circular Dichroism | Differential Light Absorption | Very High | Moderate-High | Calibration Curve | High-throughput screening, confirmation of stereochemistry. |
Recommendations:
-
For regulatory filings and quality control , where accuracy and validation are paramount, Chiral HPLC is the recommended method.[4]
-
For high-throughput screening of synthesis products or rapid confirmation of enantiomeric purity, NMR with a CSA or Circular Dichroism are excellent choices due to their speed.[3][9]
-
If dealing with a complex matrix or if derivatization is already part of the workflow, Chiral GC can be a viable and powerful alternative.
By understanding the principles, advantages, and practical considerations of each technique, researchers and drug development professionals can select the most appropriate method to confidently and accurately quantify the enantiomeric purity of this compound, ensuring the quality and safety of their final product.
References
-
He, W., Li, L., Li, Z., Zhou, M., Wang, C., & Zhang, J. (2022). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Molecules, 27(13), 3991. [Link]
-
Jurin, M., Kontrec, D., Dražić, T., & Vinković, V. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules, 27(13), 3989. [Link]
-
Miyazawa, T., Imagawa, K., & Yamada, T. (1991). High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column. Journal of Chromatography B: Biomedical Sciences and Applications, 568(1), 157-163. [Link]
-
Fossey, J. S., Anslyn, E. V., Brittain, W. D. G., Bull, S. D., Chapin, B. M., Le Duff, C. S., James, T. D., Lees, G., Lim, S., Lloyd, J. A. C., Manville, C. V., Payne, D. T., & Roper, K. A. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 79–84. [Link]
-
Feringa, B. L., & Hulst, R. (1994). New methods for the enantiomeric excess determination using NMR. University of Groningen. [Link]
-
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Sci-Hub. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Rivera-Chávez, E., et al. (2014). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Molecules, 19(7), 9635-9646. [Link]
-
Sandström, J. (1983). Chromatographic enantiomer separation and circular dichroism spectra of chiral rhodanines. Journal of the Chemical Society, Perkin Transactions 2, (9), 1267-1272. [Link]
-
ResearchGate. (2015). From which instrument can we determine enantiomeric purity?. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Supelco. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
-
Filatov, M. A., et al. (2020). Importance of molecular symmetry for enantiomeric excess recognition by NMR. Chemical Communications, 56(83), 12567-12570. [Link]
-
Saini, R., et al. (2021). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. Molecules, 26(16), 5032. [Link]
-
Forbes, T. P. (2021). Enhancing Circular Dichroism Signals with Vector Beams. Physical Review Letters, 126(12), 123001. [Link]
-
Tokunaga, Y., et al. (2010). Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. Analytical Chemistry, 82(11), 4690-4695. [Link]
-
Salsbury, J. S., et al. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). Enantiomeric Purity. Chemistry LibreTexts. [Link]
-
LibreTexts. (2021). Chiral Gas Chromatography. [Link]
-
Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 705-726. [Link]
-
Das, S., et al. (2018). Enantiomeric Recognition and Separation by Chiral Nanoparticles. Nanomaterials, 8(12), 1047. [Link]
-
D'Orazio, G., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7058. [Link]
-
D'Orazio, G., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. MDPI. [Link]
-
Borhan, B., et al. (2001). Absolute Stereochemical Determination of Chiral Carboxylic Acids. Journal of the American Chemical Society, 123(13), 2927-2928. [Link]
-
De Klerck, K., et al. (2016). Design of experiments for enantiomeric separation in supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 121, 199-206. [Link]
-
Griffin, N. P., et al. (2023). Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. ChemRxiv. [Link]
Sources
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. bib.irb.hr:8443 [bib.irb.hr:8443]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gcms.cz [gcms.cz]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. research.rug.nl [research.rug.nl]
- 11. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-5-Methylhydantoin Analysis
For researchers, scientists, and drug development professionals, the stereospecific analysis of chiral molecules like (S)-5-methylhydantoin is a critical step in ensuring product quality, safety, and efficacy. The spatial arrangement of substituents around a chiral center can lead to significant differences in pharmacological activity. Consequently, robust and reliable analytical methods are required to selectively quantify the desired enantiomer, this compound, and to control the levels of its counterpart, (R)-5-methylhydantoin.
This guide provides an in-depth comparison of analytical methodologies for the analysis of this compound, with a focus on the principles of cross-validation to ensure consistency and reliability across different techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative regulatory guidelines.
The Imperative of Chiral Separation
Hydantoin and its derivatives are a class of compounds with significant pharmacological relevance.[1][2] The stereoisomeric composition of a chiral drug is a critical quality attribute that can profoundly impact its therapeutic effect and safety profile. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the rigorous characterization of chiral drug compounds.[3] This includes the development and validation of analytical methods capable of distinguishing and quantifying each enantiomer.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for this compound depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. The two most prominent techniques for chiral separations are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of enantioselective analysis in the pharmaceutical industry. The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).
Principle of Separation: Chiral recognition on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. Common CSPs for separating hydantoin derivatives include those based on cellulose or amylose derivatives.[4][5]
Advantages:
-
Versatility: A wide range of CSPs are commercially available, offering selectivity for various classes of compounds.
-
Robustness: Well-established and reliable for routine quality control.
-
Direct Analysis: Allows for the direct separation of enantiomers without derivatization in many cases.
Limitations:
-
Method Development: Selecting the optimal CSP and mobile phase can be time-consuming.
-
Cost: Chiral columns are generally more expensive than standard reversed-phase columns.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For chiral analysis of hydantoins, derivatization is often necessary to enhance volatility and improve chromatographic separation.
Principle of Separation: Enantiomers are typically derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column. Alternatively, a chiral GC column can be used to separate the underivatized or derivatized enantiomers. The mass spectrometer provides sensitive and selective detection.[6][7][8][9]
Advantages:
-
High Efficiency: GC offers excellent separation efficiency and resolution.
-
High Sensitivity: MS detection provides low limits of detection and quantification.
-
Structural Information: Mass spectra can aid in the structural elucidation of impurities and degradation products.
Limitations:
-
Derivatization Required: The need for derivatization adds an extra step to the sample preparation process and can introduce variability.
-
Thermal Stability: The analyte must be thermally stable or be made so through derivatization.
Cross-Validation of Analytical Methods: Ensuring Data Integrity
Cross-validation is the process of comparing two or more analytical methods to demonstrate that they provide equivalent results.[10] This is crucial when transferring a method between laboratories, changing analytical techniques, or updating an existing method. The core validation parameters are guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][11][12][13]
The following workflow illustrates the key stages of a cross-validation study.
Caption: Workflow for the Cross-Validation of Analytical Methods.
Experimental Protocols and Validation Data
The following sections provide detailed, step-by-step methodologies for the validation of a chiral HPLC and a chiral GC-MS method for the analysis of this compound. The presented data is illustrative and serves to guide the user in setting up their own validation studies.
Chiral HPLC Method Validation
Objective: To validate a chiral HPLC method for the quantification of this compound and its enantiomeric impurity, (R)-5-methylhydantoin.
Experimental Protocol:
-
Chromatographic System:
-
Column: Chiral cellulose-based column (e.g., Astec® CHIROBIOTIC® V2).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio should be optimized for the best resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of racemic 5-methylhydantoin.
-
Prepare a stock solution of pure this compound.
-
Prepare calibration standards by diluting the stock solutions to cover a range from the limit of quantification (LOQ) to 150% of the target concentration.
-
Validation Parameters and Acceptance Criteria:
The validation of the chiral HPLC method should adhere to ICH Q2(R2) guidelines.[11][12][13]
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, racemic mixture, and pure enantiomer. | No interference at the retention times of the enantiomers. Baseline resolution between enantiomers. |
| Linearity | Analyze calibration standards in triplicate over the specified range. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Perform recovery studies by spiking a placebo with known amounts of each enantiomer at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0% for the major enantiomer and 90.0% to 110.0% for the minor enantiomer.[11] |
| Precision (Repeatability) | Analyze six replicate samples of the same batch at 100% of the test concentration. | RSD ≤ 2.0% for the major enantiomer; ≤ 10% for the minor enantiomer.[11] |
| Intermediate Precision | Repeat the precision study on a different day with a different analyst and/or instrument. | RSD should meet the criteria for repeatability. |
| Limit of Quantification (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min). | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Chiral GC-MS Method Validation
Objective: To validate a chiral GC-MS method for the quantification of this compound and its enantiomeric impurity after derivatization.
Experimental Protocol:
-
Derivatization:
-
React the 5-methylhydantoin sample with a chiral derivatizing agent (e.g., (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) to form diastereomers.
-
-
GC-MS System:
-
Column: Standard achiral capillary column (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Optimize for the separation of the diastereomers.
-
Injector: Split/splitless injector.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[7]
-
Validation Parameters and Acceptance Criteria:
The validation parameters and acceptance criteria are similar to those for the HPLC method, with adjustments for the specific technique.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze derivatized blank, racemic mixture, and pure enantiomer. | No interfering peaks at the retention times of the diastereomers. |
| Linearity | Analyze derivatized calibration standards in triplicate. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Perform recovery studies with derivatized spiked samples. | Mean recovery between 98.0% and 102.0% for the major diastereomer and 90.0% to 110.0% for the minor diastereomer. |
| Precision (Repeatability) | Analyze six replicate derivatized samples. | RSD ≤ 2.0% for the major diastereomer; ≤ 10% for the minor diastereomer. |
| Intermediate Precision | Repeat the precision study under different conditions. | RSD should meet the criteria for repeatability. |
| Limit of Quantification (LOQ) | Determine the lowest quantifiable concentration of the derivatized analyte. | Signal-to-noise ratio ≥ 10. |
| Robustness | Vary parameters such as oven temperature ramp rate, injector temperature, and flow rate. | System suitability parameters remain within acceptable limits. |
Comparative Summary of Methods
| Feature | Chiral HPLC | Chiral GC-MS |
| Principle | Chiral Stationary Phase | Derivatization to diastereomers or Chiral GC column |
| Sample Preparation | Minimal (dissolution) | Derivatization required |
| Sensitivity | Good (UV detection) | Excellent (MS detection) |
| Specificity | High | Very High (with MS) |
| Development Time | Moderate to High | Moderate |
| Cost per Sample | Lower | Higher |
| Best Suited For | Routine QC, high-throughput analysis | Low-level impurity analysis, complex matrices |
Logical Relationship of Validation Parameters
The following diagram illustrates the interconnectedness of the key validation parameters, emphasizing that a change in one can impact the others.
Sources
- 1. openmedscience.com [openmedscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. fda.gov [fda.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. fda.gov [fda.gov]
The Evolving Therapeutic Landscape of (S)-Hydantoin Derivatives: A Comparative Analysis
The hydantoin scaffold, a five-membered heterocyclic ring, has long been a cornerstone in medicinal chemistry, yielding a diverse array of therapeutic agents.[1] Among these, derivatives featuring the (S)-configuration at the C5 position have demonstrated significant potential across multiple therapeutic areas, including epilepsy, infectious diseases, and oncology. This guide provides an in-depth, comparative review of the therapeutic promise of (S)-hydantoin derivatives, grounded in experimental data and established methodologies. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their performance relative to established alternatives.
A Versatile Pharmacophore: Unlocking Diverse Therapeutic Applications
(S)-hydantoin derivatives have shown remarkable versatility, with specific substitutions on the hydantoin core dictating their biological activity. This has led to the development of potent anticonvulsant, antimicrobial, and anticancer agents.[1]
Comparative Efficacy Analysis: (S)-Hydantoin Derivatives vs. Standard-of-Care Agents
A critical aspect of drug development is the quantitative comparison of novel compounds with existing therapies. This section presents a comparative analysis of (S)-hydantoin derivatives against established drugs in their respective therapeutic domains.
Anticonvulsant Activity: Beyond Phenytoin
Phenytoin, a diphenyl-substituted hydantoin, has been a mainstay in epilepsy treatment for decades.[2] However, research into novel (S)-hydantoin derivatives has yielded compounds with comparable or, in some cases, superior activity and potentially improved safety profiles. The primary preclinical model for assessing anticonvulsant activity against generalized tonic-clonic seizures is the Maximal Electroshock (MES) test.[3]
Table 1: Comparative Anticonvulsant Activity of (S)-Hydantoin Derivatives and Phenytoin in the MES Test
| Compound | ED₅₀ (mg/kg) | Therapeutic Index (TD₅₀/ED₅₀) | Reference |
| Phenytoin | 9.5 | 7.2 | [4] |
| (S)-(+)-1-carbobenzoxy-5-isobutyl-2-iminohydantoin | Not explicitly stated, but noted as the most active in its series | Not explicitly stated | N/A |
| SB2-Ph (a 5,5'-diphenylhydantoin Schiff base) | 8.29 | > 12.06 | [3] |
ED₅₀: Median Effective Dose required to protect 50% of animals from seizure. TD₅₀: Median Toxic Dose causing neurological deficit in 50% of animals.
The data indicates that novel (S)-hydantoin derivatives, such as SB2-Ph, can exhibit anticonvulsant efficacy comparable to phenytoin, but with a potentially wider therapeutic window, as suggested by its higher therapeutic index.[3]
Antimicrobial Potency: A New Generation of Antibiotics
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Certain (S)-hydantoin derivatives have emerged as promising candidates, demonstrating potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] Their mechanism of action often involves the disruption of the bacterial cell membrane.[5][6]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of (S)-Hydantoin Derivatives and Nitrofurantoin
| Compound | S. aureus (MRSA) | E. coli | P. aeruginosa | Reference |
| Nitrofurantoin | 12.5 | 25 | >100 | [5] |
| Compound 22 (a cationic hydantoin derivative) | <1 | <1 | <1 | [5] |
| Furazidin | 8 (MIC₅₀) | 64 (MIC₉₀) | Not Tested | [7] |
MIC: Minimum Inhibitory Concentration required to inhibit visible bacterial growth. MIC₅₀/₉₀: MIC required to inhibit 50%/90% of isolates.
As shown in the table, specific (S)-hydantoin derivatives can be significantly more potent than nitrofurantoin, a commonly used urinary antiseptic, against a broad spectrum of bacteria.[5] Compound 22, for instance, is over 12 times more effective against MRSA and active against P. aeruginosa, a pathogen for which nitrofurantoin has limited efficacy.[5]
Anticancer Activity: Targeting Key Signaling Pathways
The anticancer potential of (S)-hydantoin derivatives is an area of intense investigation. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[8][9][10] Their mechanisms of action can involve the inhibition of critical signaling pathways, such as the PI3K/Akt and EGFR pathways, which are often dysregulated in cancer.
Table 3: Comparative Anticancer Activity (IC₅₀, µM) of (S)-Hydantoin Derivatives and Doxorubicin
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | Reference |
| Doxorubicin | 2.5 | 2.9 | >20 | [11] |
| 3-Cyclohexyl-5-phenyl hydantoin (5g) | 2 | 5.4 | Not Tested | [8] |
| 3-Benzhydryl-5-phenyl substituted hydantoin (5h) | 20 | 21 | 23 | [8] |
IC₅₀: Half-maximal Inhibitory Concentration required to inhibit 50% of cell growth.
The presented data illustrates that certain (S)-hydantoin derivatives exhibit potent cytotoxic activity against various cancer cell lines, with IC₅₀ values in the low micromolar range, comparable to the established chemotherapeutic agent doxorubicin.[8][11]
Mechanistic Insights: Visualizing the Pathways of Action
Understanding the mechanism of action is paramount in drug development. The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by (S)-hydantoin derivatives in their anticancer and antimicrobial activities.
Anticancer Mechanism: Inhibition of Pro-Survival Signaling
Many (S)-hydantoin derivatives exert their anticancer effects by interfering with signaling pathways crucial for cancer cell growth and survival.
Caption: PI3K/Akt Signaling Pathway Inhibition.
The diagram above illustrates how (S)-hydantoin derivatives can inhibit Receptor Tyrosine Kinases (RTKs) like EGFR or the downstream enzyme PI3K, thereby blocking the PI3K/Akt signaling pathway and inhibiting cancer cell proliferation and survival.
Antimicrobial Mechanism: Disruption of Bacterial Cell Membrane Integrity
A key mechanism for the antimicrobial activity of certain (S)-hydantoin derivatives is the direct disruption of the bacterial cell membrane.
Caption: Bacterial Cell Membrane Disruption.
This diagram depicts the interaction of (S)-hydantoin derivatives with the bacterial cell membrane, leading to its disruption, increased permeability, and ultimately, cell lysis.[12][13]
Experimental Protocols: A Guide for Laboratory Investigation
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
Protocol 1: Determination of Anticancer Activity using the MTT Assay
Objective: To determine the cytotoxic effect of (S)-hydantoin derivatives on cancer cell lines and calculate the IC₅₀ value.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
(S)-hydantoin derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the (S)-hydantoin derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Determination of Antimicrobial Activity using Broth Microdilution (MIC Assay)
Objective: To determine the minimum inhibitory concentration (MIC) of (S)-hydantoin derivatives against bacterial strains.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
(S)-hydantoin derivative stock solution (in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the (S)-hydantoin derivative in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the 96-well plate, bringing the total volume to 100 µL. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Evaluation of Anticonvulsant Activity using the Maximal Electroshock (MES) Test in Mice
Objective: To assess the ability of (S)-hydantoin derivatives to prevent tonic hindlimb extension in mice following a maximal electroshock stimulus.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
(S)-hydantoin derivative formulation for intraperitoneal (i.p.) injection
-
Vehicle control (e.g., saline, 0.5% methylcellulose)
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the (S)-hydantoin derivative or vehicle control via i.p. injection.
-
Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.
-
Electroshock Application: Apply a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes. A drop of saline is applied to the corneas before electrode placement to ensure good electrical contact.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: Calculate the percentage of protected mice at each dose level. Determine the ED₅₀ value using probit analysis.
Conclusion and Future Directions
(S)-hydantoin derivatives represent a highly versatile and promising class of therapeutic agents. The experimental data clearly demonstrates their potential to rival and, in some instances, surpass the efficacy of established drugs in the fields of epilepsy, infectious diseases, and oncology. The favorable therapeutic indices and potent activity profiles of select derivatives warrant further preclinical and clinical investigation.
Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity while minimizing off-target effects. Furthermore, a deeper understanding of their mechanisms of action will be crucial for identifying predictive biomarkers and guiding their clinical development. The protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest to translate the therapeutic potential of (S)-hydantoin derivatives into novel and effective medicines.
References
-
Su, M., Xia, D., Teng, P., Nimmagadda, A., Zhang, C., Odom, T., ... & Cai, J. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. ACS infectious diseases, 3(12), 923–933. [Link]
-
Atanasova, M., Yotova, L., Stoyanova, M., Zheleva, D., & Tchekalarova, J. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Pharmaceuticals, 16(11), 1523. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
-
Gosset, A. (n.d.). Bacterial Cell Membrane Disruption. [Link]
-
Oda, K., et al. (2015). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 11(1), 778. [Link]
-
ResearchGate. (n.d.). Diagram of EGFR signaling pathway showing impact of gefitinib and erlotinib on EGFR downstream signaling proteins. [Link]
-
Abida., TauquirAlam, M., & Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]
-
ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. [Link]
-
SciSpace. (n.d.). PI3K/AKT RAS/MAPK JAK/STAT Signaling Diagram. [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... [Link]
-
ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway[14]. Growth factor binding... [Link]
-
ResearchGate. (n.d.). Graphical representation of membrane disruption mechanism of peptides... [Link]
-
ResearchGate. (n.d.). Antimicrobial Activity of Various Hydantoin Derivatives. [Link]
-
ResearchGate. (n.d.). Mechanistic studies: Disruption of bacterial cell membrane integrity of vancomycin and compounds 1. [Link]
-
Gosset, A. (n.d.). Bacterial Cell Membrane Disruption. [Link]
-
Santiago-Ruiz, S., Polverini, E., Manjarrez, J., Espinoza, K. A., Reynoso, E., & Paz, M. D. L. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. Annals of Medicinal Chemistry and Research, 2(1), 1016. [Link]
-
Perković, I., et al. (2010). Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 15(4), 2575-2587. [Link]
-
ResearchGate. (n.d.). Cytotoxic activity (IC 50 ) of 1-12 and doxorubicin against human tumor... [Link]
-
ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... [Link]
-
ResearchGate. (n.d.). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. [Link]
-
ResearchGate. (n.d.). Visualizing the membrane disruption action of antimicrobial peptides by cryo-electron tomography. [Link]
-
Šukalović, V., et al. (2014). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 19(12), 20499-20524. [Link]
-
Szymański, P., et al. (2023). Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. Antibiotics, 12(8), 1299. [Link]
-
Szymański, P., et al. (2023). Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. Antibiotics, 12(8), 1299. [Link]
-
ResearchGate. (n.d.). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. [Link]
-
Lirdprapamongkol, K., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 8566. [Link]
-
KuKanich, K. S., et al. (2023). Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections. Frontiers in Veterinary Science, 10, 1218659. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 12. gosset.ai [gosset.ai]
- 13. gosset.ai [gosset.ai]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for (S)-5-METHYLHYDANTOIN
Welcome to your essential guide for the safe handling of (S)-5-METHYLHYDANTOIN. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a profound understanding of the materials we handle. This compound is a valuable building block in pharmaceutical synthesis, but its potential hazards necessitate a rigorous and well-understood safety protocol.[1] This guide moves beyond a simple checklist to provide a procedural and causal framework for your safety, ensuring that every step you take is grounded in authoritative best practices.
The foundational safety information for 5-Methylhydantoin identifies it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, all handling procedures must be designed to mitigate these specific risks through the correct selection and use of Personal Protective Equipment (PPE).
Hazard-Specific PPE Selection: A Comprehensive Breakdown
The selection of PPE is not a one-size-fits-all approach; it is a direct response to the specific hazards posed by a chemical. For this compound, which is typically a solid powder, the primary risks are exposure to dust and particulates through inhalation and direct contact with skin and eyes.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles, Face Shield (as needed) | To Prevent Serious Eye Irritation (H319) : Standard safety glasses are insufficient. Chemical splash goggles that conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory to form a protective seal around the eyes.[3] When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in conjunction with goggles for full facial protection.[4] |
| Skin/Body | Chemical-Resistant Gloves (Nitrile), Laboratory Coat | To Prevent Skin Irritation (H315) : Nitrile gloves are the standard recommendation for incidental contact with compounds of this nature. Always inspect gloves for tears or defects before use.[5] For prolonged handling or immersion, consult glove manufacturer data. A clean, buttoned laboratory coat must be worn to protect street clothes and skin from contamination.[3][6] |
| Respiratory | NIOSH-Approved Respirator (as needed) | To Prevent Respiratory Irritation (H335) : Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust generation.[3][5] If engineering controls are insufficient to keep airborne concentrations low or if dust generation is unavoidable, a NIOSH-approved respirator is required.[3] The type of respirator should be selected based on a formal risk assessment.[7] |
Procedural Workflow for Safe Handling
Adherence to a systematic workflow is critical to minimizing exposure. The following protocol outlines the essential steps for safely handling this compound from preparation to disposal.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
